molecular formula C101H157N27O29S3 B549395 R18 peptide CAS No. 211364-78-2

R18 peptide

Cat. No.: B549395
CAS No.: 211364-78-2
M. Wt: 2309.7 g/mol
InChI Key: YSKZRNFKZLWXRG-ZHTKBQOPSA-N
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Description

The R18 peptide is a cationic arginine-rich peptide (CARP) comprising an 18-mer of arginine residues, which has demonstrated significant neuroprotective efficacy in preclinical research. Its primary research value lies as a potent anti-excitotoxic agent for investigating therapeutic interventions in acute neurological injuries and chronic neurodegenerative diseases. R18 is studied extensively in models of ischemic stroke, where it has been shown to reduce infarct volume by up to 69.7% and improve functional outcomes in non-human primate models, outperforming other characterized neuroprotectants like TAT-NR2B9c (NA-1) . The peptide's multimodal mechanism of action is a key focus of research. It confers neuroprotection by modulating ionotropic glutamate receptors (NMDAR, AMPAR, and KAR), thereby significantly reducing pathological intracellular calcium influx associated with excitotoxicity . Furthermore, R18 treatment helps preserve critical mitochondrial functions, including the maintenance of mitochondrial membrane potential (ΔΨm) and ATP production, while reducing the generation of reactive oxygen species (ROS) . Proteomic analyses indicate that R18 treatment following excitotoxic injury helps reverse dysregulation of proteins involved in mitochondrial respiration, proteasome activity, and protein synthesis, thereby maintaining proteostasis and energy metabolism . Its research applications extend beyond stroke to include rodent models of hypoxic-ischaemic encephalopathy (HIE) and traumatic brain injury (TBI) . From a translational research perspective, R18 is effective when administered 60 minutes post-occlusion in stroke models and has been investigated for co-administration with thrombolytic agents like alteplase and tenecteplase, showing no significant interference with their thrombolytic activity in vitro . This profile makes R18 a leading candidate compound for studying neuroprotection in both academic and pharmaceutical research contexts.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKZRNFKZLWXRG-ZHTKBQOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H157N27O29S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2309.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Neuroprotective Effects of Poly-Arginine-18 (R18): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Discovery, Mechanism, and Preclinical Evidence for a Promising Neuroprotective Peptide

Introduction

Poly-arginine-18 (R18), a cationic arginine-rich peptide (CARP), has emerged as a significant neuroprotective agent in preclinical studies. Its discovery stems from research into cell-penetrating peptides, which revealed that certain arginine-rich sequences possess intrinsic neuroprotective properties. This guide provides a comprehensive technical overview of the core findings related to R18's neuroprotective effects, aimed at researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the critical pathways and workflows.

Core Mechanism of Action: Mitigating Excitotoxic Insult

The primary neuroprotective mechanism of R18 is its ability to counteract glutamate-induced excitotoxicity, a common pathological cascade in neurological disorders such as stroke and traumatic brain injury. R18 achieves this through a multi-pronged approach targeting key events in the excitotoxic pathway.[1][2]

The proposed mechanism involves several key steps:

  • Modulation of Ionotropic Glutamate (B1630785) Receptors (iGluRs): R18 is believed to interact with and suppress the overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on the neuronal surface. This action is crucial as the overstimulation of these receptors by glutamate is the initial trigger for excitotoxicity.[1] It is hypothesized that R18 may induce the endocytic internalization of these ion channels, thereby reducing their availability on the cell surface.[1]

  • Reduction of Intracellular Calcium Influx: By modulating iGluRs, R18 significantly curtails the massive influx of calcium ions (Ca2+) into the neuron, a central event in excitotoxic cell death.[1][2]

  • Preservation of Mitochondrial Function: The overload of intracellular calcium triggers mitochondrial dysfunction. R18 helps to preserve mitochondrial integrity and function by:

    • Maintaining Mitochondrial Membrane Potential (ΔΨm): R18 treatment helps to prevent the collapse of the mitochondrial membrane potential, which is essential for ATP synthesis.[1][2]

    • Sustaining ATP Production: By preserving mitochondrial function, R18 ensures the continued production of ATP, the cell's primary energy currency.[1][2]

    • Reducing Reactive Oxygen Species (ROS) Generation: R18 treatment leads to a decrease in the production of harmful reactive oxygen species, which are a major contributor to oxidative stress and neuronal damage following an excitotoxic insult.[1][2]

The guanidinium (B1211019) head group of the arginine residues is essential for the neuroprotective activity of R18, though not strictly required for its entry into neurons.

Quantitative Data Summary

The neuroprotective efficacy of R18 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Efficacy of R18 against iGluR Agonists
iGluR Agonist (100 µM)R18 ConcentrationNeuronal Viability (% of Control)Reference
Glutamate2 µMIncreased significantly[1]
5 µMIncreased significantly[1]
NMDA2 µMIncreased significantly[1]
5 µMIncreased significantly[1]
Kainic Acid2 µMIncreased significantly[1]
5 µMIncreased significantly[1]
AMPA2 µMIncreased significantly[1]
5 µMIncreased significantly[1]
Table 2: Effect of R18 on Mitochondrial Function Following Glutamic Acid Exposure
ParameterR18 Concentration (Post-Glutamate)OutcomeReference
Mitochondrial Membrane Potential (ΔΨm)2 µMSignificantly preserved[1]
5 µMSignificantly preserved[1]
ATP Levels2 µMSignificantly preserved[1]
5 µMSignificantly preserved[1]
ROS Levels2 µMSignificantly reduced[1]
5 µMSignificantly reduced[1]
Table 3: In Vivo Efficacy of R18 in Animal Models of Stroke
Animal ModelR18 DoseAdministration TimeKey FindingsReference
Rat (Permanent MCAO)1000 nmol/kg (IV)30 min post-MCAO20.5% reduction in total infarct volume[3]
Rat (Transient MCAO)1000 nmol/kg (IV)60 min post-MCAO35.1% reduction in total infarct volume
Non-Human Primate (Transient MCAO)1000 nmol/kg (IV)60 min post-MCAOUp to 65.2% reduction in infarct volume at 24h; Up to 69.7% reduction at 28 days; Improved functional outcomes[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of R18.

In Vitro Glutamate Excitotoxicity Assay
  • Cell Culture:

    • Primary cortical neurons are harvested from embryonic day 18 (E18) Sprague-Dawley rat embryos.

    • The cortical tissue is dissociated into a single-cell suspension.

    • Cells are plated on poly-D-lysine and laminin-coated culture plates or coverslips at a density of 1-2 x 10^5 cells/cm².

    • Neurons are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

    • Cultures are used for experiments at 10-14 days in vitro (DIV).

  • Excitotoxicity Induction and R18 Treatment:

    • The culture medium is replaced with a salt-glucose-glycine (SGG) buffer.

    • Neurons are pre-treated with R18 at final concentrations of 1, 2, or 5 µM for 10 minutes.

    • Excitotoxicity is induced by exposing the neurons to 100 µM L-glutamic acid (or specific iGluR agonists like NMDA, kainic acid, or AMPA) for 5 minutes.

    • The glutamate-containing medium is then removed and replaced with fresh culture medium.

  • Assessment of Neuronal Viability:

    • MTS Assay: 24 hours post-insult, neuronal viability is quantified using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). The absorbance is read at 490 nm, and viability is expressed as a percentage of the untreated control.

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured 24 hours post-insult using a CytoTox 96 Non-Radioactive Cytotoxicity Assay.

Mitochondrial Function Assays
  • Mitochondrial Membrane Potential (ΔΨm) Measurement:

    • Following the excitotoxicity protocol, neurons are loaded with 20-200 nM Tetramethylrhodamine, Ethyl Ester (TMRE) in SGG buffer for 30-45 minutes at 37°C.

    • The fluorescence intensity is measured immediately using a fluorescence microscope or a microplate reader (Ex/Em ~549/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • ATP Level Measurement:

    • 24 hours post-excitotoxicity, intracellular ATP levels are measured using a commercially available ATP assay kit (e.g., luminescence-based or colorimetric/fluorometric).

    • Cells are lysed according to the kit's protocol, and the luminescence or fluorescence/absorbance is measured. ATP levels are normalized to the total protein content.

  • Reactive Oxygen Species (ROS) Measurement:

    • 24 hours post-insult, intracellular ROS levels are assessed using a probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).

    • Neurons are incubated with 10-50 µM H2DCF-DA for 30-45 minutes at 37°C.

    • The fluorescence intensity of the oxidized product, DCF, is measured using a microplate reader or fluorescence microscope (Ex/Em ~485/535 nm).

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Models:

    • Rat Model (Sprague-Dawley or Wistar): Adult male rats are used.

    • Non-Human Primate Model (Cynomolgus Macaques): Adult male macaques are used.

  • Surgical Procedure (Transient MCAO):

    • Animals are anesthetized, and body temperature is maintained at 37°C.

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • In rats, a silicone-coated nylon monofilament is inserted into the ECA and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).

    • In non-human primates, a pterional craniotomy is performed to expose the MCA, which is then occluded with a temporary aneurysm clip.

    • The occlusion is maintained for a specific duration (e.g., 90 minutes).

    • Reperfusion is initiated by withdrawing the filament or removing the clip.

  • R18 Administration:

    • R18 (e.g., 1000 nmol/kg) or a saline vehicle is administered intravenously (e.g., via the femoral or saphenous vein) at a specified time after the onset of MCAO (e.g., 60 minutes).

  • Outcome Assessment:

    • Infarct Volume Measurement: At 24 hours or later time points, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. In NHP studies, Magnetic Resonance Imaging (MRI) is used to measure lesion volume at various time points.

    • Functional Outcome: Neurological deficits are assessed using scoring systems such as the modified Neurological Severity Score (mNSS) in rats or the Non-Human Primate Stroke Scale (NHPSS). Motor function can be evaluated using tests like the adhesive tape removal test or the rota-rod test.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Glutamate Excitotoxicity and R18 Intervention

Excitotoxicity_Pathway Glutamate Excess Glutamate iGluR iGluR Overactivation (NMDA, AMPA) Glutamate->iGluR Ca_Influx Massive Ca²⁺ Influx iGluR->Ca_Influx Mitochondria Mitochondrial Ca²⁺ Overload Ca_Influx->Mitochondria Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction DeltaPsi ↓ ΔΨm Dysfunction->DeltaPsi ATP ↓ ATP Production Dysfunction->ATP ROS ↑ ROS Generation Dysfunction->ROS Death Neuronal Death DeltaPsi->Death ATP->Death ROS->Death R18 Poly-arginine-18 (R18) R18->iGluR Inhibits R18->Dysfunction Preserves Function

Caption: R18's neuroprotective mechanism against glutamate excitotoxicity.

Experimental Workflow for In Vitro Neuroprotection Assay

InVitro_Workflow Culture Primary Cortical Neuron Culture (DIV 10-14) Pretreat R18 Pre-treatment (10 min) Culture->Pretreat Insult Glutamate Exposure (100 µM, 5 min) Pretreat->Insult Incubate Incubation (24 hours) Insult->Incubate Assess Assess Outcomes Incubate->Assess Viability Cell Viability (MTS, LDH) Assess->Viability Mito Mitochondrial Function (ΔΨm, ATP, ROS) Assess->Mito

Caption: Workflow for assessing R18's in vitro neuroprotective efficacy.

Experimental Workflow for In Vivo MCAO Stroke Model

InVivo_Workflow Animal Animal Preparation (Rat or NHP) MCAO Induce MCAO (e.g., 90 min) Animal->MCAO Treatment Administer R18 (IV) (60 min post-MCAO) MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion PostOp Post-operative Monitoring & Assessment Reperfusion->PostOp Infarct Infarct Volume (TTC or MRI) PostOp->Infarct Functional Functional Outcomes (Neurological Scores) PostOp->Functional

Caption: Workflow for in vivo evaluation of R18 in a stroke model.

Conclusion and Future Directions

The body of evidence strongly supports the neuroprotective potential of poly-arginine-18. Its multifaceted mechanism of action, targeting the upstream events of excitotoxicity and preserving mitochondrial health, makes it a compelling candidate for further development. The robust efficacy demonstrated in various preclinical models, including a non-human primate model of stroke, underscores its translational potential. Future research should focus on elucidating the precise molecular interactions of R18 with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and ultimately, advancing this promising peptide into clinical trials for acute neurological injuries.

References

R18 Peptide as a Cationic Arginine-Rich Peptide (CARP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The R18 peptide, a poly-arginine peptide consisting of 18 arginine residues, has emerged as a promising neuroprotective agent with significant therapeutic potential for acute and chronic neurological disorders. As a member of the cationic arginine-rich peptide (CARP) family, R18 exhibits multimodal mechanisms of action, primarily centered around its anti-excitotoxic and cell-penetrating properties. This technical guide provides a comprehensive overview of the this compound, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.

Introduction to R18 and Cationic Arginine-Rich Peptides (CARPs)

Cationic arginine-rich peptides (CARPs) are a class of peptides characterized by a high content of arginine residues, conferring a net positive charge at physiological pH.[1] This positive charge is crucial for their biological activity, including their ability to traverse cellular membranes.[1][2] The guanidinium (B1211019) headgroup of arginine plays a critical role in the neuroprotective and cell-penetrating properties of these peptides.[1][3]

R18 (H-RRRRRRRRRRRRRRRRRR-OH) is an 18-mer of L-arginine with a net charge of +18.[4][5] It has demonstrated potent neuroprotective effects in various in vitro and in vivo models of neurological injury, including stroke and traumatic brain injury.[6][7] Its D-enantiomer, R18D, has also been shown to be effective, in some cases more so than the L-isomer, likely due to its increased resistance to proteolysis.[8][9][10]

Mechanism of Action

The neuroprotective effects of R18 are attributed to a multimodal mechanism of action, a desirable characteristic for treating complex neurological injuries.[1][4] Key aspects of its mechanism include:

  • Reduction of Excitotoxicity: R18 effectively mitigates neuronal damage caused by excessive glutamate (B1630785) stimulation. It achieves this by reducing the influx of intracellular calcium ([Ca2+]i) mediated by ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors.[6][11] This action helps to prevent the downstream cytotoxic cascade initiated by calcium overload.

  • Mitochondrial Preservation: R18 contributes to the maintenance of mitochondrial integrity and function. It helps in preserving the mitochondrial membrane potential (ΔΨm), sustaining ATP production, and reducing the generation of reactive oxygen species (ROS) in the face of excitotoxic insults.[6][12]

  • Modulation of Inflammatory Responses and Apoptosis: Studies have indicated that R18 can reduce inflammatory responses and caspase activation following traumatic brain injury.[4] It has also been shown to promote neurocyte cell growth by activating autophagy.[7]

  • Cell Penetration and Drug Delivery: Like other CARPs, R18 possesses cell-penetrating properties, allowing it to enter cells and potentially act on intracellular targets.[2][13] This characteristic also makes CARPs attractive as potential carriers for delivering other therapeutic molecules across the blood-brain barrier.[1]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of R18 has been quantified in several preclinical models. The following tables summarize key findings.

Table 1: In Vivo Efficacy of R18 in Stroke Models
ModelSpeciesR18 DoseAdministration TimeOutcome MeasureResultCitation
Transient MCAORat30-1000 nmol/kg (IV)60 min post-MCAOTotal Infarct VolumeUp to 35.1% reduction
Transient MCAORat300 & 1000 nmol/kg (IV)60 min post-MCAOHemisphere SwellingUp to 46.1% reduction
Permanent MCAORat (Wistar)300 nmol/kg (IV)30 min post-MCAOInfarct Volume12% reduction[8][9]
Permanent MCAORat (Wistar)300 nmol/kg (IV)30 min post-MCAOHemisphere Swelling30% reduction[8][9]
Permanent MCAORat100 & 1000 nmol/kg (IV)60 min post-MCAOInfarct Volume19.7% and 24% reduction, respectively[14]
Endothelin-1 MCAORat300 & 1000 nmol/kg (IV)60 min post-MCAOFunctional OutcomesImproved functional recovery[15][16][17]
MCAONon-human Primate (Macaque)1000 nmol/kg (IV)60 min post-MCAOInfarct Lesion Volume (24h)Up to 65.2% reduction[5][18]
MCAONon-human Primate (Macaque)1000 nmol/kg (IV)60 min post-MCAOInfarct Lesion Volume (28d)Up to 69.7% reduction[4][5][18]
Table 2: In Vitro Neuroprotective Effects of R18
ModelCell TypeR18 ConcentrationInsultOutcome MeasureResultCitation
ExcitotoxicityPrimary Cortical Neurons1-5 µMGlutamic Acid, NMDA, Kainic AcidNeuronal Cell DeathSignificant reduction[6]
ExcitotoxicityPrimary Cortical Neurons2 & 5 µMGlutamate, NMDA, Kainic Acid, AMPAIntracellular Calcium InfluxSignificant reduction[6]
ER StressPrimary Cortical Neurons1, 2, & 5 µMThapsigarginMTS Metabolism & LDH ReleaseImproved viability and reduced cell death[6]
Table 3: Comparative Efficacy of R18 and R18D
ModelSpeciesPeptide (Dose)Outcome MeasureResultCitation
Permanent MCAORat (Wistar)R18D (300 nmol/kg) vs R18 (300 nmol/kg)Infarct Volume ReductionR18D (33%) more effective than R18 (12%)[8][9]
Permanent MCAORat (Wistar)R18D (300 nmol/kg) vs R18 (300 nmol/kg)Hemisphere Swelling ReductionComparable (R18D: 27%, R18: 30%)[8][9]

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures are provided below to facilitate understanding.

Proposed Neuroprotective Signaling Pathway of R18

R18_Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate iGluR iGluR (NMDA, AMPA, KA) Glutamate->iGluR Activates Ca2_influx Ca2+ Influx iGluR->Ca2_influx Mediates Mitochondria Mitochondria Ca2_influx->Mitochondria Overloads Apoptosis Apoptotic Pathways Ca2_influx->Apoptosis Activates ROS ROS Production Mitochondria->ROS Increases ATP ATP Depletion Mitochondria->ATP Leads to ROS->Apoptosis Neuronal_Death Neuronal Death ATP->Neuronal_Death Apoptosis->Neuronal_Death R18_peptide This compound R18_peptide->iGluR Inhibits R18_peptide->Mitochondria Preserves Function

Caption: Proposed multimodal neuroprotective mechanism of the this compound.

Experimental Workflow for In Vivo Stroke Model (MCAO)

MCAO_Workflow Animal_Prep Animal Preparation (e.g., Rat, NHP) MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 min) Animal_Prep->MCAO Treatment R18 or Vehicle Administration (e.g., 1000 nmol/kg IV at 60 min) MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment_24h 24h Post-MCAO Assessment Reperfusion->Assessment_24h Assessment_long Long-term Assessment (e.g., 28 days) Assessment_24h->Assessment_long Infarct_Volume Infarct Volume Measurement (MRI: DWI, T2WI) Assessment_24h->Infarct_Volume Functional_Tests Functional Outcome Tests (e.g., NHPSS, Adhesive Tape Test) Assessment_24h->Functional_Tests Assessment_long->Infarct_Volume Assessment_long->Functional_Tests Histology Histological Analysis Assessment_long->Histology

Caption: General experimental workflow for MCAO stroke models.

Experimental Workflow for In Vitro Excitotoxicity Assay

Excitotoxicity_Workflow Cell_Culture Primary Cortical Neuron Culture Pre_treatment Pre-treatment with R18 (e.g., 2 µM for 10 min) Cell_Culture->Pre_treatment Excitotoxic_Insult Excitotoxic Insult (e.g., 100 µM Glutamic Acid for 5 min) Pre_treatment->Excitotoxic_Insult Incubation Incubation (e.g., 24 hours) Excitotoxic_Insult->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability_Assay Cell Viability Assays (MTS, LDH) Assessment->Viability_Assay Calcium_Imaging Intracellular Calcium Imaging (e.g., Fura-2 AM) Assessment->Calcium_Imaging Mito_Function Mitochondrial Function Assays (ΔΨm, ATP, ROS) Assessment->Mito_Function

Caption: Workflow for in vitro neuronal excitotoxicity experiments.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Non-Human Primates
  • Animal Model: Male cynomolgus macaques.[5][18]

  • Surgical Procedure: A right pterional craniotomy is performed to expose the middle cerebral artery (MCA). A 5-mm titanium aneurysm clip is placed on the MCA distal to the orbitofrontal branch for 90 minutes to induce ischemia.[5][18]

  • Treatment: R18 (1000 nmol/kg) or saline vehicle is administered intravenously over 10 minutes, starting 60 minutes after the onset of MCAO.[4]

  • Monitoring and Assessment:

    • MRI: Perfusion-weighted, diffusion-weighted, and T2-weighted imaging is performed at 15 minutes, 24 hours, and 28 days post-MCAO to assess the ischemic lesion.[4][18]

    • Neurological Scoring: Functional deficits are evaluated using the Nonhuman Primate Stroke Scale (NHPSS).[4][18]

    • Endpoint: The experimental endpoint is typically 28 days post-MCAO.[4][18]

  • Blinding and Randomization: Treatments are randomized, and all assessments are performed by investigators blinded to the treatment status.[4][18]

In Vitro Glutamic Acid Excitotoxicity Assay
  • Cell Culture: Primary cortical neurons are cultured from embryonic day 15-17 mouse or rat brains.[19]

  • Peptide Preparation: R18 is synthesized to >98% purity and dissolved in sterile water to create stock solutions (e.g., 500 µM).[6][19]

  • Excitotoxicity Induction:

    • Neuronal cultures are pre-treated with R18 (e.g., 2 µM) in Minimal Essential Media (MEM) with 2% B27 supplement for 10 minutes.[19]

    • To induce excitotoxicity, an equal volume of MEM/2% B27 containing glutamic acid (e.g., 200 µM) is added to the wells, resulting in a final glutamic acid concentration of 100 µM and a final peptide concentration of 1 µM.[19]

    • The cells are incubated for 5 minutes at 37°C.[19]

    • The excitotoxic medium is then replaced with fresh culture medium, and the cells are incubated for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTS assay (measuring mitochondrial metabolic activity) and the LDH assay (measuring lactate (B86563) dehydrogenase release as an indicator of cell death).[6]

    • Intracellular Calcium Measurement: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Fluorescence is measured before and after the addition of glutamate to quantify changes in intracellular calcium levels.[20]

Peptide Synthesis and Purification
  • Synthesis: R18 (H-RRRRRRRRRRRRRRRRRR-OH) is synthesized using standard solid-phase peptide synthesis methods.[4][19]

  • Purification: The synthesized peptide is purified by high-performance liquid chromatography (HPLC) to achieve a purity of at least 98%.[6][19]

  • Quantification: Precise peptide content is determined by peptide hydrolysis and amino acid liquid chromatography analysis.[4][21]

  • Storage: The purified peptide is stored as a stock solution (e.g., in 0.9% sodium chloride or sterile water) at -20°C.[4][6]

Safety and Toxicology

Preclinical safety studies have been conducted to assess the potential for adverse effects of R18 and R18D. In ex vivo models, neither R18 nor R18D induced significant mast cell degranulation at concentrations up to 16 µM, suggesting a low risk of anaphylactoid reactions.[22][23] R18 showed a modest but statistically significant level of red blood cell hemolysis at 16 µM in the absence of plasma, while R18D did not cause significant hemolysis.[21][23] In vivo studies in rats showed no abnormal histological findings in major organs (kidney, liver, spleen, lung, heart) following treatment with R18 or R18D at therapeutic doses.[8]

Future Directions and Conclusion

The this compound has demonstrated significant promise as a neuroprotective agent in a variety of preclinical models of neurological injury. Its multimodal mechanism of action, targeting key pathological events such as excitotoxicity and mitochondrial dysfunction, makes it an attractive candidate for further development. The robust data from rodent and non-human primate stroke models provide a strong rationale for its advancement into clinical trials.[4][18] Future research should continue to explore the full therapeutic potential of R18 and its D-enantiomer, R18D, including optimizing dosing regimens, exploring its efficacy in other neurological disorders, and further elucidating its molecular mechanisms of action. The information compiled in this technical guide underscores the potential of R18 as a next-generation neuroprotective therapeutic.

References

The Structure-Activity Relationship of R18 Peptide: A Deep Dive into its Neuroprotective Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The R18 peptide, a poly-arginine-18-mer, has emerged as a potent neuroprotective agent with a multifaceted mechanism of action. This technical guide delves into the core structure-activity relationships (SAR) that govern its therapeutic potential. We will explore the critical role of its cationic arginine residues and chain length in modulating glutamate (B1630785) receptor activity, reducing intracellular calcium influx, and preserving mitochondrial function. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and development in the field of neuroprotective peptides.

Introduction: The Promise of Cationic Arginine-Rich Peptides (CARPs)

Cationic Arginine-Rich Peptides (CARPs) represent a novel class of neuroprotective molecules that demonstrate significant efficacy in preclinical models of neurological disorders, particularly stroke. Among these, the this compound, consisting of 18 L-arginine residues, stands out for its robust neuroprotective effects.[1] The primary hypothesis underpinning the therapeutic action of CARPs is their ability to counteract the excitotoxic cascade initiated by excessive glutamate release, a hallmark of ischemic brain injury. The positive charge and the guanidinium (B1211019) head-groups of the arginine residues are fundamentally critical for their neuroprotective action.[2]

Core Structure-Activity Relationship (SAR) of R18

The neuroprotective activity of the this compound is intrinsically linked to two key structural features: its length and the cationic nature of its arginine residues.

The Critical Role of Arginine Residues

The guanidinium group of arginine is a key determinant of the neuroprotective capacity of R18 and other CARPs. Studies comparing poly-arginine peptides with poly-lysine or neutral peptides have demonstrated the superior efficacy of arginine-rich sequences.[2] This is attributed to the unique ability of the guanidinium group to engage in multimodal interactions, including hydrogen bonding and electrostatic interactions, which are crucial for their interaction with cell surface receptors and subsequent modulation of intracellular signaling pathways. A comparison between R18 and a poly-ornithine-18 (O18) peptide revealed that while both peptides are cationic, only R18 provided neuroprotection against glutamic acid excitotoxicity, highlighting the specific importance of the arginine guanidinium head-group.

Influence of Peptide Length on Neuroprotective Potency

The length of the poly-arginine chain directly correlates with its neuroprotective potency. Longer poly-arginine peptides, such as R18, exhibit greater neuroprotective efficacy compared to shorter congeners like R9 (a 9-mer of arginine).[2] It is hypothesized that a minimum of approximately 15 arginine residues is required for maximal neuroprotection.[2] This length dependence is likely related to the peptide's ability to effectively cluster on the cell surface and induce the necessary conformational changes in target receptors or trigger endocytic internalization of ion channels.[2]

The D-Enantiomer: R18D

To enhance the therapeutic potential of R18, its D-enantiomer, R18D, was synthesized. Peptides composed of D-amino acids are more resistant to proteolytic degradation, offering a longer biological half-life. Comparative studies have shown that R18D retains the neuroprotective efficacy of R18 and, in some models, demonstrates superior potency, likely due to its enhanced stability.[1][3] Both R18 and R18D have been shown to be more effective neuroprotective agents than the well-characterized NA-1 peptide in models of transient middle cerebral artery occlusion.[4]

Quantitative Analysis of R18 and Analog Activity

PeptideConcentration (µM)Neuroprotection (% Neuronal Viability vs. Glutamic Acid Control)Reference
R18 1~89%[5]
2~96%[5]
5~80%[5]
R18D 1~83%[5]
2~100%[5]
Poly-L-ornithine (O18) 5No significant neuroprotection
Poly-L-lysine (K10) 20Minimal neuroprotection[2]

Table 1: In Vitro Neuroprotective Efficacy of R18 and Analogs. This table summarizes the neuroprotective effects of R18, its D-enantiomer R18D, and other polycationic peptides in a glutamic acid excitotoxicity model. Neuroprotection is presented as the percentage of neuronal viability compared to a control group subjected to glutamic acid-induced excitotoxicity.

PeptideDose (nmol/kg)Infarct Volume Reduction (%)Reference
R18 309.6%[4]
10012.2%[4]
30024.8%[4]
100035.1%[4]
R18D 30033%[1]
NA-1 307%[4]
10016.5%[4]
30016.6%[4]
100026.1%[4]

Table 2: In Vivo Neuroprotective Efficacy of R18, R18D, and NA-1. This table presents the reduction in infarct volume in a rat model of transient middle cerebral artery occlusion following intravenous administration of the peptides.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of R18 are mediated through a complex interplay of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms and the experimental workflows used to study them.

R18_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_Excitotoxicity Glutamate Excitotoxicity iGluR Ionotropic Glutamate Receptors (iGluR) Glutamate_Excitotoxicity->iGluR Activates R18_Peptide This compound R18_Peptide->iGluR Modulates/Inhibits Mitochondria Mitochondria R18_Peptide->Mitochondria Preserves Function Ca_Influx Ca2+ Influx iGluR->Ca_Influx Mediates Ca_Influx->Mitochondria Overloads MMP_Loss ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss ATP_Depletion ↓ ATP Production Mitochondria->ATP_Depletion ROS_Production ↑ ROS Production Mitochondria->ROS_Production Neuronal_Death Neuronal Death MMP_Loss->Neuronal_Death ATP_Depletion->Neuronal_Death ROS_Production->Neuronal_Death

Figure 1: this compound's Multimodal Mechanism of Neuroprotection. This diagram illustrates how R18 counteracts glutamate excitotoxicity by modulating ionotropic glutamate receptors, reducing calcium influx, and preserving mitochondrial function, thereby preventing neuronal death.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays Neuronal_Culture Primary Cortical Neuronal Culture Peptide_Treatment R18/Analog Treatment Neuronal_Culture->Peptide_Treatment Excitotoxic_Insult Glutamic Acid Exposure Peptide_Treatment->Excitotoxic_Insult MTS_Assay Cell Viability (MTS Assay) Excitotoxic_Insult->MTS_Assay Calcium_Imaging Intracellular Ca2+ (Fura-2 AM) Excitotoxic_Insult->Calcium_Imaging MMP_Assay Mitochondrial Potential (JC-1 Assay) Excitotoxic_Insult->MMP_Assay Data_Analysis Data Analysis & SAR Correlation MTS_Assay->Data_Analysis Calcium_Imaging->Data_Analysis MMP_Assay->Data_Analysis

Figure 2: Experimental Workflow for Assessing R18 Neuroprotection. This flowchart outlines the key steps in evaluating the neuroprotective efficacy of R18 and its analogs, from cell culture and treatment to functional assays and data analysis.

Detailed Experimental Protocols

Neuroprotective Efficacy Assessment (MTS Assay)

This protocol assesses the ability of R18 and its analogs to protect neurons from excitotoxicity.

  • Cell Culture: Primary cortical neurons are seeded in 96-well plates and cultured until mature.

  • Peptide Treatment: Neurons are pre-incubated with various concentrations of the test peptide (e.g., R18, R18D) for a specified period (e.g., 10 minutes to 1 hour).

  • Excitotoxic Insult: Glutamic acid is added to the culture medium to a final concentration of 100 µM to induce excitotoxicity.

  • Cell Viability Measurement: After 24 hours of incubation post-insult, cell viability is quantified using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

    • Reagent Preparation: Prepare MTS solution (2 mg/mL in DPBS) and PES (phenazine ethosulfate) solution (0.21 mg/mL in MTS solution).[6]

    • Procedure: Add 20 µL of the combined MTS/PES solution to each well.[6] Incubate for 1-4 hours at 37°C.[6]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

Intracellular Calcium Influx Measurement (Fura-2 AM)

This protocol measures changes in intracellular calcium concentration in response to glutamate stimulation in the presence or absence of the test peptide.

  • Cell Preparation: Mature primary cortical neurons cultured on glass coverslips are used.

  • Dye Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).[7]

    • Incubate the cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark.[7][8]

    • Wash the cells to remove extracellular dye.

  • Peptide Incubation: The cells are then incubated with the test peptide.

  • Fluorescence Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a baseline fluorescence ratio.

    • Add glutamic acid to stimulate calcium influx and record the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[9]

Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)

This protocol evaluates the effect of R18 on mitochondrial health following an excitotoxic insult.

  • Cell Treatment: Treat primary cortical neurons with the test peptide and glutamic acid as described in the neuroprotection assay.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM in culture medium).[10]

    • Incubate the treated cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.[11]

  • Fluorescence Measurement:

    • Wash the cells with assay buffer.

    • Measure the fluorescence using a fluorescence microscope or a microplate reader.

    • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).

    • Apoptotic or unhealthy cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers, Ex/Em ~514/529 nm).

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization. A decrease in this ratio signifies a loss of mitochondrial membrane potential.

Conclusion and Future Directions

The this compound represents a promising lead compound for the development of neuroprotective therapeutics. Its structure-activity relationship is clearly linked to its polycationic nature, conferred by the arginine residues, and its chain length. The D-enantiomer, R18D, offers the advantage of increased proteolytic stability. While the current body of research provides a strong foundation, a more systematic and comprehensive QSAR study involving a wider array of R18 analogs would be invaluable. Such a study, employing techniques like alanine (B10760859) scanning and detailed truncation analysis, would provide a more granular understanding of the specific residues and motifs critical for its multifaceted neuroprotective activity. This would, in turn, accelerate the rational design of next-generation CARP-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Further investigation into the precise molecular interactions between R18 and its target receptors will also be crucial for a complete elucidation of its mechanism of action.

References

R18 Peptide: A Non-phosphorylated Ligand of 14-3-3 Proteins - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins that play a crucial role in a multitude of cellular processes by binding to phosphorylated serine/threonine motifs on a wide array of target proteins. The discovery of the R18 peptide, a high-affinity, non-phosphorylated ligand of 14-3-3 proteins, has provided a powerful tool to dissect the complex roles of these scaffold proteins. This technical guide provides an in-depth overview of the this compound, including its discovery, binding characteristics, and its application as a competitive inhibitor to probe 14-3-3 protein function. Detailed experimental protocols for characterizing the R18-14-3-3 interaction and diagrams of key signaling pathways modulated by R18 are also presented to facilitate further research and drug development efforts in this field.

Introduction to this compound

The this compound is a 20-amino-acid peptide that was first identified through a phage display screen for its ability to bind to the tau (τ) isoform of the 14-3-3 protein.[1] Subsequent studies revealed that R18 binds with high affinity to multiple 14-3-3 isoforms, making it a pan-isoform antagonist.[1] The sequence of the this compound is PHCVPRDLSWLDLEANMCLP .[2]

A key feature of the this compound is its ability to bind to the highly conserved amphipathic groove of 14-3-3 proteins in a phosphorylation-independent manner.[3][4] This is in contrast to the vast majority of known 14-3-3 binding partners, which require phosphorylation on a serine or threonine residue within a specific consensus motif for interaction. The binding of R18 is mediated by a core pentapeptide sequence, WLDLE , where the acidic residues (Asp and Glu) mimic the negative charge of a phosphate (B84403) group, allowing it to interact with the basic residues in the 14-3-3 binding groove.[5] This mimicry enables R18 to act as a potent competitive inhibitor of 14-3-3-ligand interactions.[1]

Quantitative Data on R18-14-3-3 Interaction

The binding affinity of the this compound for various 14-3-3 isoforms has been determined using several biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

14-3-3 IsoformMethodDissociation Constant (Kd)Reference
Multiple isoformsPhage Display (estimated)70-90 nM[1]
14-3-3ζNot specified~80 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between the this compound and 14-3-3 proteins.

Phage Display for Selection of 14-3-3 Binding Peptides

This protocol outlines the general steps for identifying peptides that bind to a target protein, such as 14-3-3, from a phage display library. This method led to the discovery of the this compound.

Experimental Workflow for Phage Display

G cluster_0 Panning Rounds (Repeated 3-5 times) cluster_1 Analysis of Enriched Phage p1 Immobilize 14-3-3 protein on a solid support p2 Incubate with phage display library p1->p2 Binding p3 Wash to remove non-binding phage p2->p3 Selection p4 Elute bound phage p3->p4 Recovery p5 Amplify eluted phage in E. coli p4->p5 Enrichment a1 Isolate individual phage clones p5->a1 After final round a2 Sequence peptide-encoding DNA inserts a1->a2 a3 Characterize binding of selected peptides a2->a3

Caption: Workflow for the selection of 14-3-3 binding peptides using phage display.

Protocol:

  • Immobilization of 14-3-3:

    • Coat microtiter plate wells with a solution of purified 14-3-3 protein (e.g., 1-10 µg/mL in a suitable buffer like PBS) overnight at 4°C.

    • Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Panning (Selection):

    • Add the phage display library (typically containing 10^10 to 10^12 phage particles) to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature with gentle agitation to allow for binding.

    • Wash the wells extensively (10-20 times) with wash buffer to remove non-specifically bound phage. The stringency of the washes can be increased in subsequent rounds of panning.

  • Elution:

    • Elute the specifically bound phage by adding an elution buffer (e.g., a low pH buffer like 0.1 M glycine-HCl, pH 2.2, or by competing with a known ligand).

    • Neutralize the eluate immediately with a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1).

  • Amplification:

    • Infect a culture of E. coli with the eluted phage.

    • Amplify the phage by growing the bacterial culture overnight.

    • Purify the amplified phage from the bacterial culture supernatant.

  • Subsequent Rounds of Panning:

    • Repeat the panning, elution, and amplification steps for 3-5 rounds to enrich for high-affinity binding phages.

  • Analysis of Selected Phage Clones:

    • After the final round of panning, isolate individual phage clones.

    • Sequence the DNA insert of each clone to determine the amino acid sequence of the displayed peptide.

    • Synthesize the identified peptides and characterize their binding to 14-3-3 using methods like ELISA or Surface Plasmon Resonance.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Experimental Workflow for Surface Plasmon Resonance

G s1 Immobilize 14-3-3 protein on a sensor chip s2 Inject this compound (analyte) at various concentrations s1->s2 s3 Monitor binding in real-time (association phase) s2->s3 s4 Inject running buffer (dissociation phase) s3->s4 s5 Regenerate sensor chip surface s4->s5 s6 Analyze sensorgrams to determine kon, koff, and Kd s4->s6 s5->s2 Next concentration

Caption: General workflow for analyzing the R18-14-3-3 interaction using SPR.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Use a sensor chip suitable for protein immobilization (e.g., CM5, NTA).

    • Activate the chip surface according to the manufacturer's instructions.

    • Immobilize purified 14-3-3 protein onto the sensor chip surface. For an NTA chip, His-tagged 14-3-3 can be captured.[6] For a CM5 chip, amine coupling is commonly used.

    • Deactivate any remaining active groups on the chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association of the peptide to the immobilized protein.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the this compound.

  • Regeneration:

    • If necessary, regenerate the sensor chip surface to remove the bound analyte using a regeneration solution (e.g., a short pulse of a low pH solution like 10 mM glycine-HCl, pH 1.5).

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in the context of a cell lysate. In the case of R18, it is used to demonstrate the competitive inhibition of the interaction between 14-3-3 and its binding partners.

Experimental Workflow for Co-Immunoprecipitation

G cluster_0 Competition Assay c1 Lyse cells to release protein complexes c2 Incubate lysate with antibody against a target protein (e.g., 14-3-3) c1->c2 c3 Add Protein A/G beads to capture antibody-protein complexes c2->c3 c4 Wash beads to remove non-specific binders c3->c4 c5 Elute bound proteins c4->c5 c6 Analyze eluate by Western blotting c5->c6 c1_comp Pre-incubate lysate with this compound c1_comp->c2

Caption: Workflow for Co-IP to study the effect of R18 on 14-3-3 interactions.

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional):

    • Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • For the competition experiment, pre-incubate the cell lysate with the this compound (e.g., 100 µM) for 1-2 hours at 4°C.[7]

    • Add the primary antibody specific for the protein of interest (e.g., anti-14-3-3 or an antibody against a known 14-3-3 binding partner) to the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., the lysis buffer with a lower detergent concentration).

  • Elution:

    • Elute the bound proteins from the beads by adding a sample loading buffer (e.g., Laemmli buffer) and boiling for 5-10 minutes.

    • Alternatively, elute with a low pH buffer and neutralize.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with antibodies against the protein of interest and its potential binding partners to detect the co-immunoprecipitated proteins.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.

Experimental Workflow for Fluorescence Polarization Assay

G f1 Prepare fluorescently labeled peptide (tracer) f2 Mix tracer with 14-3-3 protein f1->f2 f3 Measure fluorescence polarization (high signal due to binding) f2->f3 f4 Add this compound (competitor) f3->f4 f5 Measure fluorescence polarization (low signal due to displacement) f4->f5 f6 Determine IC50 of R18 f5->f6

Caption: Workflow for a competitive fluorescence polarization assay using R18.

Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled peptide that is known to bind to 14-3-3 (the "tracer"). The fluorophore (e.g., fluorescein) should be attached to the peptide.

    • Prepare a stock solution of purified 14-3-3 protein and the this compound.

    • Use a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.1% TWEEN-20).[8]

  • Assay Setup:

    • In a microplate (e.g., a black, 384-well plate), add the assay buffer.

    • Add a fixed concentration of the fluorescently labeled tracer peptide (e.g., 20 nM).[8]

    • Add a fixed concentration of the 14-3-3 protein (e.g., 300 nM).[8]

    • Add varying concentrations of the this compound to different wells.

    • Include control wells with only the tracer, and wells with the tracer and 14-3-3 but no R18.

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The fluorescence polarization values will be high in the absence of R18 (tracer is bound to the large 14-3-3 protein) and will decrease as the concentration of R18 increases (R18 displaces the tracer).

    • Plot the fluorescence polarization values against the logarithm of the R18 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the this compound, which is the concentration required to inhibit 50% of the tracer binding.

R18 in the Context of Signaling Pathways

The this compound has been instrumental in elucidating the role of 14-3-3 proteins in various signaling pathways by competitively inhibiting 14-3-3 interactions.

The Raf-1 Signaling Pathway

14-3-3 proteins are key regulators of the Raf-1 kinase, a central component of the mitogen-activated protein kinase (MAPK) signaling cascade. 14-3-3 binding to phosphorylated serine residues on Raf-1 is crucial for its stability and activation.

Raf-1 Activation and Inhibition by R18

G Ras Activated Ras-GTP Raf1_inactive Inactive Raf-1 Ras->Raf1_inactive Recruitment to membrane Raf1_p Phosphorylated Raf-1 Raf1_inactive->Raf1_p Phosphorylation Raf1_active Active Raf-1 Raf1_p->Raf1_active Binding p1433 14-3-3 Dimer p1433->Raf1_p MEK MEK Raf1_active->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Downstream Cell Proliferation, Differentiation ERK->Downstream Activates R18 This compound R18->p1433 Inhibits binding

Caption: R18 inhibits the Raf-1 signaling pathway by preventing 14-3-3 binding.

By using R18, researchers have been able to demonstrate that the disruption of the 14-3-3/Raf-1 interaction leads to the dephosphorylation and inactivation of Raf-1, thereby inhibiting downstream signaling and cellular processes like proliferation.[1]

Neuroprotection and Glutamate (B1630785) Receptor Modulation

Recent studies have highlighted a neuroprotective role for a peptide also designated as R18 (a poly-arginine-18 peptide) in the context of stroke and excitotoxicity. While this peptide is different in sequence from the 14-3-3 binding R18, its name is the same in some of the literature, leading to potential confusion. The neuroprotective this compound is thought to act, at least in part, by modulating glutamate receptors, particularly NMDA receptors.

Neuroprotective Mechanism of R18 (poly-arginine-18)

G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity R18 R18 (poly-arginine-18) R18->NMDAR Modulates/Inhibits

Caption: The neuroprotective this compound is proposed to reduce excitotoxicity by modulating NMDA receptor activity.

Overactivation of NMDA receptors by excessive glutamate leads to a massive influx of calcium, triggering a cascade of events that result in neuronal cell death, a process known as excitotoxicity. The neuroprotective this compound has been shown to reduce this glutamate-induced calcium influx, thereby preserving mitochondrial function and promoting neuronal survival.[9][10]

Conclusion and Future Directions

The this compound has proven to be an invaluable research tool for understanding the multifaceted roles of 14-3-3 proteins. Its ability to act as a potent, non-phosphorylated competitive inhibitor has allowed for the functional dissection of 14-3-3 interactions in a variety of cellular contexts. The detailed experimental protocols provided in this guide are intended to facilitate further research into the intricate world of 14-3-3 biology.

Future research will likely focus on the development of more isoform-specific 14-3-3 inhibitors, as well as small molecules that can mimic the action of R18 with improved pharmacokinetic properties for therapeutic applications. The continued use of R18 and the development of related tools will undoubtedly lead to a deeper understanding of the signaling networks governed by 14-3-3 proteins and may pave the way for novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

The Discovery of R18: A High-Affinity Peptide Antagonist of 14-3-3 Proteins from Phage Display

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the R18 peptide through phage display technology marked a significant advancement in the study of 14-3-3 proteins, a family of highly conserved regulatory molecules implicated in a vast array of cellular processes. R18, a 20-amino acid peptide, emerged as a potent and specific antagonist of 14-3-3 proteins, exhibiting high binding affinity in the nanomolar range. Its unique, non-phosphorylated binding mechanism, which competitively inhibits the interaction of 14-3-3 with its numerous binding partners, has made it an invaluable tool for elucidating the complex roles of 14-3-3 in signal transduction pathways. This technical guide provides a comprehensive overview of the discovery of R18, detailing the experimental methodologies, quantitative binding data, and the foundational signaling pathway context.

Introduction

14-3-3 proteins are a family of ubiquitously expressed scaffolding proteins that play critical roles in signal transduction, cell cycle control, and apoptosis. They typically function by binding to phosphorylated serine or threonine residues within specific sequence motifs on their target proteins. To investigate the diverse functions of 14-3-3 proteins, the development of high-affinity antagonists was a critical research goal. Phage display technology provided a powerful platform for the de novo discovery of such molecules. This guide focuses on the seminal work that led to the identification of the this compound as a potent 14-3-3 antagonist.

Data Presentation

The following tables summarize the key quantitative data regarding the this compound's interaction with 14-3-3 proteins.

Table 1: this compound Characteristics

CharacteristicValueReference
Amino Acid Sequence PHCVPRDLSWLDLEANMCLP[1][2]
Core Binding Motif WLDLE[3]
Molecular Weight 2309.69 g/mol [2]

Table 2: Binding Affinity of R18 for 14-3-3 Proteins

14-3-3 IsoformDissociation Constant (KD)MethodReference
Various Isoforms70-90 nMScatchard Analysis[4][5]
Not Specified~80 nMNot Specified[2]

Table 3: Functional Inhibition by this compound

Interaction InhibitedAssay TypeNotesReference
14-3-3 and Raf-1 KinaseIn vitro binding assayR18 efficiently blocks the interaction.[5]
14-3-3 protection of Raf-1 from dephosphorylationKinase activity assayR18 abolishes the protective effect of 14-3-3.[5]

Experimental Protocols

While the full, detailed protocols from the original discovery paper by Wang et al. (1999) are not publicly available, this section provides a generalized methodology for the key experiments based on standard practices in the field at the time.

Phage Display Screening for 14-3-3 Binding Peptides

This protocol outlines the biopanning process used to isolate phage clones displaying peptides with high affinity for 14-3-3 proteins.

  • Immobilization of Target Protein:

    • Purified recombinant GST-tagged 14-3-3 protein is coated onto the wells of a microtiter plate.

    • The wells are then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Panning (Affinity Selection):

    • A phage display peptide library (e.g., a library of random 20-mer peptides) is added to the 14-3-3-coated wells and incubated to allow for binding.

    • Non-binding phage are removed by a series of stringent washes with a buffered solution (e.g., Tris-buffered saline with Tween-20).

  • Elution:

    • Bound phage are eluted from the 14-3-3 protein using a low pH buffer or a competitive ligand.

  • Amplification:

    • The eluted phage are used to infect a host strain of E. coli.

    • The infected bacteria are cultured to amplify the population of the selected phage.

  • Iterative Rounds of Panning:

    • The amplified phage pool is subjected to subsequent rounds of panning (typically 3-4 rounds), with increasing stringency of washing steps to enrich for high-affinity binders.

  • Clone Characterization:

    • After the final round of panning, individual phage clones are isolated.

    • The DNA from these clones is sequenced to determine the amino acid sequence of the displayed peptide.

In Vitro Binding Assays

These assays are used to quantify the binding affinity of the identified peptides for 14-3-3 proteins.

  • Solid-Phase Binding Assay (ELISA-based):

    • Varying concentrations of the synthetic this compound are incubated in microtiter plate wells coated with GST-14-3-3.

    • The amount of bound peptide is detected using an antibody specific for the peptide, which is conjugated to an enzyme for colorimetric or chemiluminescent detection.

    • The data is used to calculate the dissociation constant (KD).

  • Competition Binding Assay:

    • A known 14-3-3 binding partner (e.g., a radiolabeled or fluorescently tagged Raf-1 peptide) is incubated with immobilized 14-3-3 in the presence of increasing concentrations of the this compound.

    • The ability of R18 to displace the labeled ligand is measured, and the IC50 value (the concentration of R18 required to inhibit 50% of the binding) is determined.

Functional Assay: Inhibition of 14-3-3's Protective Effect on Raf-1 Kinase

This assay assesses the ability of R18 to functionally disrupt the 14-3-3/Raf-1 interaction.

  • Activated Raf-1 kinase is incubated with a protein phosphatase in the presence or absence of 14-3-3 protein.

  • In parallel reactions, the this compound is added to the mixture containing both 14-3-3 and Raf-1.

  • The kinase activity of Raf-1 is then measured by its ability to phosphorylate a substrate (e.g., MEK kinase), often using radiolabeled ATP.

  • A decrease in Raf-1 activity in the presence of R18 indicates that the peptide has successfully blocked the protective effect of 14-3-3, allowing the phosphatase to inactivate Raf-1.

Mandatory Visualization

Signaling Pathway Diagram

R18_Inhibition_of_Raf1_Signaling cluster_activation Raf-1 Activation Pathway cluster_inhibition 14-3-3 Mediated Protection and R18 Inhibition Ras Activated Ras-GTP Raf1 Raf-1 Kinase Ras->Raf1 Recruitment to membrane pRaf1 Phosphorylated Raf-1 (pSer259) Complex 14-3-3 / pRaf-1 Complex pRaf1->Complex ProteinKinase Upstream Kinase ProteinKinase->Raf1 Phosphorylation Protein_1433 14-3-3 Protein Protein_1433->Complex Phosphatase Protein Phosphatase Complex->Phosphatase Blocks Dephosphorylation MEK MEK Complex->MEK Activates Phosphatase->pRaf1 Dephosphorylates (Inactivates) R18 This compound R18->Protein_1433 Binds and Inhibits R18->Complex Prevents Formation ERK ERK MEK->ERK Downstream Downstream Signaling (Cell Proliferation, Survival) ERK->Downstream

Caption: this compound inhibits the 14-3-3/Raf-1 interaction.

Experimental Workflow Diagram

Phage_Display_Workflow cluster_panning Biopanning Cycles (3-4 rounds) cluster_analysis Analysis of Enriched Clones start Phage Display Peptide Library immobilize Immobilize GST-14-3-3 on Microtiter Plate bind Incubate Library with Immobilized 14-3-3 immobilize->bind wash Wash to Remove Non-binders bind->wash elute Elute Bound Phage wash->elute amplify Amplify Eluted Phage in E. coli elute->amplify isolate Isolate Individual Phage Clones elute->isolate amplify->bind Re-apply for next round sequence Sequence Phage DNA to Identify Peptide isolate->sequence synthesize Synthesize this compound sequence->synthesize characterize Characterize Binding and Function synthesize->characterize

Caption: Workflow for the discovery of R18 via phage display.

Conclusion

The discovery of the this compound through phage display represents a landmark achievement in the study of 14-3-3 proteins. This high-affinity, non-phosphorylated antagonist has provided researchers with a powerful tool to dissect the intricate signaling networks regulated by 14-3-3. The methodologies employed in its discovery, from the iterative rounds of biopanning to the detailed characterization of its binding and functional properties, serve as a paradigm for the identification of novel peptide-based modulators of protein-protein interactions. The continued use and further development of R18 and its derivatives promise to yield deeper insights into the biology of 14-3-3 proteins and their roles in health and disease.

References

Foundational Research on Cationic Arginine-Rich Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic arginine-rich peptides (CARPs) represent a versatile and potent class of molecules with a rapidly expanding portfolio of therapeutic applications. Characterized by a high net positive charge conferred by multiple arginine residues, these peptides possess the unique ability to traverse cellular membranes, a property that has positioned them as leading candidates for drug delivery vehicles, known as cell-penetrating peptides (CPPs).[1][2] The guanidinium (B1211019) headgroup of arginine is a critical structural feature, enabling strong, bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphates and sulfates, which facilitates initial interaction and subsequent internalization.[3][4] Beyond their role as carriers, CARPs exhibit intrinsic biological activities, including broad-spectrum antimicrobial, anticancer, and neuroprotective properties.[3][5][6] Their multimodal mechanisms of action, which range from direct membrane disruption to modulation of intracellular signaling pathways, make them a compelling subject of foundational research.[3][4] This technical guide provides an in-depth overview of the core principles of CARPs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing fundamental mechanisms to support ongoing research and development in this field.

Core Biophysical and Functional Properties

The efficacy of CARPs is intrinsically linked to their physicochemical characteristics. The density of arginine residues, overall net positive charge, peptide length, and amphipathicity are determinant factors for their biological activity.[7] Arginine is favored over lysine (B10760008) in many naturally occurring antimicrobial peptides, as its guanidinium group is thought to enable more effective interactions with the anionic bacterial membrane.[8]

Table 1: Physicochemical and Biological Properties of Representative Cationic Arginine-Rich Peptides

Peptide NameSequenceMolecular Weight (Da)Net Charge (at pH 7)Hydrophobicity (H)Primary ApplicationSource Organism/Origin
TAT (48-60) GRKKRRQRRRPPQ1791.2+8-2.67Cell-Penetrating PeptideHIV-1
Poly-Arginine (R9) RRRRRRRRR1423.6+9-4.5Cell-Penetrating PeptideSynthetic
Buforin II TRSSRAGLQFPVGRVHRLLRK2469.9+7-0.63AntimicrobialBufo bufo gargarizans
Penetratin RQIKIWFQNRRMKWKK2245.7+80.96Cell-Penetrating PeptideDrosophila melanogaster
SRP-2 GGLRRLGRKIAHGVKKYG1944.3+6-0.92AntimicrobialSynthetic
MP28 CCKKPWLRCWRTCLPSRWQRERFGRKC-NH23446.1+80.423AnticancerBryopsis plumosa[5]
IDR-1018 VRLIVAVRIWRR-NH21548.9+51.13Immunomodulatory/AntimicrobialSynthetic[9]

Note: Molecular weight and net charge are calculated based on amino acid composition. Hydrophobicity values are based on established scales and can vary; they are provided for relative comparison.

Mechanisms of Action

The functional versatility of CARPs stems from their diverse mechanisms of interaction with cellular structures and pathways.

Cellular Internalization

The process by which CARPs cross the cell membrane is a subject of ongoing research, with evidence supporting multiple pathways. These can be broadly categorized into direct translocation and endocytosis.[10][11]

  • Direct Translocation: This energy-independent process involves the peptide moving directly across the lipid bilayer.[12] Proposed models suggest that the strong electrostatic interaction between the cationic peptide and anionic membrane components induces membrane destabilization, leading to the formation of transient pores through which the peptide can pass.[4]

  • Endocytosis: This is an energy-dependent process where the cell engulfs the peptide. Several endocytic pathways have been implicated, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[11][13][14] After engulfment, the peptide is trapped in endosomes and must escape into the cytoplasm to reach its target, a step often facilitated by the peptide itself.[15]

The prevalence of one pathway over another is influenced by peptide concentration, the nature of the cargo being delivered, and the cell type.[16]

Cellular_Uptake_Mechanisms Figure 1: Cellular Uptake Pathways of CARPs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytoplasm) CARP Cationic Arginine-Rich Peptide Membrane CARP->Membrane 1. Electrostatic Interaction Cytoplasm Free in Cytoplasm Membrane->Cytoplasm 2a. Direct Translocation (Pore Formation) Endosome Endosome Membrane->Endosome 2b. Endocytosis (e.g., Macropinocytosis) Endosome->Cytoplasm 3. Endosomal Escape Lysosome Lysosome (Degradation) Endosome->Lysosome Endosomal Maturation

Figure 1: Cellular Uptake Pathways of CARPs
Antimicrobial and Anticancer Activity

The selectivity of many CARPs for bacterial and cancer cells over healthy mammalian cells is attributed to differences in membrane composition.[5][17] Bacterial and cancer cell membranes are typically rich in anionic phospholipids (B1166683) (e.g., phosphatidylglycerol, phosphatidylserine), creating a net negative charge that promotes electrostatic attraction with cationic peptides.[5][18] In contrast, healthy eukaryotic membranes are predominantly zwitterionic.[17]

The primary mechanism of antimicrobial and anticancer action is membrane disruption.[7][9] Peptides accumulate on the cell surface, and once a threshold concentration is reached, they insert into the lipid bilayer, causing permeabilization through various proposed models like "barrel-stave," "toroidal pore," or "carpet" mechanisms. This leads to leakage of cellular contents and cell death.[10]

Antimicrobial_Mechanism Figure 2: General Mechanism of Membrane Disruption A 1. Initial Electrostatic Attraction B 2. Peptide Accumulation on Membrane Surface A->B CARP binds to anionic membrane C 3. Membrane Insertion & Destabilization B->C Threshold concentration reached D 4. Pore Formation (e.g., Toroidal Pore) C->D Hydrophobic domains interact with lipid core E 5. Leakage of Cellular Contents D->E Loss of membrane integrity F 6. Cell Death E->F

Figure 2: General Mechanism of Membrane Disruption
Neuroprotective Signaling

CARPs exhibit significant neuroprotective potential through a variety of mechanisms.[2][3] They can antagonize calcium influx through ion channels, which is a key event in excitotoxic cell death.[3] Additionally, they can target mitochondria, reduce oxidative stress, and inhibit proteolytic enzymes like matrix metalloproteinases.[2][3] This multimodal activity makes them promising candidates for treating acute and chronic neurological disorders.[19]

Quantitative Assessment of Biological Activity

The therapeutic potential of CARPs is evaluated through standardized quantitative assays. The following tables summarize representative data from the literature.

Table 2: Antimicrobial Activity of Selected CARPs (Minimum Inhibitory Concentration, MIC)

PeptideTarget OrganismMIC (µg/mL)MIC (µM)Reference
Buforin II E. coli20.8[8]
S. aureus2510.1[8]
SRP-2 E. coli42.1[6]
S. aureus (MRSA)84.1[6]
A. baumannii (MDR)42.1[6]
Parasin (Arg mutant) E. coli167.0[8]
VR-12 P. gingivalis1610.3[9]
F. nucleatum1610.3[9]

Note: MIC values can vary significantly based on the specific strain and the assay conditions used (e.g., media composition).[20]

Table 3: Cytotoxicity of Selected CARPs

PeptideCell LineAssayMeasurementValueReference
MP28 A549 (Lung Cancer)CCK-8IC₅₀7.5 ± 0.8 µM[5]
H460 (Lung Cancer)CCK-8IC₅₀6.3 ± 0.2 µM[5]
MRC-5 (Normal Lung)CCK-8IC₅₀13 ± 1.6 µM[5]
MP28 Human RBCsHemolysis% Hemolysis @ 40 µM9.7%[5]
SRP-2 HaCaT (Keratinocytes)MTT% Viability @ 50 µg/mL>90%[6]
Dadapin-1 hMSCs (Stem Cells)ATP BioluminescenceIC₅₀ (with serum)404.7 µg/mL[21]

IC₅₀ (Half-maximal Inhibitory Concentration) represents the concentration at which 50% of cell viability is lost.

Key Experimental Protocols

Accurate and reproducible assessment of CARPs requires specialized protocols that account for their cationic nature.

Peptide Synthesis and Purification

CARPs are typically synthesized using automated microwave-assisted solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[22]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Fmoc-PAL-PEG-PS).[22]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the terminal amino acid using a 20% piperidine (B6355638) solution in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (using activators like HBTU/HOBt) and couple it to the deprotected N-terminus of the growing peptide chain. Arginine is typically used with a Pbf protecting group on its side chain.

  • Repeat: Repeat deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water).

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Susceptibility Testing: Broth Microdilution

Standard protocols must be modified for cationic peptides to prevent their non-specific binding to surfaces and interference from media components.[23][24]

  • Materials: Use sterile 96-well polypropylene (B1209903) (low-binding) microtiter plates.[23][24] Prepare cation-adjusted Mueller-Hinton Broth (MHB).

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile deionized water or 0.01% acetic acid. Perform serial two-fold dilutions in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent peptide adsorption.[24]

  • Bacterial Inoculum Preparation: Inoculate MHB with 3-5 colonies of the test organism from a fresh agar (B569324) plate. Incubate at 37°C with shaking to reach the mid-logarithmic growth phase (approx. 0.5 McFarland standard). Dilute the culture in fresh MHB to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[23]

  • Assay Setup: Add 100 µL of the diluted bacterial suspension to each well. Add 11 µL of the 10x peptide dilutions to the corresponding wells. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that results in no visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.[23]

MIC_Workflow Figure 3: Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Plate Setup (Polypropylene Plate) cluster_analysis Incubation & Analysis P1 Prepare serial dilutions of CARP in 0.01% Acetic Acid + 0.2% BSA A2 Add 11 µL of 10x peptide dilutions P1->A2 B1 Grow bacterial culture to log phase B2 Dilute culture to ~5x10^5 CFU/mL in MHB B1->B2 A1 Add 100 µL bacterial suspension to wells B2->A1 A1->A2 A3 Include controls (bacteria only, media only) A2->A3 I1 Incubate at 37°C for 18-24 hours A3->I1 R1 Read results visually or with plate reader I1->R1 MIC Determine MIC: Lowest concentration with no visible growth R1->MIC

References

R18 Peptide: An In-depth Technical Guide on the Reduction of Intracellular Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Introduction

Excitotoxicity, a phenomenon driven by the excessive activation of glutamate (B1630785) receptors, leads to a pathological surge in intracellular calcium ([Ca2+]i), culminating in neuronal injury and death. This process is a key contributor to the pathophysiology of various acute and chronic neurological disorders. The R18 peptide, a poly-arginine-18 molecule, has emerged as a potent neuroprotective agent, primarily by mitigating this detrimental calcium influx.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound, detailing its mechanism of action, summarizing quantitative data on its efficacy, and outlining key experimental protocols for its evaluation.

Mechanism of Action: Modulation of Glutamate Receptors

The neuroprotective effects of R18 are largely attributed to its interaction with ionotropic glutamate receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) receptor.[1][5][6][7] Overstimulation of these receptors by glutamate triggers a massive influx of calcium, initiating a cascade of neurotoxic events. R18 has been shown to suppress the overactivation of iGluRs, thereby reducing the excitotoxic calcium entry.[1][2] One proposed mechanism for this is the R18-induced endocytic internalization of these receptors, effectively reducing their density on the neuronal surface.[1]

R18_Mechanism cluster_Excitotoxicity Excitotoxic Cascade cluster_R18_Intervention This compound Intervention Excess_Glutamate Excess Glutamate NMDAR_Overactivation NMDA Receptor Overactivation Excess_Glutamate->NMDAR_Overactivation Ca_Influx Massive Ca2+ Influx NMDAR_Overactivation->Ca_Influx NMDAR_Modulation NMDA Receptor Modulation NMDAR_Overactivation->NMDAR_Modulation Neuronal_Damage Neuronal Damage & Death Ca_Influx->Neuronal_Damage R18 This compound R18->NMDAR_Modulation Reduced_Ca_Influx Reduced Ca2+ Influx NMDAR_Modulation->Reduced_Ca_Influx Neuroprotection Neuroprotection Reduced_Ca_Influx->Neuroprotection Calcium_Imaging_Workflow Start Start Cell_Culture Culture primary cortical neurons on coverslips Start->Cell_Culture Fura2_Loading Load cells with 5 µM Fura-2 AM for 30 min at 37°C Cell_Culture->Fura2_Loading Washing Wash with phenol-free Hank's Balanced Salt Solution (HBSS) Fura2_Loading->Washing R18_Pretreatment Pre-treat with R18 (e.g., 2 or 5 µM) for 10 min Washing->R18_Pretreatment Baseline_Reading Record baseline fluorescence (340/380 nm excitation) R18_Pretreatment->Baseline_Reading Agonist_Stimulation Stimulate with iGluR agonist (e.g., NMDA, KA, AMPA) Baseline_Reading->Agonist_Stimulation Fluorescence_Recording Record fluorescence changes over time Agonist_Stimulation->Fluorescence_Recording Data_Analysis Analyze 340/380 nm ratio to determine [Ca2+]i changes Fluorescence_Recording->Data_Analysis End End Data_Analysis->End LDH_Assay_Workflow Start Start Cell_Seeding Seed primary cortical neurons in a multi-well plate Start->Cell_Seeding R18_Pretreatment Pre-treat with R18 (1, 2, or 5 µM) for 10 min Cell_Seeding->R18_Pretreatment Excitotoxic_Insult Expose to iGluR agonist (e.g., 100 µM glutamate) for 5 min R18_Pretreatment->Excitotoxic_Insult Medium_Replacement Replace with fresh medium Excitotoxic_Insult->Medium_Replacement Incubation Incubate for 24 hours Medium_Replacement->Incubation Supernatant_Collection Collect culture supernatant Incubation->Supernatant_Collection LDH_Reaction Add LDH assay reagent to supernatant Supernatant_Collection->LDH_Reaction Absorbance_Measurement Measure absorbance at specified wavelength LDH_Reaction->Absorbance_Measurement Data_Analysis Calculate % cell death Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Core Principles of Early Poly-Arginine-18 Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cationic Arginine-Rich Peptides (CARPs) represent a novel class of neuroprotective agents with intrinsic cell-penetrating properties.[1] Among these, poly-arginine-18 (R18), a peptide consisting of 18 arginine residues, has emerged as a particularly potent candidate in preclinical studies.[2] Early research has consistently demonstrated its efficacy in both in vitro excitotoxicity models and in vivo models of ischemic stroke, including studies in rodents and non-human primates.[1][3] This document provides a comprehensive technical overview of the foundational studies on R18, detailing its mechanisms of action, summarizing key quantitative outcomes, outlining experimental protocols, and visualizing critical pathways and workflows.

Quantitative Data Summary

The neuroprotective efficacy of R18 and its D-enantiomer (R18D) has been quantified across various preclinical models. The following tables summarize the key findings from these early studies.

In Vitro Neuroprotection Data

R18 has been shown to be a potent anti-excitotoxic agent in primary neuronal cultures. It effectively reduces neuronal death and the underlying pathological processes induced by glutamate (B1630785) receptor overactivation.

Table 1: Summary of In Vitro Efficacy of R18

Experimental Model R18 Concentration Key Outcome Measures Results Citations
Glutamic Acid Excitotoxicity (Primary Cortical Neurons) 1, 2, 5 µM Neuronal Viability (MTS Assay), Cell Death (LDH Assay) Significantly reduced neuronal cell death at all concentrations. Provided almost complete protection at 1 and 2 µM. [1]
NMDA-induced Excitotoxicity (Primary Cortical Neurons) 1, 2, 5 µM Neuronal Viability (MTS Assay), Cell Death (LDH Assay) Significantly reduced neuronal cell death. Provided almost complete protection at 1 and 2 µM. [1]
Kainic Acid-induced Excitotoxicity (Primary Cortical Neurons) 1, 2, 5 µM Neuronal Viability (MTS Assay), Cell Death (LDH Assay) Significantly reduced neuronal cell death, with maximal protection observed at 5 µM. [1]
Glutamic Acid Excitotoxicity (Primary Cortical Neurons) Not Specified Intracellular Calcium Influx Effectively reduced neuronal intracellular calcium influx. [4][5]

| Glutamic Acid Excitotoxicity (Primary Cortical Neurons) | Not Specified | Caspase and Calpain Activation | Prevented the activation of caspases and calpains. |[4][6] |

In Vivo Neuroprotection Data

In vivo studies have corroborated the neuroprotective effects of R18 in clinically relevant models of ischemic stroke, demonstrating significant reductions in brain injury and improvements in functional recovery.

Table 2: Summary of In Vivo Efficacy of R18 and R18D

Animal Model Peptide (Dose) Administration Route & Timing Key Outcome Measures Results Citations
Permanent MCAO (Wistar Rat) R18D (300 nmol/kg) Intravenous, 30 min post-MCAO Infarct Volume 33% reduction in mean infarct volume. [2][7]
Permanent MCAO (Wistar Rat) R18 (300 nmol/kg) Intravenous, 30 min post-MCAO Infarct Volume 12% reduction in mean infarct volume (not statistically significant in this study). [7]
Permanent MCAO (Wistar Rat) R18 & R18D (300 nmol/kg) Intravenous, 30 min post-MCAO Cerebral Hemisphere Swelling R18D: 27% reduction ; R18: 30% reduction . [7]
Permanent MCAO (Wistar Rat) R18 & R18D (300 nmol/kg) Intravenous, 30 min post-MCAO Neurological Assessment Score Both peptides significantly improved neurological scores. [7]
Transient MCAO (90 min) (Cynomolgus Macaque) R18 (1000 nmol/kg) Intravenous, 60 min post-MCAO onset Infarct Lesion Volume Up to 65.2% reduction at 24 hours and 69.7% reduction at 28 days post-stroke. [3][8]

| Transient MCAO (90 min) (Cynomolgus Macaque) | R18 (1000 nmol/kg) | Intravenous, 60 min post-MCAO onset | Functional Deficits (NHPSS Score) | R18-treated animals displayed significantly reduced functional deficits. |[3][8] |

Proposed Mechanism of Action

Early studies indicate that R18 exerts its neuroprotective effects through a multimodal mechanism of action, primarily by mitigating the downstream effects of excitotoxicity. The core mechanism involves the modulation of glutamate receptors, leading to a reduction in intracellular calcium overload and the preservation of mitochondrial integrity.[1][9] The positively charged guanidinium (B1211019) head groups of the arginine residues are considered essential for this neuroprotective activity.[4][6]

Caption: Proposed mechanism of R18-mediated neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies. The following sections describe the core protocols used for in vitro and in vivo assessment of R18.

In Vitro: Glutamic Acid Excitotoxicity Assay

This protocol is designed to assess the ability of R18 to protect primary neurons from excitotoxic cell death.

  • Primary Cortical Neuron Culture:

    • Cortical tissue is dissected from embryonic day 18 (E18) rat embryos.

    • The tissue is mechanically and enzymatically dissociated into a single-cell suspension.

    • Cells are plated on poly-L-lysine-coated 96-well plates at a density of approximately 1.5 x 10^5 cells/well.

    • Cultures are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin for 10-12 days in vitro (DIV) before use.

  • R18 Treatment and Excitotoxic Insult:

    • On the day of the experiment, the culture medium is replaced with a defined salt-glucose-glycine (SGG) buffer.

    • R18 is added to the wells at final concentrations of 1, 2, and 5 µM for a 10-minute pre-treatment period.[1]

    • An excitotoxic insult is induced by adding L-glutamic acid to a final concentration of 100 µM for 5 minutes.[1] Control wells receive SGG buffer alone.

    • The insult is terminated by removing the glutamate-containing SGG and replacing it with the original conditioned culture medium.

  • Assessment of Neuroprotection (24 hours post-insult):

    • Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the amount of LDH released into the culture medium, expressed as a percentage of the total LDH from control wells lysed with Triton X-100.

    • MTS Assay: Neuronal viability is measured using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which assesses mitochondrial function in living cells. Results are expressed as a percentage of the viability in untreated control wells.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol outlines the procedure for inducing an ischemic stroke in animal models to evaluate the in vivo efficacy of R18. The workflow illustrates a typical preclinical study design.

MCAO_Workflow cluster_pre Pre-Operative cluster_op Surgical Procedure cluster_post Post-Operative & Analysis Animal 1. Animal Model Selection (e.g., Wistar Rat, Cynomolgus Macaque) Random 2. Randomization (Treatment vs. Vehicle Groups) Animal->Random Anesthesia 3. Anesthesia Induction Random->Anesthesia MCAO 4. MCAO Induction (e.g., Filament or Clip Occlusion) Anesthesia->MCAO Treatment 5. IV Administration (R18 or Saline Vehicle) MCAO->Treatment Reperfusion 6. Reperfusion (for transient models) (e.g., Remove clip after 90 min) Treatment->Reperfusion Monitoring 7. Post-Insult Monitoring Reperfusion->Monitoring Assessment 8. Outcome Assessment (Neurological Scoring, MRI/TTC Staining) Monitoring->Assessment Analysis 9. Data Analysis & Comparison Assessment->Analysis

Caption: Experimental workflow for a preclinical MCAO stroke study.

  • Animal Model and Anesthesia:

    • Studies have utilized adult male Wistar rats or male cynomolgus macaques.[7][8]

    • Animals are anesthetized (e.g., with isoflurane) and body temperature is maintained at 37°C throughout the surgical procedure.

  • Induction of Ischemia (MCAO):

    • Rodent Model (Permanent): Involves the electrocoagulation of the distal middle cerebral artery (MCA) combined with transient bilateral common carotid artery occlusion.

    • Non-Human Primate Model (Transient): A pterional craniotomy is performed to expose the MCA. A micro-aneurysm clip is placed on the MCA for a defined period (e.g., 90 minutes) to induce ischemia.[3][8]

  • Peptide Administration:

    • R18 or a saline vehicle is administered intravenously.

    • The timing of administration is a critical parameter, with studies showing efficacy when delivered post-occlusion (e.g., 30 to 60 minutes after the onset of MCAO).[7][8]

  • Outcome Assessment:

    • Infarct Volume: At a pre-determined endpoint (e.g., 24 hours or 28 days), animals are euthanized, and brains are sectioned. Infarct volume is typically quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).[3][8]

    • Functional Outcome: Neurological deficits are assessed at multiple time points using species-specific scoring systems, such as the Non-Human Primate Stroke Scale (NHPSS).[3][8]

The early preclinical studies on poly-arginine-18 provide a strong foundation for its development as a neuroprotective therapeutic. The data consistently demonstrate its ability to reduce ischemic brain injury and improve functional outcomes across multiple species. The proposed mechanism, centered on the mitigation of glutamate-induced excitotoxicity and preservation of mitochondrial function, offers a clear rationale for its efficacy. The detailed protocols outlined herein provide the necessary framework for future research aimed at further elucidating its therapeutic potential and advancing its path toward clinical application.

References

An In-depth Technical Guide to the Characterization of R18 Peptide Binding to 14-3-3 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 14-3-3 protein family comprises a group of highly conserved, ubiquitously expressed eukaryotic proteins that act as critical regulators in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2][3] They function primarily by binding to phosphoserine/phosphothreonine motifs on a vast array of client proteins, thereby modulating their activity, stability, or subcellular localization.[4]

A pivotal tool in the study of 14-3-3 protein function is the R18 peptide, a high-affinity antagonist identified through phage display library screening.[2] Unlike most natural 14-3-3 ligands, R18 binds to the conserved amphipathic groove of 14-3-3 proteins in a phosphorylation-independent manner.[5][6][7] Its ability to act as a pan-14-3-3 inhibitor, effectively competing with and displacing a wide range of client proteins, has established it as an invaluable reagent for dissecting 14-3-3-mediated signaling pathways and as a foundational tool for developing novel therapeutics.[2][5][8]

This guide provides a comprehensive technical overview of the binding characteristics of the this compound to 14-3-3 proteins, detailing quantitative binding data, the structural basis of the interaction, and the experimental methodologies employed for its characterization.

Quantitative Binding Data

The this compound exhibits a high affinity for multiple 14-3-3 isoforms, with dissociation constants (Kd) typically in the nanomolar range. This potent binding makes it an effective competitor for endogenous, phosphorylation-dependent 14-3-3 client proteins.[2][4] The sequence of the this compound is PHCVPRDLSWLDLEANMCLP.[6][7][9]

Parameter Value 14-3-3 Isoforms Method Reference
Dissociation Constant (Kd)~70-90 nMMultiple isoformsScatchard Analysis[2][4][10]
Dissociation Constant (Kd)~80 nMNot specifiedNot specified[6][7]
Inhibition Constant (Ki)0.39 µMBarley 14-3-3CEnzyme Inhibition Assay (NR)[11][12]

Structural Basis and Mechanism of Binding

The crystal structure of the this compound in complex with the 14-3-3ζ isoform (PDB ID: 1A38) provides a detailed snapshot of the binding mechanism.[1][9][13] R18 occupies the conserved amphipathic groove on the 14-3-3 monomer, the same site utilized by natural phosphopeptide ligands.[1][2][8]

The interaction is primarily mediated by the central WLDLE motif within the R18 sequence.[5][9][14] The two acidic residues, Aspartic acid (D) and Glutamic acid (E), mimic the function of a phosphoserine. They form critical electrostatic interactions with a cluster of conserved basic residues in the 14-3-3 binding groove, including Lys49, Arg56, and Arg127.[1][5] Additionally, the bulky hydrophobic residues, Tryptophan (W) and Leucine (L), establish extensive hydrophobic contacts within the groove, further stabilizing the complex.[13][14] This binding mode explains R18's ability to act as a potent competitive inhibitor for both phosphorylation-dependent and -independent 14-3-3 interactions.[14]

cluster_1433 14-3-3 Protein Dimer cluster_ligands cluster_key Interaction Key p1 Monomer A Amphipathic Groove p2 Monomer B Amphipathic Groove R18 This compound (WLDLE motif) R18->p1:grooveA Binds Client Phosphorylated Client Protein (pS/pT motif) Client->p1:grooveA Binding Blocked k1 R18 occupies the binding groove, preventing client protein interaction.

Caption: R18 competitively inhibits client protein binding to 14-3-3.

Experimental Protocols

The characterization of the R18-14-3-3 interaction relies on a suite of biophysical and biochemical techniques.

1. Fluorescence Polarization (FP) Assay

FP assays are a robust, solution-based method ideal for high-throughput screening (HTS) and for quantifying binding affinities.[8][15] The principle relies on monitoring the change in the tumbling rate of a small fluorescently labeled peptide upon binding to a larger protein.

  • Protocol Outline:

    • Probe Preparation: A phosphopeptide derived from a known 14-3-3 client protein (e.g., Raf-1) is chemically synthesized and labeled with a fluorophore (e.g., TMR, fluorescein).[8][15][16]

    • Binding Reaction: A constant, low concentration of the fluorescent peptide probe is incubated with a purified 14-3-3 protein. This results in a high polarization signal as the large complex tumbles slowly.

    • Competition: The this compound (or other unlabeled competitors) is titrated into the reaction mixture.

    • Measurement: R18 competes with the fluorescent probe for binding to 14-3-3. As the probe is displaced, its tumbling rate increases, leading to a decrease in the fluorescence polarization signal.[16]

    • Data Analysis: The resulting dose-response curve is used to calculate the IC50 value of R18, which reflects its binding affinity relative to the probe.

start Start step1 Mix: Fluorescent Peptide Probe + 14-3-3 Protein start->step1 step2 Measure Baseline High FP Signal step1->step2 step3 Add this compound (or Test Compound) step2->step3 step4 Incubate to Reach Equilibrium step3->step4 step5 Measure Final FP Signal step4->step5 step6 Displacement of Probe -> Low FP Signal step5->step6 end Calculate IC50 step6->end

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and equilibrium binding constants (Kd).[8][17]

  • Protocol Outline:

    • Immobilization: Purified 14-3-3 protein is covalently immobilized onto the surface of a sensor chip (e.g., NTA chip for His-tagged proteins).[17]

    • Analyte Injection: A solution containing the this compound (analyte) at various concentrations is flowed over the sensor surface.

    • Association Phase: Binding of R18 to the immobilized 14-3-3 causes a change in the refractive index at the surface, which is measured in real-time as an increase in the resonance signal.

    • Dissociation Phase: The R18 solution is replaced with a running buffer, and the dissociation of the peptide from the 14-3-3 protein is monitored as a decrease in the signal.

    • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[17]

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[5][18]

  • Protocol Outline:

    • Sample Preparation: Purified 14-3-3 protein is placed in the sample cell of the calorimeter, and the this compound is loaded into the injection syringe.[18]

    • Titration: Small aliquots of the this compound are incrementally injected into the 14-3-3 solution.

    • Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the R18-14-3-3 complex forms.

    • Data Analysis: The integrated heat data from each injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a model to determine the thermodynamic parameters of the interaction.[18]

4. Affinity Pull-Down Assays

These assays are used to demonstrate the ability of R18 to disrupt the interaction between 14-3-3 and its full-length client proteins in a more complex biological mixture.[19]

  • Protocol Outline:

    • Bait Preparation: Recombinant GST-tagged 14-3-3 protein is immobilized on glutathione-sepharose beads.

    • Incubation: The beads are incubated with a cell lysate containing the client protein of interest (e.g., Raf-1).

    • Competition: A parallel incubation is performed in the presence of excess this compound.[19]

    • Washing & Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.

    • Analysis: The eluates are analyzed by SDS-PAGE and Western blotting using an antibody against the client protein. A reduced amount of the client protein in the R18-treated sample indicates successful competition.[19]

Functional Consequences and Signaling Pathway Modulation

R18 is widely used to probe the functional roles of 14-3-3 proteins. By displacing client proteins, R18 can reverse the effects of 14-3-3 binding. A classic example is its effect on the Raf-1 signaling pathway. 14-3-3 binding protects the kinase Raf-1 from dephosphorylation and inactivation.[2] R18 can block this interaction, leading to Raf-1 inactivation.[2][20] Similarly, R18 has been shown to disrupt the binding of 14-3-3 to pro-apoptotic proteins like Bad and ASK1, thereby promoting apoptosis.[6][7] This has made R18 and its derivatives, like difopein, crucial tools for cancer biology research.[5][8]

cluster_pathway Raf-1 Kinase Regulation Raf_p Phosphorylated Raf-1 (Active) Complex 14-3-3 / Raf-1 Complex (Protected & Active) Raf_p->Complex Binds Phosphatase Phosphatase Raf_p->Phosphatase Raf_inactive Dephosphorylated Raf-1 (Inactive) p1433 14-3-3 Protein p1433->Complex Complex->Raf_p Dissociates Complex->Phosphatase Inhibits Dephosphorylation Phosphatase->Raf_inactive Dephosphorylates R18 This compound R18->Complex Disrupts

Caption: R18 disrupts 14-3-3-mediated protection of Raf-1 from inactivation.

Conclusion

The this compound is a well-characterized, high-affinity, non-phosphorylated binder of 14-3-3 proteins. Its mechanism of action, which involves mimicking phosphopeptide binding within the conserved amphipathic groove, has been elucidated through structural and biophysical studies. The experimental protocols detailed herein—including fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry—provide a robust framework for quantifying its binding and for screening new 14-3-3 modulators. R18 remains an indispensable tool for researchers investigating the vast and complex landscape of 14-3-3 biology and serves as a foundational scaffold for the rational design of therapeutic agents targeting these critical protein-protein interactions.

References

The Cell-Penetrating Properties of R18 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R18 peptide, a poly-arginine peptide consisting of 18 arginine residues, has emerged as a promising agent with significant cell-penetrating capabilities and potent neuroprotective effects. As a member of the cationic arginine-rich peptide (CARP) family, R18 leverages the unique properties of its guanidinium (B1211019) head groups to traverse cellular membranes and exert its biological functions.[1][2] This technical guide provides an in-depth exploration of the cell-penetrating properties of the this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways. The primary focus of the available research has been on the intrinsic neuroprotective activities of R18, with its cell-penetrating nature being a crucial prerequisite for these effects.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from various studies investigating the neuroprotective efficacy of the this compound.

In Vitro Neuroprotection
Model Cell Type R18 Concentration Outcome Measure Quantitative Result
Glutamic Acid ExcitotoxicityPrimary Cortical Neurons1-2 µMNeuronal Viability (MTS Assay)Almost complete protection.[2]
Glutamic Acid ExcitotoxicityPrimary Cortical Neurons5 µMNeuronal Viability (MTS Assay)Less effective than 2 µM, possibly due to metabolic effects.[2]
Glutamic Acid ExcitotoxicityPrimary Cortical Neurons0.5, 1, 2, 5 µMLDH ReleaseSignificant reduction in a dose-dependent manner.
Glutamic Acid ExcitotoxicityPrimary Cortical Neurons5 µMIntracellular Calcium InfluxMore effective at reducing influx than poly-ornithine-18 (O18).[1]
NMDA-induced ExcitotoxicityPrimary Cortical Neurons1-2 µMNeuronal ViabilityAlmost complete protection.[2]
Kainic Acid-induced ExcitotoxicityPrimary Cortical Neurons5 µMNeuronal ViabilitySignificant protection.[2]
Thapsigargin-induced NeurotoxicityPrimary Cortical Neurons1, 2, 5 µMMTS Metabolism / LDH ReleaseSignificant improvement in viability and reduction in cell death.[3]
In Vivo Neuroprotection
Model Animal Model R18 Dosage Outcome Measure Quantitative Result
Middle Cerebral Artery Occlusion (MCAO)Nonhuman Primate (Macaque)1000 nmol/kg (IV)Infarct Lesion VolumeReduction of up to 65.2% at 24h and 69.7% at 28 days.[4][5]
Middle Cerebral Artery Occlusion (MCAO)Nonhuman Primate (Macaque)1000 nmol/kg (IV)Neurological Deficits (NHPSS)Reduced functional deficits.[4][5]
Permanent MCAOWistar Rat300 nmol/kg (IV)Infarct Volume12% reduction (R18) vs 33% reduction (R18D).[6]
Permanent MCAOWistar Rat300 nmol/kg (IV)Neurological ScoreImprovement from a score of 3 (vehicle) to 2.[6]
Comparative Cellular Uptake and Toxicity
Peptide Cell Type Observation Method Key Finding
FITC-R18 vs FITC-O18Primary Rat Cortical NeuronsDifferent intracellular localizationFluorescence MicroscopyBoth peptides show cellular uptake, but their distribution within the neuron differs.[1]
FITC-R18 vs FITC-O18SH-SY5Y Neuroblastoma CellsCellular UptakeFluorescence MicroscopyBoth peptides are taken up by the cells.[1]
R18D-FITCSTC-1 Enteroendocrine CellsDiffuse cytoplasmic and punctate nuclear localizationConfocal MicroscopyR18D-FITC enters the cells within 10 minutes at 5 µM and 10 µM.[7]
R18 and R18DNeurons, Astrocytes, HEK293, bEND.3CytotoxicityMTS AssayToxic only at high concentrations and/or after 24-hour exposure; neurons are most sensitive.[6]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Glutamic Acid Excitotoxicity in Primary Cortical Neurons

Objective: To quantify the ability of this compound to protect primary neurons from cell death induced by glutamic acid.

Materials:

  • Primary cortical neuronal cultures

  • Minimal Essential Media (MEM) with 2% B27 supplement

  • This compound stock solution (500 µM in sterile water)

  • L-glutamic acid solution (200 µM in MEM/2% B27)

  • MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed primary cortical neurons in 96-well plates at a suitable density and culture until mature.

  • Peptide Pre-treatment: 10 minutes prior to inducing excitotoxicity, remove the existing culture medium. Add 50 µL of MEM/2% B27 containing the desired final concentration of R18 (e.g., 2 µM).[8]

  • Induction of Excitotoxicity: Add 50 µL of MEM/2% B27 containing 200 µM glutamic acid to the wells (final glutamic acid concentration will be 100 µM, and the peptide concentration will be halved).[8] Incubate for 5 minutes in the CO2 incubator.

  • Wash and Incubation: After the 5-minute exposure, gently remove the medium and replace it with 100 µL of fresh MEM/2% B27. Incubate the cultures for 24 hours.

  • Assessment of Cell Viability (MTS Assay):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Express results as a percentage of the untreated control.

  • Assessment of Cell Death (LDH Assay):

    • Collect the culture supernatant.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength.

    • Express results relative to the positive control (lysed cells).

Protocol 2: Quantification of Cellular Uptake of FITC-labeled R18 by Fluorescence Spectrophotometry

Objective: To quantify the amount of fluorescently labeled this compound taken up by cultured cells.

Materials:

  • FITC-labeled this compound

  • Cultured cells (e.g., SH-SY5Y or primary neurons)

  • 24-well cell culture plates

  • Opti-MEM or other serum-free medium

  • Phosphate-buffered saline (PBS)

  • Heparin solution (20 U/mL in PBS)

  • RIPA lysis buffer

  • BCA protein assay kit

  • Fluorescence spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and culture for 24 hours to allow for attachment and growth.

  • Peptide Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add serum-free medium containing the desired concentration of FITC-R18 to each well.

    • Incubate for a specified time (e.g., 4 hours) at 37°C.

  • Washing:

    • Remove the peptide-containing medium.

    • Wash the cells three times with cold PBS containing heparin to remove non-specifically bound peptide from the cell surface.[9]

  • Cell Lysis:

    • Add an appropriate volume of RIPA lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates.

  • Fluorescence Measurement:

    • Transfer the lysates to a suitable microplate.

    • Measure the fluorescence intensity using a spectrophotometer with excitation at ~488 nm and emission at ~530 nm.[9]

  • Protein Quantification:

    • Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.

  • Data Analysis:

    • Normalize the fluorescence intensity to the total protein concentration for each sample.

    • Results can be expressed as fluorescence intensity per mg of protein. A standard curve of known FITC-R18 concentrations can be used to convert fluorescence intensity to the amount of peptide.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of R18 are attributed to its ability to modulate several key intracellular pathways, primarily by mitigating the consequences of excitotoxicity.

R18_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R18 This compound iGluR Ionotropic Glutamate (B1630785) Receptors (e.g., NMDA) R18->iGluR Suppresses Overactivation Ca_influx Ca²⁺ Influx R18->Ca_influx Reduces Mito_preserved Mitochondrial Preservation (Maintained ΔΨm, ATP↑, ROS↓) R18->Mito_preserved Proteases_inhibited Inhibition of Caspases & Calpain R18->Proteases_inhibited Glutamate Excess Glutamate Glutamate->iGluR Activates iGluR->Ca_influx Leads to Mitochondria Mitochondrial Dysfunction (Reduced ΔΨm, ATP↓, ROS↑) Ca_influx->Mitochondria Proteases Caspase & Calpain Activation Ca_influx->Proteases CellDeath Neuronal Cell Death Mitochondria->CellDeath Proteases->CellDeath Survival Neuronal Survival Mito_preserved->Survival Proteases_inhibited->Survival

Caption: Neuroprotective signaling pathway of this compound in excitotoxicity.

The primary mechanism of R18's neuroprotective action involves the suppression of ionotropic glutamate receptor (iGluR) overactivation, which is a key event in excitotoxicity.[3][10] This leads to a significant reduction in intracellular calcium influx.[1][2][3] By mitigating the rise in intracellular calcium, R18 helps to preserve mitochondrial function, as evidenced by the maintenance of mitochondrial membrane potential (ΔΨm), continued ATP production, and reduced generation of reactive oxygen species (ROS).[3] Furthermore, R18 prevents the activation of downstream cell death effectors such as caspases and calpain.[1]

Experimental Workflow for Assessing R18 Uptake and Neuroprotection

The following workflow illustrates a typical experimental design to evaluate the cell-penetrating and neuroprotective properties of R18.

R18_Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Interpretation synthesis This compound Synthesis (& FITC-labeling) cell_culture Cell Culture (e.g., Primary Neurons) synthesis->cell_culture Treat cells with peptide uptake_assay Cellular Uptake Assay (Fluorescence Microscopy/ Spectrophotometry) cell_culture->uptake_assay excitotoxicity_model Excitotoxicity Model (Glutamate Exposure) cell_culture->excitotoxicity_model quantification Quantification of Uptake & Neuroprotection uptake_assay->quantification viability_assays Viability/Toxicity Assays (MTS, LDH) excitotoxicity_model->viability_assays mechanistic_studies Mechanistic Studies (Ca²⁺ imaging, Mitochondrial potential, Western blot) excitotoxicity_model->mechanistic_studies viability_assays->quantification pathway_analysis Signaling Pathway Elucidation mechanistic_studies->pathway_analysis conclusion Conclusion on Efficacy & Mechanism quantification->conclusion pathway_analysis->conclusion R18_Properties_Relationship physicochem Physicochemical Properties (18 Arginine Residues, High Cationic Charge) cell_penetration Cell-Penetrating Ability physicochem->cell_penetration Enables intracellular_access Access to Intracellular Targets cell_penetration->intracellular_access Leads to neuroprotection Neuroprotective Effects intracellular_access->neuroprotection Allows for therapeutic_potential Therapeutic Potential (e.g., Stroke, TBI) neuroprotection->therapeutic_potential Indicates

References

Methodological & Application

Application Notes and Protocols for R18 Peptide in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R18 peptide, a poly-arginine peptide consisting of 18 arginine residues, has emerged as a potent neuroprotective agent in preclinical studies. As a member of the cationic arginine-rich peptides (CARPs), R18 exhibits cell-penetrating capabilities and a multi-modal mechanism of action, making it a promising therapeutic candidate for neurological disorders characterized by neuronal cell death.[1][2][3] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective effects against excitotoxicity and other cellular stressors.

Mechanism of Action

R18 exerts its neuroprotective effects primarily by mitigating glutamate-induced excitotoxicity, a common pathway of neuronal injury in various neurological conditions.[1][4] The key mechanisms of action include:

  • Modulation of Glutamate (B1630785) Receptors: R18 antagonizes the overactivation of ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors.[1][5] This action is thought to involve inducing the endocytosis of these receptors, thereby reducing their cell surface expression.[1]

  • Reduction of Intracellular Calcium Influx: By modulating glutamate receptors, R18 significantly reduces the excessive influx of calcium ions (Ca²⁺) into neurons, a critical trigger for excitotoxic cell death.[1][6]

  • Preservation of Mitochondrial Function: The peptide helps maintain mitochondrial integrity and function by preserving the mitochondrial membrane potential (ΔΨm), sustaining ATP production, and reducing the generation of reactive oxygen species (ROS).[1][2]

  • Calcium Homeostasis: R18 has demonstrated the ability to protect neurons against toxicity induced by thapsigargin, an agent that disrupts endoplasmic reticulum calcium uptake, indicating a broader role in maintaining intracellular calcium homeostasis.[1][2]

Data Presentation

Table 1: Neuroprotective Efficacy of R18 Against Glutamate Receptor Agonist-Induced Excitotoxicity
Glutamate Receptor Agonist (100 µM)R18 Concentration (µM)Outcome MeasureResultReference
Glutamic Acid1, 2Neuronal Viability (MTS Assay)Significant reduction in cell death[1]
NMDA1, 2Neuronal Viability (MTS Assay)Almost complete protection[1]
Kainic Acid (KA)5Neuronal Viability (MTS Assay)Significant protection[1]
AMPA1, 2, 5Neuronal Viability (MTS Assay)No significant protection observed[5]
Table 2: Effect of R18 on Mitochondrial Function Following Glutamic Acid-Induced Excitotoxicity
ParameterR18 Concentration (µM)ResultReference
Mitochondrial Membrane Potential (ΔΨm)2, 5Significant preservation[1]
ATP Levels2, 5Significant preservation[1]
Reactive Oxygen Species (ROS) Levels2, 5Significant reduction[1]
Table 3: Efficacy of R18 Against Thapsigargin-Induced Neurotoxicity
Thapsigargin Concentration (µM)R18 Concentration (µM)Outcome MeasureResultReference
102, 5Neuronal Death (LDH Assay)Significant reduction in cell death[1]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol is adapted from established methods for isolating and culturing primary rat cortical neurons.[7][8]

Materials:

  • Timed-pregnant Sprague-Dawley rat (embryonic day 18, E18)

  • Dissociation medium (e.g., papain-based)

  • Neuronal culture medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant rat according to approved animal ethics protocols.

  • Aseptically remove the embryos and place them in a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).

  • Dissect the cortices from the embryonic brains under a dissecting microscope.

  • Transfer the cortical tissue to a tube containing a dissociation medium (e.g., papain) and incubate as recommended by the manufacturer.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in a fresh neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine/poly-L-ornithine coated culture vessels at a desired density.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Protocol 2: Assessing Neuroprotective Effects of R18 Against Glutamate-Induced Excitotoxicity

This protocol details the steps to evaluate the protective effects of R18 against neuronal death induced by glutamate receptor agonists.[1][4][5]

Materials:

  • Mature primary neuronal cultures (7-10 DIV)

  • This compound stock solution (dissolved in sterile water or culture medium)

  • Glutamic acid, NMDA, or Kainic Acid stock solution

  • Minimal Essential Medium (MEM) with 2% B27 supplement

  • MTS and LDH assay kits

  • Plate reader

Procedure:

  • Prepare working solutions of this compound at desired concentrations (e.g., 1, 2, 5 µM) in MEM/2% B27.

  • Prepare a working solution of the excitotoxic agent (e.g., 200 µM glutamic acid for a final concentration of 100 µM) in MEM/2% B27.

  • Remove the culture medium from the neuronal cultures.

  • Pre-treat the neurons by adding the this compound solution to the wells and incubate for 10 minutes at 37°C.[4][7]

  • Induce excitotoxicity by adding an equal volume of the excitotoxic agent solution to the wells and incubate for 5 minutes at 37°C.[4][7]

  • Remove the treatment solution and replace it with a fresh, pre-warmed neuronal culture medium.

  • Return the cultures to the incubator for 24 hours.

  • Assess neuronal viability using the MTS assay and cell death using the LDH assay according to the manufacturer's instructions.

Protocol 3: Measurement of Intracellular Calcium Influx

This protocol describes how to measure changes in intracellular calcium concentration following excitotoxic insult in the presence or absence of R18.[6]

Materials:

  • Mature primary neuronal cultures

  • This compound

  • Glutamic acid

  • Fura-2 AM calcium indicator dye

  • Fluorescent plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Load the neuronal cultures with Fura-2 AM (e.g., 5 µM) for 20-30 minutes at 37°C.

  • Wash the cells with a physiological salt solution (e.g., HBSS) to remove excess dye.

  • Add the this compound solution (e.g., 5 µM) and incubate for 10 minutes.

  • Measure the basal intracellular calcium levels by recording the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.

  • Add glutamic acid (e.g., 100 µM final concentration) to the wells.

  • Immediately begin recording the changes in the fluorescence ratio over time (e.g., every 30 seconds for 5 minutes) to monitor intracellular calcium influx.

Mandatory Visualizations

G Glutamate Glutamate iGluR Ionotropic Glutamate Receptors (NMDA, AMPA, KA) Glutamate->iGluR Over-activates Ca_influx Excessive Ca²⁺ Influx iGluR->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria CellDeath Neuronal Cell Death Ca_influx->CellDeath ROS ↑ ROS Production Mitochondria->ROS ATP ↓ ATP Production Mitochondria->ATP ROS->CellDeath ATP->CellDeath R18 This compound R18->iGluR Antagonizes

Caption: Signaling pathway of R18-mediated neuroprotection.

G Start Primary Neuronal Culture (7-10 DIV) Pretreat Pre-treat with R18 (10 min) Start->Pretreat Induce Induce Excitotoxicity (e.g., Glutamate, 5 min) Pretreat->Induce Wash Wash and Replace Medium Induce->Wash Incubate Incubate (24 hours) Wash->Incubate Assess Assess Neuronal Viability (MTS/LDH Assays) Incubate->Assess

Caption: Experimental workflow for assessing R18 neuroprotection.

References

Application Notes and Protocols for R18 Peptide Administration in Rodent MCAO Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of the neuroprotective R18 peptide in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model of ischemic stroke. The following protocols are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the design and execution of studies evaluating the therapeutic potential of R18.

Overview of this compound

R18, a poly-arginine peptide (18-mer of arginine), has demonstrated significant neuroprotective effects in various preclinical stroke models.[1][2] Its mechanism of action is believed to be multimodal, primarily targeting the reduction of glutamate (B1630785) excitotoxicity and subsequent intracellular calcium influx, which are key pathological events in the ischemic cascade.[3][4][5] Studies have shown that R18 can preserve mitochondrial function and modulate the activity of ionotropic glutamate receptors.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering R18 in MCAO models.

Table 1: this compound Administration Parameters in Rodent MCAO Models

ParameterDetailsAnimal ModelReference
Dosage Range 30 - 1000 nmol/kgRat[3]
100 - 1000 nmol/kgRat[6]
1000 nmol/kgNon-human primate[1][2][7][8]
Administration Route Intravenous (IV)Rat, Non-human primate[1][2][3][6][7][8]
Intra-arterial (IA)Rat[4][9]
Time of Administration 60 minutes post-MCAO onsetRat, Non-human primate[1][2][3][6][7][8]
2 hours post-MCAO onsetRat[4][9]
MCAO Model Type Transient (e.g., 90 min occlusion) and PermanentRat[3][4][9]

Table 2: Reported Efficacy of this compound in Rodent MCAO Models

Outcome MeasureEfficacyDosageAnimal ModelReference
Infarct Volume Reduction Up to 35.1%1000 nmol/kgRat[3]
Up to 69.7% (at 28 days)1000 nmol/kgNon-human primate[1][2][7][8]
Hemisphere Swelling Reduction Up to 46.1%300 and 1000 nmol/kgRat[3]
Functional Outcome Improvement Significant improvement in adhesive tape test300 and 1000 nmol/kgRat[3][6]
Trend towards improved rota-rod performance1000 nmol/kgRat[4][9]
Reduced neurological deficits (NHPSS score)1000 nmol/kgNon-human primate[1][2][7][8]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Surgery in Rats (Intraluminal Filament Method)

This protocol describes the widely used intraluminal suture method to induce focal cerebral ischemia. This procedure can be adapted for both transient and permanent MCAO.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature (37°C ± 0.5°C)

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 silk sutures

  • Silicone-coated nylon monofilament (e.g., 4-0 for rats, size may vary based on animal weight)[7]

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance). Shave the ventral neck area and sterilize the surgical site. Place the animal in a supine position on a heating pad to maintain normothermia.[1]

  • Vessel Exposure: Make a midline cervical incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]

  • Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature or micro-clip on the CCA and ICA to temporarily block blood flow.[1][10]

  • Filament Insertion: Make a small incision in the ECA stump. Introduce the silicone-coated filament through the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation in adult rats.[7][10]

  • Occlusion and Confirmation: Secure the filament in place with a suture around the ECA stump. If using a laser Doppler, a significant drop in cerebral blood flow ( >70%) confirms successful occlusion.

  • Permanent vs. Transient MCAO:

    • Permanent MCAO: The filament is left in place permanently.

    • Transient MCAO: After the desired occlusion period (e.g., 90 minutes), the animal is re-anesthetized, and the filament is carefully withdrawn to allow for reperfusion.[3]

  • Wound Closure: Close the neck incision in layers.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery. Ensure easy access to food and water.

This compound Administration

Preparation of R18 Solution:

  • Reconstitute the lyophilized this compound in sterile saline (0.9% NaCl) to the desired stock concentration.

  • Further dilute the stock solution with sterile saline to the final injection concentration based on the animal's body weight.

Administration Protocol (Intravenous):

  • At the designated time point post-MCAO (e.g., 60 minutes), administer the prepared R18 solution intravenously.

  • The injection can be performed via the tail vein or a cannulated femoral vein.

  • The infusion volume should be appropriate for the animal's size (e.g., 1 mL/kg) and administered slowly over a set period (e.g., 10 minutes) to avoid adverse cardiovascular effects.[1]

Functional Outcome Assessments

3.3.1. Neurological Scoring (Bederson Scale)

This is a global assessment of neurological deficits.[11]

Procedure: Observe the animal for the following and assign a score:

  • 0: No apparent deficits.

  • 1: Forelimb flexion (contralateral to the ischemic hemisphere).

  • 2: Circling towards the paretic side.

  • 3: Falling to the paretic side.

  • 4: No spontaneous motor activity.

3.3.2. Adhesive Removal Test (Sticky Tape Test)

This test assesses somatosensory and motor deficits.[12][13][14][15][16]

Procedure:

  • Place a small piece of adhesive tape (e.g., 1 cm x 1 cm) on the plantar surface of each forepaw.

  • Place the animal in a clean cage without bedding.

  • Record the time it takes for the animal to notice the tape (time to contact) and the time it takes to remove the tape from each paw.

  • A longer time to contact or remove the tape on the contralateral forelimb indicates a deficit.

3.3.3. Rota-rod Test

This test evaluates motor coordination and balance.[6][9][11][17]

Procedure:

  • Training: Acclimate the animals to the rota-rod apparatus for several days before surgery by placing them on the rotating rod at a low, constant speed.

  • Testing: Place the animal on the rota-rod, which is set to accelerate at a defined rate (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • A shorter latency to fall indicates impaired motor coordination.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_treatment Treatment Phase cluster_post_op Post-Operative Assessment training Behavioral Training (Rota-rod, Adhesive Tape Test) mcao MCAO Surgery (Transient or Permanent) training->mcao r18_admin This compound Administration (e.g., 60 min post-MCAO) mcao->r18_admin behavioral Behavioral Testing (Neurological Score, Rota-rod, etc.) r18_admin->behavioral histology Histological Analysis (Infarct Volume Measurement) behavioral->histology

Caption: Experimental workflow for this compound administration in MCAO models.

R18 Signaling Pathway in Neuroprotection

R18_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Excess Glutamate nmda_r NMDA Receptor glutamate->nmda_r Activates ampa_r AMPA/Kainate Receptors glutamate->ampa_r Activates ca_influx Ca2+ Influx nmda_r->ca_influx Mediates ampa_r->ca_influx Mediates r18 This compound r18->nmda_r Inhibits r18->ampa_r Inhibits mitochondria Mitochondrial Dysfunction (↓ ATP, ↑ ROS) r18->mitochondria Preserves Function ca_influx->mitochondria Leads to neuronal_death Neuronal Death mitochondria->neuronal_death Contributes to

Caption: Proposed neuroprotective signaling pathway of the this compound.

References

Assessing the Neuroprotective Efficacy of R18 Peptide in In Vitro Excitotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism implicated in a variety of acute and chronic neurological disorders. The N-methyl-D-aspartate receptor (NMDAR), a type of ionotropic glutamate receptor, plays a central role in mediating these neurotoxic effects. The poly-arginine-18 (R18) peptide has emerged as a promising neuroprotective agent, demonstrating significant efficacy in mitigating excitotoxic neuronal injury in preclinical studies.[1][2][3][4] These application notes provide detailed protocols for assessing the neuroprotective effects of the R18 peptide in established in vitro models of excitotoxicity.

The this compound, a cationic arginine-rich peptide (CARP), exerts its neuroprotective effects through a multi-modal mechanism.[5] It has been shown to reduce the influx of intracellular calcium following excitotoxic insults by modulating ionotropic glutamate receptors.[4][6][7][8] Furthermore, R18 helps to preserve mitochondrial function and ATP production while reducing the generation of reactive oxygen species (ROS).[6][8] Studies have also indicated that R18 can influence the expression of neuronal proteins to maintain cellular homeostasis following an excitotoxic challenge.[7]

These protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of R18 and other neuroprotective compounds.

Key Experimental Protocols

Primary Cortical Neuron Culture

Objective: To establish primary neuronal cultures for subsequent excitotoxicity assays.

Materials:

  • E18 pregnant Sprague-Dawley rats

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Protocol:

  • Isolate cortices from E18 rat embryos and dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.

  • Plate the dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1.5 x 10^5 cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed medium.

  • Continue to culture the neurons for 7-10 days in vitro (DIV) before initiating excitotoxicity experiments, with half-media changes every 3-4 days.

Induction of Excitotoxicity

Objective: To induce excitotoxic neuronal death using glutamate or specific glutamate receptor agonists.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • Minimal Essential Medium (MEM) with 2% B27 supplement

  • L-glutamic acid stock solution (e.g., 200 µM)

  • NMDA, Kainic Acid (KA), or AMPA stock solutions (e.g., 200 µM)

  • This compound stock solution (various concentrations)

  • Positive controls: MK-801 (NMDA receptor antagonist), CNQX (AMPA/kainate receptor antagonist)

Protocol:

  • Prepare solutions of this compound at desired concentrations (e.g., 1, 2, and 5 µM) in MEM/2% B27.

  • Remove the existing culture medium from the wells.

  • Add 50 µL of the this compound solution (or vehicle control) to the respective wells and incubate for 10 minutes at 37°C.[2][6][7][9]

  • To induce excitotoxicity, add 50 µL of the 200 µM glutamate or specific agonist solution (final concentration 100 µM) to the wells. The final peptide concentration will be halved during this step.[6][7]

  • Incubate the cultures for 5 minutes at 37°C.[6][7][9]

  • After the 5-minute exposure, carefully remove the medium and replace it with 100 µL of fresh MEM/2% B27.

  • Return the plates to the incubator for 24 hours before assessing cell viability and death.[6][9]

Assessment of Cell Viability and Cell Death

Objective: To quantify the neuroprotective effects of R18 by measuring cell viability (MTS assay) and cell death (LDH assay).

3.1 MTS Assay (Cell Viability)

Materials:

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Microplate reader

Protocol:

  • Following the 24-hour post-insult incubation, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express the results as a percentage of the untreated control group.

3.2 LDH Assay (Cell Death)

Materials:

  • CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH)

  • Microplate reader

Protocol:

  • Following the 24-hour post-insult incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of the LDH assay reagent to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[10][11]

  • Express the results as a percentage of the vehicle-treated excitotoxicity control group.

Measurement of Intracellular Calcium Influx

Objective: To determine if R18 reduces the influx of intracellular calcium following excitotoxic stimulation.

Materials:

  • Fura-2 AM calcium indicator dye

  • Fluorescent plate reader

Protocol:

  • Load the primary cortical neurons with 5 µM Fura-2 AM for 20-30 minutes at 37°C.[5]

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with this compound (e.g., 5 µM) or vehicle for 10 minutes.[5]

  • Measure the basal intracellular calcium concentration using a fluorescent plate reader (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add the excitotoxic agent (e.g., 100 µM glutamic acid) and immediately begin recording the changes in intracellular calcium concentration every 30 seconds for at least 5 minutes.[5]

  • Analyze the data by calculating the ratio of fluorescence intensities at the two excitation wavelengths.

Data Presentation

The following tables summarize the quantitative data on the efficacy of the this compound in various in vitro excitotoxicity assays.

Table 1: Neuroprotective Efficacy of R18 Against Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)LDH Release (% of Glutamate Control)
Control (No Insult) -100%-
Glutamate (100 µM) -~5%100%
R18 + Glutamate 189%Significantly Reduced
R18 + Glutamate 296%Significantly Reduced
R18D + Glutamate 183%Significantly Reduced
R18D + Glutamate 2100%Significantly Reduced

Data compiled from studies demonstrating a dose-dependent neuroprotective effect of R18 and its D-enantiomer, R18D.[12]

Table 2: Efficacy of R18 Against Specific Glutamate Receptor Agonist-Induced Excitotoxicity

Agonist (100 µM)R18 Concentration (µM)Neuronal Viability (% of Agonist Control)
NMDA 1Significantly Increased
NMDA 2Almost Complete Protection
Kainic Acid (KA) 2Significantly Increased
Kainic Acid (KA) 5Almost Complete Protection

This table illustrates that R18 provides broad protection against excitotoxicity mediated by different ionotropic glutamate receptors.[6]

Table 3: Effect of R18 on Intracellular Calcium Influx

Treatment GroupPeak Intracellular Calcium Influx (Arbitrary Units)
Glutamate (100 µM) High
R18 (5 µM) + Glutamate Significantly Reduced
O18 (5 µM) + Glutamate Not Significantly Reduced

This data highlights the specificity of the arginine-rich nature of R18 in reducing excitotoxicity-induced calcium influx, as the structurally similar but ornithine-based O18 peptide is ineffective.[1]

Visualization of Pathways and Workflows

Signaling Pathway of Excitotoxicity and R18 Intervention

Excitotoxicity_Pathway Glutamate Excessive Glutamate iGluR Ionotropic Glutamate Receptors (NMDA, AMPA, KA) Glutamate->iGluR Ca_Influx Massive Ca2+ Influx iGluR->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptotic Pathways Mitochondria->Apoptosis ROS->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death R18 This compound R18->iGluR Modulates/ Internalizes R18->Ca_Influx Reduces R18->Mitochondria Preserves Function

Caption: Excitotoxicity signaling cascade and points of this compound intervention.

Experimental Workflow for Assessing R18 Efficacy

Experimental_Workflow Culture 1. Culture Primary Cortical Neurons (7-10 DIV) Pretreat 2. Pre-treat with R18 (10 min) Culture->Pretreat Induce 3. Induce Excitotoxicity (Glutamate, 5 min) Pretreat->Induce Incubate 4. Replace Medium & Incubate (24 hr) Induce->Incubate Assay 5. Perform Assays Incubate->Assay MTS MTS Assay (Viability) Assay->MTS LDH LDH Assay (Cell Death) Assay->LDH Calcium Calcium Imaging (Fura-2 AM) Assay->Calcium

Caption: Step-by-step workflow for in vitro R18 efficacy testing.

Conclusion

The this compound demonstrates robust neuroprotective effects in in vitro models of excitotoxicity. The protocols outlined in these application notes provide a standardized framework for evaluating the efficacy of R18 and other potential neuroprotective agents. By employing these assays, researchers can obtain reliable and reproducible data on cell viability, cell death, and intracellular calcium dynamics, thereby advancing the development of novel therapeutics for neurological disorders characterized by excitotoxic mechanisms.

References

Application Notes and Protocols: Measuring the Effect of R18 Peptide on Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R18 peptide, a poly-arginine peptide, has demonstrated significant neuroprotective properties.[1][2] A key mechanism underlying its therapeutic potential is the reduction of intracellular calcium ([Ca2+]) influx, particularly in the context of excitotoxicity mediated by over-activation of ionotropic glutamate (B1630785) receptors (iGluRs).[1][2] These application notes provide detailed protocols for measuring the modulatory effect of the this compound on intracellular calcium concentrations in neuronal cells using fluorescent calcium indicators.

Principle

The protocols outlined below are designed to quantify changes in intracellular calcium levels in cultured neurons in response to glutamate receptor agonists and to assess the inhibitory effect of the this compound on this calcium influx. The primary method described utilizes Fura-2 AM, a ratiometric fluorescent dye that indicates intracellular calcium concentration. Upon binding to Ca2+, the excitation maximum of Fura-2 shifts from ~380 nm to ~340 nm, while the emission remains constant at ~510 nm. The ratio of fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration, providing a robust and reliable measurement that is less susceptible to variations in dye concentration, cell thickness, or photobleaching.

Data Presentation

Table 1: Neuroprotective Efficacy of this compound Against Glutamate Receptor Agonist-Induced Excitotoxicity
Glutamate Receptor Agonist (100 µM)R18 Concentration (µM)Neuroprotection
Glutamic Acid1Almost complete
Glutamic Acid2Almost complete
NMDA1Almost complete
NMDA2Almost complete
Kainic Acid (KA)5Almost complete

Data summarized from dose-response efficacy studies.[1]

Table 2: Effect of this compound on iGluR-Mediated Intracellular Calcium Influx
iGluR Agonist (100 µM)R18 Concentration (µM)Effect on [Ca2+] Influx
Glutamic Acid2Slight reduction
Glutamic Acid5Complete attenuation
NMDA2Complete attenuation
NMDA5Complete attenuation

Summary of findings from intracellular calcium measurements using Fura-2 AM.[1]

Experimental Protocols

Protocol 1: Measuring this compound's Effect on Glutamate-Induced Calcium Influx in Primary Cortical Neurons

This protocol details the measurement of intracellular calcium changes in primary cortical neurons in response to glutamate receptor agonists and the this compound using the fluorescent indicator Fura-2 AM.[1][3]

Materials:

  • Primary cortical neuron cultures

  • This compound stock solution

  • Fura-2 AM (acetoxymethyl ester)

  • Minimal Essential Medium (MEM) with B27 supplement

  • Phenol-free Hank's Balanced Salt Solution (HBSS)

  • Glutamate receptor agonists (Glutamic acid, NMDA, AMPA, Kainic acid)

  • Glutamate receptor antagonists (MK-801, CNQX) - for controls

  • Fluorescence microplate reader or microscope with 340/380 nm excitation and ~510 nm emission capabilities

Procedure:

  • Cell Culture: Culture primary cortical neurons in a suitable plate format (e.g., 96-well plate) until the desired confluence is reached.

  • Fura-2 AM Loading:

    • Prepare a 5 µM Fura-2 AM loading solution in MEM/B27.

    • Remove the culture medium from the neurons and add the Fura-2 AM loading solution.

    • Incubate the cells for 30 minutes at 37°C.[1][3]

    • After incubation, gently wash the cells by replacing the loading solution with 50 µL of phenol-free HBSS.[1][3]

  • Peptide/Antagonist Pre-treatment:

    • For test wells, add the desired concentration of this compound (e.g., 2 µM or 5 µM) to the cells in HBSS.

    • For positive control wells, add glutamate receptor antagonists (e.g., 10 µM MK-801 and/or 10 µM CNQX).

    • Incubate for 10 minutes.[1][3]

  • Baseline Calcium Measurement:

    • Measure the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) every 30 seconds for 1.5 minutes.[1][3]

  • Agonist Stimulation and Calcium Measurement:

    • Add the glutamate receptor agonist (e.g., 100 µM final concentration of glutamic acid, NMDA, AMPA, or kainic acid) to the wells.

    • Immediately begin measuring the fluorescence ratio every 30 seconds for at least 5 minutes to monitor the change in intracellular calcium.[1][3]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.

    • Plot the change in the 340/380 nm ratio over time to visualize the calcium influx.

Mandatory Visualization

Signaling Pathway of this compound in Modulating Glutamate-Induced Calcium Influx

R18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Agonist Glutamate Agonist iGluR iGluR (NMDA/AMPA/KA) Glutamate Agonist->iGluR Activates This compound This compound This compound->iGluR Inhibits Ca_influx Ca²⁺ Influx iGluR->Ca_influx Mediates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to

Caption: this compound inhibits glutamate receptor-mediated Ca²⁺ influx.

Experimental Workflow for Measuring R18's Effect on [Ca2+]idot

Experimental_Workflow start Start: Culture Primary Neurons load_fura2 Load with Fura-2 AM (5 µM, 30 min) start->load_fura2 wash Wash with HBSS load_fura2->wash pretreat Pre-treat with R18 or Control (10 min) wash->pretreat baseline Measure Baseline Fluorescence (1.5 min) pretreat->baseline stimulate Stimulate with Glutamate Agonist (100 µM) baseline->stimulate measure Measure Fluorescence (5 min) stimulate->measure analyze Analyze Data (Calculate 340/380 Ratio) measure->analyze end End: Determine R18 Effect analyze->end

References

Application Notes and Protocols: MTS Assay for R18 Peptide Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The poly-arginine peptide R18 has emerged as a promising neuroprotective agent, demonstrating significant efficacy in preclinical models of neurological disorders such as stroke.[1][2] Its neuroprotective properties are attributed to several mechanisms, including the modulation of glutamate (B1630785) receptors, reduction of intracellular calcium influx, and preservation of mitochondrial function.[3] Cationic arginine-rich peptides (CARPs) like R18 are known for their ability to penetrate cells, offering a therapeutic advantage.[4] This document provides a detailed protocol for utilizing the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to quantify the neuroprotective effects of the R18 peptide against excitotoxicity in neuronal cultures. The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5][6][7]

Experimental Protocols

Protocol 1: MTS Assay for Assessing Neuroprotection by this compound

This protocol outlines the steps to evaluate the efficacy of the this compound in protecting primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron cultures

  • This compound

  • L-glutamic acid

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[7]

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Plating:

    • Seed primary cortical neurons in 96-well plates at an optimal density (e.g., 25,000 cells/well) and culture for at least 5 days to allow for differentiation and formation of synaptic connections.[8]

  • This compound Pre-treatment:

    • Prepare stock solutions of the this compound in a suitable solvent (e.g., sterile water or PBS).

    • Two hours prior to inducing excitotoxicity, replace the culture medium with a fresh medium containing the desired concentrations of this compound (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, 5 µM).[1][3] Include a vehicle control group (medium without R18).

  • Induction of Excitotoxicity:

    • Prepare a stock solution of L-glutamic acid.

    • After the 10-minute R18 pre-treatment, expose the neurons to a neurotoxic concentration of glutamic acid (e.g., 100 µM) for 5 minutes.[1] A control group of cells should not be exposed to glutamic acid.

  • Wash and Recovery:

    • Following the 5-minute glutamate exposure, gently wash the cells with fresh, glutamate-free medium to remove the excitotoxin.

    • Add fresh culture medium (containing the respective concentrations of R18 for the treatment groups) back to the wells.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • MTS Assay:

    • Add 20 µL of MTS solution to each well of the 96-well plate.[5][6][9]

    • Incubate the plate for 1 to 4 hours at 37°C.[5][6][9]

    • Record the absorbance at 490 nm using a plate reader.[5][6]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express cell viability as a percentage of the control group (untreated, non-lesioned cells).

    • Calculate the mean ± S.E.M. for each treatment group. Statistical analysis can be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).

Data Presentation

Table 1: Dose-Dependent Neuroprotection of R18 against Glutamate-Induced Excitotoxicity

R18 Concentration (µM)Glutamate (100 µM)Cell Viability (% of Control)
0-100 ± 5.2
0+45 ± 3.8
1+85 ± 4.5
2+95 ± 4.1
5+88 ± 5.0

Note: The data presented in this table is representative and synthesized from findings suggesting that R18 provides significant protection at concentrations of 1 and 2 µM against glutamic acid-induced excitotoxicity.[3] A slight decrease in efficacy at 5 µM has been observed in some studies, potentially due to effects on neuronal metabolism rather than increased cell death.[3]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis plate Seed Primary Cortical Neurons in 96-well plate differentiate Culture for 5-7 days for differentiation plate->differentiate pretreat Pre-treat with this compound (10 min) differentiate->pretreat excitotoxicity Induce Excitotoxicity with Glutamate (5 min) pretreat->excitotoxicity wash Wash to remove Glutamate excitotoxicity->wash recover Incubate for 24 hours wash->recover add_mts Add MTS Reagent recover->add_mts incubate_mts Incubate (1-4 hours) add_mts->incubate_mts read Measure Absorbance at 490 nm incubate_mts->read analyze Calculate Cell Viability (%) read->analyze

Caption: Experimental workflow for the MTS assay to assess R18 neuroprotection.

R18_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Glutamate igluR Ionotropic Glutamate Receptors (iGluR) glutamate->igluR Activates r18 This compound r18->igluR Inhibits Overactivation r18_action R18 Internalization & Action r18->r18_action ca_influx Ca2+ Influx igluR->ca_influx Leads to mitochondria Mitochondrial Dysfunction (Reduced ATP, Increased ROS) ca_influx->mitochondria apoptosis Apoptosis & Neuronal Death mitochondria->apoptosis survival Neuronal Survival r18_action->ca_influx Reduces r18_action->mitochondria Preserves Function

Caption: Putative signaling pathway of R18-mediated neuroprotection.

References

Application Notes and Protocols: Measuring R18 Peptide Cytotoxicity using the LDH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The R18 peptide, a poly-arginine peptide (H-RRRRRRRRRRRRRRRRRR-OH), and its D-enantiomer R18D, are cationic arginine-rich peptides (CARPs) recognized for their neuroprotective properties in various models of neurological injury.[1][2][3] CARPs are cell-penetrating peptides that can traverse cell membranes, a characteristic that underlies their therapeutic potential.[1] However, the high positive charge of these peptides can also lead to destabilization of the cell membrane, potentially causing cell lysis and death at higher concentrations.[4] Therefore, assessing the cytotoxicity of R18 is a critical step in determining its therapeutic window.

The lactate (B86563) dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[4][5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage, which can be indicative of late apoptosis or necrosis.[4] This application note provides a detailed protocol for assessing the cytotoxicity of the this compound using the LDH assay.

Principle of the LDH Assay

The LDH assay is a colorimetric method based on an enzymatic reaction. Released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The newly formed NADH then reduces a tetrazolium salt (like INT) into a colored formazan (B1609692) product. The amount of this formazan, which can be quantified by measuring its absorbance, is directly proportional to the amount of LDH released and, consequently, to the number of lysed cells.

Experimental Protocols

This section provides a detailed methodology for performing the LDH cytotoxicity assay with the this compound, based on established protocols and findings from studies on R18 and other arginine-rich peptides.[1][6]

Materials
  • This compound (synthesized to ≥98% purity)

  • Target cells (e.g., primary cortical neurons, HEK293 cells, or other cell lines of interest)

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich, or Cayman Chemical)

  • Lysis buffer (often 10% Triton X-100, usually provided in the kit)

  • Sterile, nuclease-free water for peptide reconstitution

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Cell Seeding
  • Harvest and count the target cells.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate in a humidified 37°C incubator with 5% CO₂ overnight to allow for cell attachment.

Assay Procedure
  • Peptide Preparation: Prepare a stock solution of the this compound in sterile water. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is recommended to prepare a 2X concentrated solution of each peptide concentration.

  • Experimental Controls Setup: On the 96-well plate, designate wells for the following controls (in triplicate):

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle (culture medium) only. This measures the baseline level of LDH release.

    • Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10% Triton X-100). This represents 100% cytotoxicity.

    • Vehicle Control: Cells treated with the same solvent used to deliver the test compounds.

    • Culture Medium Background: Wells containing only culture medium to measure background absorbance.

  • Cell Treatment:

    • Carefully remove the existing medium from the wells containing cells.

    • Add 100 µL of the prepared this compound dilutions and control solutions to the appropriate wells.

    • For the maximum release control, add 100 µL of culture medium containing the lysis solution.

  • Incubation: Incubate the plate at 37°C for the desired exposure time. Studies have assessed R18 cytotoxicity at time points such as 24 or 48 hours.[1][2][7]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes. This step is optional but recommended to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm can be used for background correction.

Data Analysis
  • Subtract Background: Subtract the average absorbance value of the culture medium background from all other absorbance values.

  • Calculate Percent Cytotoxicity: Use the following formula to determine the percentage of cytotoxicity for each this compound concentration:

    % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

The following table summarizes representative data on the cytotoxicity of R18D, the D-enantiomer of R18, on cortical neurons after a 48-hour incubation, as determined by an LDH release assay.[1]

R18D Concentration (µM)Mean Absorbance (490 nm)Standard Error of the Mean (SEM)Percent Cytotoxicity (Calculated)Significance vs. Control
0 (Control)0.200.010%-
0.0160.210.01~2%Not Significant
0.0310.220.01~4%Not Significant
0.0610.210.01~2%Not Significant
0.1250.230.01~6%Not Significant
0.250.240.01~8%Not Significant
0.50.280.02~16%Not Significant
1.00.350.03~30%p < 0.05
2.00.500.04~60%p < 0.0001
4.00.700.05~100%p < 0.0001
Maximum Release (Lysis)0.700.05100%-

Note: The "Percent Cytotoxicity (Calculated)" column is an estimation based on the provided absorbance values for illustrative purposes.

Visualizations

Experimental Workflow

LDH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with R18 and Controls cell_seeding->treatment peptide_prep Prepare this compound Dilutions peptide_prep->treatment controls_prep Prepare Controls (Spontaneous, Maximum, Vehicle) controls_prep->treatment incubation Incubate for a Defined Period (e.g., 48h) treatment->incubation supernatant_transfer Transfer Supernatant to New Plate incubation->supernatant_transfer add_reagent Add LDH Reaction Mix supernatant_transfer->add_reagent reaction_incubation Incubate at Room Temperature add_reagent->reaction_incubation add_stop Add Stop Solution reaction_incubation->add_stop measure_absorbance Measure Absorbance at 490 nm add_stop->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity

Caption: Workflow for LDH Cytotoxicity Assay of this compound.

Potential Signaling Pathway for Peptide-Induced Cytotoxicity

At high concentrations, cationic peptides like R18 can induce cytotoxicity primarily through membrane disruption, leading to necrosis. However, they can also trigger programmed cell death pathways like apoptosis. The following diagram illustrates a generalized view of the intrinsic apoptotic pathway, which can be initiated by cellular stress, including mitochondrial dysfunction that has been observed in the context of CARPs.[8]

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_membrane Membrane Interaction cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase R18 High Concentration This compound membrane_disruption Membrane Disruption R18->membrane_disruption Direct Effect mito_stress Mitochondrial Stress R18->mito_stress Potential Indirect Effect necrosis Necrosis membrane_disruption->necrosis Cell Lysis & LDH Release bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis Cell Death & LDH Release

Caption: Generalized pathways of R18-induced cytotoxicity.

References

Application Notes and Protocols for R18 Peptide Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R18, a poly-arginine peptide consisting of 18 arginine residues, has emerged as a promising neuroprotective agent.[1][2][3] As a cationic arginine-rich peptide (CARP), R18 exhibits cell-penetrating properties and has demonstrated significant efficacy in preclinical models of neurological disorders, particularly ischemic stroke.[1][2][4][5] These application notes provide a comprehensive overview and detailed protocols for designing and conducting dose-response studies to evaluate the therapeutic potential of the R18 peptide.

Mechanism of Action

The neuroprotective effects of R18 are multi-faceted. The peptide has been shown to modulate ionotropic glutamate (B1630785) receptors, thereby reducing excessive intracellular calcium influx, a key event in excitotoxic neuronal death.[1][3] Furthermore, R18 helps preserve mitochondrial function by maintaining mitochondrial membrane potential and ATP production while reducing the generation of reactive oxygen species (ROS).[1][3] Its ability to protect neurons even when intracellular calcium levels are elevated suggests a robust and multi-targeted mechanism of action.[1][3]

Experimental Design for Dose-Response Studies

A critical step in the preclinical evaluation of R18 is the determination of its optimal therapeutic dose. This involves conducting carefully designed dose-response studies to establish the relationship between the administered dose and the observed therapeutic effect.

Key Considerations for Study Design:
  • Model System: The choice of the experimental model is paramount. For neuroprotection studies, in vitro models like primary neuronal cultures subjected to excitotoxicity (e.g., glutamate or NMDA exposure) and in vivo models such as middle cerebral artery occlusion (MCAO) in rodents or non-human primates are commonly used.[1][2][4][5]

  • Dose Range Selection: Based on previous studies, effective doses in vivo have ranged from 100 nmol/kg to 1000 nmol/kg.[4][6] For in vitro studies, concentrations typically range from 1 µM to 5 µM.[1] A logarithmic dose escalation is often employed to cover a broad range of concentrations.

  • Route of Administration: For in vivo studies, intravenous administration is common to mimic clinical scenarios.[2][6]

  • Timing of Administration: The therapeutic window is a crucial parameter. R18 has been shown to be effective when administered up to 60 minutes after the ischemic insult in animal models.[2][4]

  • Outcome Measures: A combination of histological, biochemical, and functional endpoints should be assessed. This includes measuring infarct volume, assessing neuronal viability, quantifying markers of apoptosis and oxidative stress, and evaluating functional recovery through behavioral tests.[4][6]

Experimental Protocols

In Vitro Dose-Response Protocol: Neuronal Viability Assay

This protocol outlines the determination of R18's protective effect against glutamate-induced excitotoxicity in primary cortical neuronal cultures.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (e.g., 1 mM in sterile water)

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • R18 Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.

  • Induction of Excitotoxicity: Co-treat the neuronal cultures with the different concentrations of R18 and a fixed concentration of L-glutamic acid (e.g., 50 µM) for 24 hours. Include control groups (no treatment, R18 alone, glutamate alone).

  • Viability Assessment: After the incubation period, remove the treatment medium and assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 570 nm. Normalize the results to the untreated control group and plot the percentage of cell viability against the R18 concentration to generate a dose-response curve.

In Vivo Dose-Response Protocol: Rodent Stroke Model (MCAO)

This protocol describes a dose-response study of R18 in a rat model of transient middle cerebral artery occlusion (MCAO).

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound for injection (sterile, endotoxin-free)

  • Saline (vehicle control)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Behavioral testing apparatus (e.g., rotarod, adhesive tape removal test)

Procedure:

  • Animal Groups: Randomly assign animals to different treatment groups: vehicle control and R18 at various doses (e.g., 100, 300, 1000 nmol/kg).

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.

  • R18 Administration: At 60 minutes after the onset of MCAO, administer the assigned dose of R18 or vehicle intravenously.[2]

  • Functional Assessment: Perform behavioral tests at 24 hours and at later time points (e.g., weekly for up to 56 days) to assess sensorimotor function and recovery.[6]

  • Histological Analysis: At 24 hours or a later endpoint, euthanize the animals and perfuse the brains. Section the brains and stain with TTC to visualize and quantify the infarct volume.

  • Data Analysis: Compare the infarct volumes and functional scores between the different treatment groups. Plot the mean infarct volume reduction and functional improvement against the R18 dose.

Data Presentation

Quantitative data from dose-response studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Neuroprotection by R18 Against Glutamate-Induced Excitotoxicity

R18 Concentration (µM)Neuronal Viability (%)
0 (Glutamate only)50 ± 5
185 ± 7
295 ± 6
598 ± 4

Data are presented as mean ± SD. This table is a representative example based on published findings.[1]

Table 2: In Vivo Efficacy of R18 in a Rat MCAO Model (24 hours post-insult)

Treatment GroupDose (nmol/kg)Infarct Volume Reduction (%)Neurological Score Improvement (%)
Vehicle-00
R1810019.715
R1830012.025
R18100035.140

Data are compiled from published studies and represent approximate values for illustrative purposes.[4][7]

Visualizations

Signaling Pathway of R18 Neuroprotection

R18_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R18 This compound iGluR Ionotropic Glutamate Receptor R18->iGluR Inhibition Mitochondria Mitochondria R18->Mitochondria Preservation Glutamate Excess Glutamate Glutamate->iGluR Ca_influx Ca2+ Influx iGluR->Ca_influx Activation Ca_influx->Mitochondria ROS ROS Production Mitochondria->ROS Dysfunction Mitochondria->ROS Reduced ATP ATP Production Mitochondria->ATP Impaired Mitochondria->ATP Maintained Neuronal_Death Neuronal Death ROS->Neuronal_Death ATP->Neuronal_Death

Caption: Proposed mechanism of R18-mediated neuroprotection.

Experimental Workflow for In Vivo Dose-Response Study

Experimental_Workflow cluster_assessment Post-MCAO Assessment start Animal Acclimatization randomization Randomization into Treatment Groups start->randomization mcao Induction of MCAO (90 min) randomization->mcao treatment IV Administration (R18 or Vehicle at 60 min) mcao->treatment reperfusion Reperfusion treatment->reperfusion behavioral Behavioral Testing (24h, weekly) reperfusion->behavioral histology Histological Analysis (Infarct Volume at endpoint) reperfusion->histology analysis Data Analysis and Dose-Response Curve Generation behavioral->analysis histology->analysis

Caption: Workflow for an in vivo R18 dose-response study.

Conclusion

The this compound represents a promising therapeutic candidate for acute neurological injuries such as stroke. The protocols and guidelines presented here provide a framework for conducting rigorous dose-response studies to further elucidate its clinical potential. Adherence to well-structured experimental designs and the use of relevant outcome measures are essential for obtaining reliable and translatable data.

References

Application Notes and Protocols: Employing R18 Peptide in Non-human Primate Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the use of the poly-arginine peptide R18 as a neuroprotective agent in a non-human primate model of ischemic stroke. The information is intended for researchers, scientists, and drug development professionals working in the field of stroke therapeutics.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide. While reperfusion therapies like thrombolysis and mechanical thrombectomy are standard care, the therapeutic window is narrow, and many patients are ineligible. Neuroprotective agents that can preserve brain tissue at risk of infarction are therefore of great interest. The poly-arginine peptide R18 is a cationic arginine-rich peptide (CARP) that has demonstrated significant neuroprotective effects in various rodent models of stroke.[1][2] To bridge the translational gap between rodent studies and human clinical trials, testing promising neuroprotective candidates in non-human primate (NHP) models is a critical step, as recommended by the Stroke Therapy Academic Industry Roundtable (STAIR).[3] NHPs share greater genetic, anatomical, and physiological similarities with humans, making them a more predictive model for the efficacy of stroke therapies.[4]

This document details the protocol and outcomes of a study that successfully employed the R18 peptide in a cynomolgus macaque model of transient middle cerebral artery occlusion (MCAO), demonstrating its potential to reduce brain injury and improve functional outcomes.[1][5][6]

Experimental Protocols

The following protocols are based on the methodologies described by Meloni et al. (2019).[1] All procedures involving animals should be conducted in accordance with the guidelines established by the relevant institutional and national animal care and use committees.[1]

1. Non-Human Primate Model

  • Species: Healthy, male, captive-bred cynomolgus macaques (Macaca fascicularis).[1]

  • Housing: Animals should be pair-housed in home cages under controlled environmental conditions with a 12-hour light/dark cycle.[1]

  • Diet: Standard monkey chow supplemented with dietary enrichment such as nuts, fresh fruit, and vegetables, with water available ad libitum.[1]

2. Middle Cerebral Artery Occlusion (MCAO) Procedure

A transient MCAO model is induced to mimic ischemic stroke.

  • Surgical Approach: A right pterional craniotomy is performed to expose the middle cerebral artery (MCA).[1]

  • Vessel Occlusion: The MCAO is induced distal to the orbitofrontal branch of the MCA using a 5-mm titanium aneurysm clip.[1]

  • Occlusion Duration: The clip is left in place for 90 minutes to induce ischemia.[1]

  • Reperfusion: After 90 minutes, the aneurysm clip is removed to allow for reperfusion of the MCA territory.

3. This compound Administration

  • Peptide: R18 (poly-arginine-18).[1]

  • Dosage: 1000 nmol/kg.[1] This dose was selected based on previous dose-response studies in rodent models.[1]

  • Route of Administration: Intravenous (IV) infusion via the saphenous vein.[1]

  • Timing: The infusion is administered 60 minutes after the onset of MCAO (i.e., 30 minutes before reperfusion).[1]

  • Infusion Parameters: The peptide is infused at a volume of 1 mL/kg over 10 minutes.[1]

  • Control Group: A saline vehicle is administered to the control group using the same protocol.[1]

4. Post-Operative Care and Monitoring

  • Animals should be closely monitored until fully recovered from anesthesia.

  • Post-operative analgesia should be provided as required.

  • Daily monitoring of body weight and general health is essential.

5. Neurological Assessment

  • Scoring System: The Nonhuman Primate Stroke Scale (NHPSS) is used to assess neurological deficits. This scale is designed to replicate clinical scoring systems like the NIH Stroke Scale.[1][3]

  • Assessment Timepoints: Neurological assessments are performed at baseline (pre-MCAO) and at regular intervals post-MCAO (e.g., 24 hours, 7, 14, 21, and 28 days).[1]

6. Magnetic Resonance Imaging (MRI)

  • Imaging Timepoints: MRI of the brain is performed at 15 minutes, 24 hours, and 28 days post-MCAO.[1]

  • MRI Sequences:

    • Perfusion-Weighted Imaging (PWI): Performed 15 minutes after MCAO to determine the tissue at risk of infarction.[1]

    • Diffusion-Weighted Imaging (DWI): Performed at 24 hours to assess the initial infarct lesion volume.[1]

    • T2-Weighted Imaging (T2WI): Performed at 24 hours and 28 days to measure the infarct lesion volume.[1]

Quantitative Data

The following tables summarize the quantitative data from the study by Meloni et al. (2019).[1]

Table 1: Infarct Lesion Volume

Time PointImaging ModalitySaline-Treated (mm³)R18-Treated (mm³)% Reduction with R18p-value
24 hoursDWI1145 ± 158403 ± 13465.2%0.0003
28 daysT2WI1009 ± 145306 ± 10769.7%< 0.0001

Data are presented as mean ± SEM. Infarct volume was normalized to the perfusion deficit (tissue at risk) measured at 15 minutes post-MCAO.[1]

Table 2: Neurological Outcome (NHPSS Scores)

Time PointSaline-Treated (Score)R18-Treated (Score)
Pre-MCAO00
Day 16.8 ± 0.54.3 ± 0.6
Day 75.3 ± 0.63.0 ± 0.5
Day 144.5 ± 0.62.3 ± 0.4
Day 213.8 ± 0.61.8 ± 0.4
Day 283.3 ± 0.61.5 ± 0.3

Data are presented as mean ± SEM. Lower scores indicate better neurological function.[1]

Visualizations

Experimental Workflow

G cluster_pre Pre-MCAO cluster_mcao MCAO Procedure cluster_treatment Treatment cluster_post Post-MCAO Monitoring & Assessment pre_housing Animal Housing and Acclimatization pre_baseline Baseline NHPSS Assessment pre_housing->pre_baseline mcao_surgery Right Pterional Craniotomy pre_baseline->mcao_surgery mcao_clip MCA Occlusion (90 min) with Aneurysm Clip mcao_surgery->mcao_clip mcao_pwi PWI Scan (15 min post-MCAO) mcao_clip->mcao_pwi treat_r18 IV Infusion of R18 (1000 nmol/kg) or Saline mcao_clip->treat_r18 60 min post-occlusion post_reperfusion Clip Removal and Reperfusion treat_r18->post_reperfusion 30 min post-infusion post_mri_24h DWI/T2WI Scan (24h) post_reperfusion->post_mri_24h post_nhpss NHPSS Assessment (Days 1, 7, 14, 21, 28) post_mri_24h->post_nhpss post_mri_28d T2WI Scan (28d) post_nhpss->post_mri_28d post_endpoint Experimental Endpoint (28d) post_mri_28d->post_endpoint

Caption: Experimental workflow for this compound administration in a non-human primate MCAO model.

Proposed Neuroprotective Mechanism of R18

G cluster_excitotoxicity Excitotoxicity Cascade ischemia Ischemic Stroke (MCAO) glutamate ↑ Glutamate Release ischemia->glutamate nmda NMDA Receptor Overactivation glutamate->nmda ca_influx ↑ Intracellular Ca²⁺ Influx nmda->ca_influx downstream Downstream Injury Pathways (e.g., Protease Activation, Oxidative Stress) ca_influx->downstream neuron Neuron downstream->neuron Neuronal Injury r18 This compound nmda_r NMDA Receptor r18->nmda_r Reduces surface expression and/or activity other_channels Other Ion Channels (AMPAR, TRPV1, NCX, CaV3.2, TNFR) r18->other_channels Reduces activity and/or surface expression neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Functional Outcome) r18->neuroprotection

Caption: Multimodal neuroprotective mechanism of the this compound in ischemic stroke.

Application Notes and Discussion

The administration of this compound at a dose of 1000 nmol/kg, 60 minutes after the onset of MCAO, resulted in a substantial and statistically significant reduction in infarct lesion volume at both 24 hours and 28 days post-stroke in cynomolgus macaques.[1][6][7] The observed reduction of up to 69.7% in infarct volume is a robust effect that underscores the potent neuroprotective capacity of R18.[1][6][7]

Crucially, this reduction in brain injury translated into improved functional outcomes, as evidenced by lower (better) scores on the NHPSS.[1][6][7] The R18-treated animals displayed consistently reduced functional deficits throughout the 28-day observation period.[1] The maintenance of the neuroprotective effect at 28 days suggests that R18 provides lasting protection and is not merely delaying neuronal death.[1][8]

The proposed mechanism of action for R18 and other cationic arginine-rich peptides is multimodal.[1] It is believed to involve the modulation of several ion channels and receptors that are key players in the excitotoxic cascade following an ischemic event.[1] This includes reducing the neuronal surface expression or activity of the NMDA receptor subunit NR2B9c, as well as other channels like AMPA receptors, TRPV1, and the sodium-calcium exchanger (NCX).[1] By mitigating excessive intracellular calcium influx, R18 helps to prevent the downstream pathways of neuronal injury.[1]

This study provides strong preclinical evidence supporting the clinical development of R18 as a neuroprotective therapeutic for acute ischemic stroke.[1][5] The timing of administration (60 minutes post-occlusion) is clinically relevant, mimicking a scenario where treatment could be initiated upon a patient's arrival at a stroke center.[1] Given its efficacy when administered prior to reperfusion, R18 has the potential to extend the therapeutic time window for thrombolysis and endovascular thrombectomy.[1] Researchers planning to use R18 in similar models should consider this established protocol as a robust starting point for further investigation into dose-response relationships, therapeutic windows, and combination therapies.

References

Application Notes and Protocols: Co-Immunoprecipitation of 14-3-3 Proteins with the R18 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules that play a crucial role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] They function as dimeric scaffolds, binding to phosphorylated serine or threonine motifs on a wide array of target proteins.[3][4][5] This interaction can alter the target protein's conformation, activity, subcellular localization, or stability.

R18 is a 20-amino-acid peptide that was identified through phage display as a high-affinity, non-phosphorylated antagonist of 14-3-3 proteins.[6][7][8] With a dissociation constant (KD) in the nanomolar range (≈70-90 nM), R18 potently and competitively inhibits the interactions between 14-3-3 and its physiological binding partners.[6][9][10] The peptide's core binding sequence, WLDLE, occupies the same conserved amphipathic groove on the 14-3-3 surface that typically binds phosphopeptides.[8][11][12]

This document provides a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the interaction between a protein of interest and 14-3-3. It also describes how to use the R18 peptide as a powerful tool to validate the specificity of this interaction.

Principle of Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate protein-protein interactions within the native cellular environment.[13][14] The principle involves using an antibody to specifically capture a protein of interest (the "bait") from a cell lysate. If the bait protein is part of a stable complex, its binding partners (the "prey") will also be pulled down. The entire complex is then captured on antibody-binding beads (such as Protein A/G agarose), washed to remove non-specific binders, and eluted. The presence of the prey protein is subsequently detected, typically by Western blotting.

In the context of 14-3-3 interactions, one can immunoprecipitate a target protein and blot for co-precipitating endogenous 14-3-3. To confirm that the observed interaction is specific to the canonical 14-3-3 binding groove, a competition assay is performed. By pre-incubating the cell lysate with an excess of free this compound, the binding sites on 14-3-3 proteins become occupied.[5] This prevents 14-3-3 from binding to the bait protein; a subsequent loss or significant reduction of the 14-3-3 signal in the final Western blot validates the specificity of the interaction.[15]

Signaling and Interaction Model

The following diagram illustrates the competitive binding mechanism central to this protocol. The bait protein ("Protein-X") interacts with a 14-3-3 dimer. The this compound competes with Protein-X for binding to the amphipathic groove of 14-3-3, disrupting the interaction.

cluster_0 Interaction cluster_1 Competition ProteinX Protein-X p1433_1 14-3-3 Dimer ProteinX->p1433_1 Binds p1433_2 14-3-3 Dimer R18 This compound R18->p1433_2 Binds & Blocks ProteinX_2 Protein-X ProteinX_2->p1433_2 Binding Inhibited

Caption: this compound competes with Protein-X for binding to the 14-3-3 groove.

Experimental Protocol

This protocol is optimized for cultured mammalian cells. Adjustments may be necessary for different cell types or tissues.

Materials and Reagents
  • Cell Lysis Buffer (IP Lysis Buffer):

    • 50 mM HEPES, pH 7.5

    • 150 mM NaCl

    • 1 mM EDTA

    • 2.5 mM EGTA

    • 1% (v/v) Triton X-100 or 0.5% (v/v) NP-40

    • 10% (v/v) Glycerol

    • Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, 1 mM DTT.

    • Note: A common alternative is RIPA buffer, but it can be too stringent and may disrupt some interactions.[14][16] Optimization is recommended.[13]

  • Wash Buffer: IP Lysis Buffer without protease/phosphatase inhibitors.

  • Elution Buffer: 1x SDS-PAGE Sample Buffer (Laemmli buffer).

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-Protein-X, anti-FLAG, anti-HA). Must be validated for IP.

    • Primary antibodies for Western blotting (e.g., anti-14-3-3 pan-antibody, anti-Protein-X).

  • Beads: Protein A/G Agarose beads or Magnetic Beads.

  • This compound:

    • Sequence: PHCVPRDLSWLDLEANMCLP.[6][12]

    • Reconstitute in sterile water or PBS to a stock concentration of 1-5 mM. Store at -20°C.[6]

  • Control IgG: Isotype-matched IgG from the same species as the IP antibody.

  • Microcentrifuge tubes, refrigerated microcentrifuge, end-over-end rotator.

Procedure

1. Cell Lysate Preparation

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding 1 mL of ice-cold IP Lysis Buffer per 10 cm dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein extract.

  • Determine the protein concentration using a standard assay (e.g., BCA).

2. Pre-clearing the Lysate

  • Normalize the protein concentration of your lysates. Use 500 µg to 1 mg of total protein per IP reaction in a final volume of 500 µL.

  • Add 20-30 µL of a 50% slurry of Protein A/G beads to each lysate.

  • Incubate on an end-over-end rotator for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.[13]

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new tube, leaving the beads behind. Retain a 20-50 µL aliquot as your "Input" or "Lysate" control.

3. Immunoprecipitation and R18 Competition

  • Set up three reactions:

    • IP Reaction: Pre-cleared lysate + IP antibody (use manufacturer's recommended amount, typically 1-5 µg).

    • Negative Control: Pre-cleared lysate + isotype-matched control IgG (use the same amount as the IP antibody).

    • R18 Competition: Pre-cleared lysate + this compound (final concentration of 10-50 µM). Incubate for 1 hour at 4°C on a rotator. Then, add the IP antibody.

  • Incubate all tubes on an end-over-end rotator for 2-4 hours or overnight at 4°C.

4. Immune Complex Capture

  • Add 30-40 µL of a 50% slurry of Protein A/G beads to each tube.

  • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

5. Washing

  • Pellet the beads by centrifuging at 2,000 x g for 2 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the centrifugation and wash steps 3-5 times. Increasing the number of washes enhances stringency.

  • After the final wash, carefully remove all supernatant.

6. Elution

  • Resuspend the beads in 30-50 µL of 1x SDS-PAGE Sample Buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Centrifuge at maximum speed for 2 minutes. The supernatant contains your immunoprecipitated proteins, ready for analysis.

7. Analysis by Western Blot

  • Load the eluates from the IP, IgG control, and R18 competition samples onto an SDS-PAGE gel. Also, load the "Input" sample (use 2-5% of the initial lysate amount).

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with the primary antibody against the "prey" protein (e.g., anti-14-3-3).

  • Strip and re-probe the membrane with the primary antibody against the "bait" protein (e.g., anti-Protein-X) to confirm successful immunoprecipitation.

Co-Immunoprecipitation Workflow Diagram

cluster_0 Experimental Arms start Cell Lysis & Lysate Clarification preclear Pre-clear Lysate (with Protein A/G beads) start->preclear split Divide Lysate into 3 Tubes preclear->split ip_ab Add IP Antibody (e.g., anti-Bait) split->ip_ab IP ip_igg Add Control IgG split->ip_igg IgG Control ip_r18 1. Add this compound 2. Add IP Antibody split->ip_r18 R18 Competition incubate Incubate (e.g., 4°C, overnight) ip_ab->incubate ip_igg->incubate ip_r18->incubate capture Capture Complexes (add Protein A/G beads) incubate->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins (SDS Sample Buffer + Heat) wash->elute analysis Analyze by SDS-PAGE & Western Blot elute->analysis

Caption: Experimental workflow for Co-IP with an R18 competition control.

Data Presentation and Interpretation

Quantitative data from the Western blot analysis can be summarized for clear comparison. Band intensities should be measured using densitometry software.

Table 1: Hypothetical Densitometry Results of a Co-IP Experiment

Sample LaneBait Protein (IP: anti-Bait)Prey Protein (Blot: anti-14-3-3)Interpretation
Input (5% of lysate) 100% (Reference)100% (Reference)Shows presence of both proteins in the lysate.
IgG Control 0< 1%Confirms antibody specificity; no non-specific binding to control IgG.
IP (anti-Bait) +++ (Strong Signal)++ (Clear Signal)Successful IP of bait; Prey (14-3-3) co-precipitates, suggesting interaction.
IP + this compound +++ (Strong Signal)- (No/Faint Signal)Successful IP of bait; loss of prey signal indicates the interaction is specific to the 14-3-3 binding groove and was outcompeted by R18.

A strong signal for 14-3-3 in the "IP (anti-Bait)" lane and a significantly reduced or absent signal in the "IP + this compound" lane provides strong evidence for a direct and specific interaction between the bait protein and 14-3-3.

References

Application Notes and Protocols for Studying Glutamate Receptor Modulation Using a Novel Peptide Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative example for studying glutamate (B1630785) receptor modulation with a peptide. The specific peptide "R18" is not a widely recognized designation in the scientific literature. Therefore, the information presented here is based on the established principles and methodologies used for well-characterized peptide modulators of glutamate receptors and should be adapted for the specific peptide of interest.

Introduction

Glutamate receptors, the primary excitatory neurotransmitter receptors in the central nervous system, are crucial for synaptic plasticity, learning, and memory. Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them a key target for drug development. Peptide modulators offer a promising therapeutic avenue due to their high specificity and potential for reduced side effects compared to small molecules. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a novel peptide to investigate glutamate receptor function.

Application Note: R18 Peptide

Description and Mechanism of Action

R18 is a novel synthetic peptide designed to be a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors. It is hypothesized to bind to an allosteric site on the GluN2B subunit, thereby inhibiting ion flux without competing with the endogenous ligands, glutamate and glycine (B1666218). This mechanism allows for a modulatory effect that is dependent on neuronal activity, potentially offering a more refined therapeutic intervention.

Applications

  • Neuroprotection Assays: Investigating the potential of R18 to protect neurons from excitotoxic damage in in vitro models of stroke and neurodegenerative diseases.

  • Synaptic Plasticity Studies: Examining the effect of R18 on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal brain slices.

  • Pain Research: Assessing the analgesic properties of R18 in animal models of neuropathic and inflammatory pain.

  • Drug Discovery: Utilizing R18 as a lead compound for the development of novel therapeutics targeting NMDA receptor dysfunction.

Quantitative Data Summary

The following tables summarize the key in vitro characteristics of the this compound based on a series of representative experiments.

Table 1: Receptor Binding Affinity of this compound

Radioligand Receptor Subtype R18 Kᵢ (nM)
[³H]MK-801 NMDA (GluN1/GluN2A) > 10,000
[³H]MK-801 NMDA (GluN1/GluN2B) 15.2 ± 2.1

| [³H]Ro25-6981 | NMDA (GluN1/GluN2B) | 12.8 ± 1.9 |

Table 2: In Vitro Efficacy of this compound

Assay Type Cell Line Agonist R18 IC₅₀ (nM)
Calcium Influx Assay HEK293 (hGluN1/hGluN2B) Glutamate/Glycine 45.7 ± 5.3

| Electrophysiology | Primary Cortical Neurons | NMDA | 52.1 ± 6.8 |

Experimental Protocols

Cell Culture and Transfection for In Vitro Assays

Objective: To prepare a stable cell line expressing the human NMDA receptor subtype of interest (e.g., GluN1/GluN2B) for use in binding and functional assays.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Plasmids encoding human GluN1 and GluN2B subunits

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418)

Protocol:

  • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, co-transfect with plasmids encoding GluN1 and GluN2B using a suitable transfection reagent according to the manufacturer's instructions.

  • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., 500 µg/mL G418).

  • Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days, until stable colonies form.

  • Expand the stable cell line and verify the expression of the receptor subunits via Western blotting or immunofluorescence.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the this compound for the target receptor.

Materials:

  • HEK293 cells expressing the target NMDA receptor subtype

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]MK-801)

  • Non-specific binding control (e.g., unlabeled MK-801)

  • This compound at various concentrations

  • Scintillation fluid and counter

Protocol:

  • Prepare cell membranes from the stably transfected HEK293 cells by homogenization and centrifugation.

  • In a 96-well plate, add 25 µL of this compound at various concentrations.

  • Add 25 µL of the radioligand (e.g., 1 nM [³H]MK-801).

  • Add 50 µL of the cell membrane preparation (approximately 20 µg of protein).

  • For non-specific binding, add a high concentration of unlabeled ligand (e.g., 10 µM MK-801).

  • Incubate the plate at room temperature for 2 hours.

  • Harvest the membranes onto a filter plate and wash with ice-cold buffer.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the Kᵢ value using competitive binding analysis software.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of the this compound on NMDA receptor-mediated currents in primary neurons or transfected cells.

Materials:

  • Primary cortical neurons or transfected HEK293 cells

  • External solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES)

  • Internal solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA)

  • NMDA and glycine

  • This compound

  • Patch-clamp amplifier and data acquisition system

Protocol:

  • Prepare a coverslip with cultured neurons or transfected cells.

  • Establish a whole-cell patch-clamp recording with a holding potential of -70 mV.

  • Perfuse the cell with the external solution containing NMDA (100 µM) and glycine (10 µM) to elicit a baseline current.

  • After a stable baseline is achieved, co-apply the this compound at various concentrations with the agonists.

  • Record the peak inward current at each concentration of the this compound.

  • Wash out the peptide to ensure the effect is reversible.

  • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Downstream Signaling

Objective: To investigate the effect of R18 on the phosphorylation of downstream signaling molecules, such as ERK1/2, which can be modulated by NMDA receptor activity.

Materials:

  • Primary cortical neurons

  • This compound

  • NMDA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture primary cortical neurons for 10-14 days in vitro.

  • Treat the neurons with the this compound for a specified time (e.g., 30 minutes) before stimulating with NMDA (e.g., 50 µM for 5 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NMDA Receptor NMDA Receptor Ca2+ Ca2+ NMDA Receptor->Ca2+ Influx R18 R18 R18->NMDA Receptor Inhibits Glutamate Glutamate Glutamate->NMDA Receptor Binds CaMKII CaMKII Ca2+->CaMKII Activates ERK1/2 ERK1/2 CaMKII->ERK1/2 Activates CREB CREB ERK1/2->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Regulates G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream Effects Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Binding Assay Binding Assay Transfection->Binding Assay Data Analysis 1 Data Analysis 1 Binding Assay->Data Analysis 1 Electrophysiology Electrophysiology Data Analysis 1->Electrophysiology Proceed if Kᵢ is potent Primary Neuron Culture Primary Neuron Culture Primary Neuron Culture->Electrophysiology Data Analysis 2 Data Analysis 2 Electrophysiology->Data Analysis 2 Neuronal Treatment Neuronal Treatment Data Analysis 2->Neuronal Treatment Proceed if IC₅₀ is potent Western Blot Western Blot Neuronal Treatment->Western Blot Data Analysis 3 Data Analysis 3 Western Blot->Data Analysis 3

Application of R18 Peptide in Models of Neurodegenerative Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R18 peptide, a poly-arginine peptide, and its D-enantiomer R18D, have emerged as promising neuroprotective agents with potential therapeutic applications in a range of neurodegenerative diseases. These cationic arginine-rich peptides (CARPs) exhibit multifaceted mechanisms of action, including the ability to traverse the blood-brain barrier, modulate excitotoxicity, preserve mitochondrial function, and interfere with protein aggregation processes that are central to the pathology of diseases such as Parkinson's, Alzheimer's, and Huntington's. This document provides detailed application notes and experimental protocols for the use of R18 and its analogues in preclinical models of these neurodegenerative disorders.

Mechanism of Action

The neuroprotective effects of the this compound are attributed to several key mechanisms:

  • Modulation of Glutamate (B1630785) Receptor Excitotoxicity: R18 has been shown to reduce neuronal death induced by excessive glutamate, a common pathway in neurodegeneration. It can decrease intracellular calcium influx by modulating the activity of ionotropic glutamate receptors (iGluRs) like NMDA and AMPA receptors.[1][2][3] This is thought to occur, in part, by promoting the internalization of these receptors, thereby reducing their availability on the cell surface to trigger excitotoxic cascades.[1]

  • Preservation of Mitochondrial Function: By mitigating excessive intracellular calcium, R18 helps to maintain mitochondrial membrane potential (ΔΨm) and ATP production.[1] This prevents the overproduction of reactive oxygen species (ROS) and the release of pro-apoptotic factors, thus preserving mitochondrial integrity and neuronal viability.

  • Inhibition of Protein Aggregation: Arginine-rich peptides have demonstrated the ability to interfere with the aggregation of key pathological proteins. In models of Parkinson's disease, R18D has been shown to significantly reduce the aggregation of α-synuclein and inhibit the uptake of α-synuclein seeds by neurons.[4] While direct evidence in Alzheimer's and Huntington's disease models is less established, the physicochemical properties of R18 suggest a potential to inhibit the aggregation of amyloid-beta (Aβ), tau, and mutant huntingtin (mHtt) proteins.[4]

Data Presentation

Table 1: Efficacy of R18D in a Parkinson's Disease In Vitro Model
Experimental ModelR18D ConcentrationOutcome MeasureResultReference
Cell-free α-synuclein aggregation assay0.05 µMα-synuclein aggregation28.6% inhibition[4]
0.1 µM51.0% inhibition[4]
0.2 µM62.1% inhibition[4]
0.25 µM61.2% inhibition[4]
Rat primary cortical neurons with α-synuclein seeds0.0625 µMIntracellular α-synuclein aggregation33.5% inhibition[4]
0.125 µM37.8% inhibition[4]
0.25 µM26.9% inhibition[4]
0.5 µM17.3% inhibition[4]
Rat primary cortical neurons with fluorescent α-synuclein seeds0.125 µMNeuronal uptake of α-synuclein seeds77.7% inhibition[4]
0.25 µMSignificant inhibition[4]
0.5 µMSignificant inhibition[4]

Note: Specific quantitative data for the efficacy of R18/R18D in Alzheimer's and Huntington's disease models are not yet extensively published. The following tables provide a template for how such data could be presented.

Table 2: Hypothetical Efficacy of R18 in an Alzheimer's Disease In Vitro Model
Experimental ModelR18 ConcentrationOutcome MeasureHypothetical Result
Cell-free Aβ42 aggregation assay1 µMAβ42 fibrillization45% inhibition
5 µM75% inhibition
10 µM90% inhibition
Primary neurons treated with Aβ42 oligomers1 µMNeuronal viability30% increase
5 µM60% increase
Cell-free tau aggregation assay1 µMTau fibrillization25% inhibition
5 µM55% inhibition
Table 3: Hypothetical Efficacy of R18 in a Huntington's Disease In Vitro Model
Experimental ModelR18 ConcentrationOutcome MeasureHypothetical Result
Cell-free mutant huntingtin (mHtt) exon 1 aggregation assay1 µMmHtt fibrillization35% inhibition
5 µM65% inhibition
10 µM85% inhibition
Neuronal cell line expressing mHtt1 µMFormation of mHtt inclusion bodies20% reduction
5 µM50% reduction

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This protocol is adapted for assessing the effect of R18D on α-synuclein aggregation in a cell-free system.

Materials:

  • Recombinant human α-synuclein monomer

  • α-synuclein pre-formed fibrils (PFFs) as seeds

  • R18D peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Preparation of Reagents:

    • Dissolve lyophilized α-synuclein monomer in PBS to a final concentration of 10 µM.

    • Prepare a stock solution of R18D in sterile water.

    • Prepare a 1 mM stock solution of ThT in PBS and filter through a 0.2 µm filter.

  • Assay Setup:

    • In a 96-well plate, add α-synuclein monomer to each well.

    • Add α-synuclein PFFs to a final concentration of 0.01 µM to induce aggregation.

    • Add varying concentrations of R18D (e.g., 0.05, 0.1, 0.2, 0.25 µM) to the respective wells. Include a vehicle control (no R18D).

    • Add ThT to each well to a final concentration of 25 µM.

    • The final volume in each well should be 100-200 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).

    • Measure ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

  • Data Analysis:

    • Subtract the background fluorescence of ThT in buffer.

    • Plot the fluorescence intensity against time for each condition.

    • Compare the aggregation kinetics (lag phase, maximum fluorescence) between R18D-treated and control samples.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Intracellular α-Synuclein Aggregation

This protocol describes the measurement of intracellular α-synuclein aggregation in primary neurons treated with R18D.

Materials:

  • Rat primary cortical neurons

  • Neurobasal medium with B27 supplement

  • α-synuclein pre-formed fibrils (PFFs)

  • R18D peptide

  • HTRF α-synuclein aggregation assay kit (containing donor and acceptor-labeled anti-α-synuclein antibodies)

  • Lysis buffer

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate primary cortical neurons in 96-well plates.

    • Expose the neurons to α-synuclein PFFs (e.g., 0.14 µM) for 2 hours to allow for uptake.

    • Remove the medium containing PFFs and replace it with fresh medium containing varying concentrations of R18D (e.g., 0.0625, 0.125, 0.25, 0.5 µM).

    • Incubate the cells for 48 hours.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the HTRF kit manufacturer's instructions.

  • HTRF Assay:

    • Transfer the cell lysates to a white 384-well plate.

    • Add the HTRF donor and acceptor antibody mix to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2-4 hours or overnight).

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Compare the HTRF ratios of R18D-treated cells to control cells to determine the effect on intracellular aggregation.

Protocol 3: Hypothetical Thioflavin T (ThT) Assay for Aβ42 Aggregation

This protocol outlines a hypothetical experiment to assess the effect of R18 on Aβ42 aggregation.

Materials:

  • Synthetic Aβ42 peptide

  • This compound

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection

Procedure:

  • Preparation of Aβ42 Monomers:

    • Dissolve lyophilized Aβ42 in hexafluoroisopropanol (HFIP) to disaggregate the peptide.

    • Evaporate the HFIP and resuspend the peptide in a small volume of DMSO, then dilute to the final working concentration in PBS.

  • Assay Setup:

    • In a 96-well plate, add Aβ42 monomer to a final concentration of 10 µM.

    • Add varying concentrations of R18 (e.g., 1, 5, 10 µM). Include a vehicle control.

    • Add ThT to a final concentration of 25 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure ThT fluorescence at regular intervals.

  • Data Analysis:

    • Plot fluorescence intensity versus time to compare the aggregation kinetics.

Visualizations

Signaling Pathways

R18_Neuroprotection_Pathway Glutamate Excess Glutamate iGluR Ionotropic Glutamate Receptors (NMDA, AMPA) Glutamate->iGluR Activates Ca_influx Excessive Ca2+ Influx iGluR->Ca_influx R18 This compound R18->iGluR Inhibits R18->Ca_influx Reduces Receptor_Internalization Receptor Internalization R18->Receptor_Internalization Promotes Mito_Potential Maintained Mitochondrial Membrane Potential R18->Mito_Potential Preserves Mitochondria Mitochondria Ca_influx->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ATP ↓ ATP Production Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis contributes to Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Prevents Receptor_Internalization->iGluR Reduces surface expression Mito_Potential->Mitochondria Mito_Potential->Neuronal_Survival

Caption: R18 neuroprotective signaling pathway.

Experimental Workflows

ThT_Assay_Workflow Start Start: Prepare Reagents (Protein, R18, ThT) Setup Set up 96-well plate: - Protein monomer - Seeds (optional) - R18/Vehicle - ThT Start->Setup Incubate Incubate at 37°C with shaking Setup->Incubate Measure Measure Fluorescence (Ex: 440nm, Em: 480nm) at time intervals Incubate->Measure Analyze Analyze Data: Plot Fluorescence vs. Time Measure->Analyze End End: Compare Aggregation Kinetics Analyze->End

Caption: Thioflavin T assay workflow.

HTRF_Workflow Start Start: Culture Primary Neurons Treat1 Treat with Protein Seeds (e.g., α-synuclein PFFs) Start->Treat1 Treat2 Treat with R18/Vehicle Treat1->Treat2 Incubate Incubate for 48h Treat2->Incubate Lyse Lyse Cells Incubate->Lyse HTRF_Assay Perform HTRF Assay: - Add labeled antibodies - Incubate Lyse->HTRF_Assay Read Read on HTRF Plate Reader HTRF_Assay->Read Analyze Analyze Data: Calculate HTRF Ratio Read->Analyze End End: Quantify Intracellular Aggregation Analyze->End

Caption: HTRF assay workflow.

Conclusion

The this compound and its D-enantiomer R18D represent a promising class of neuroprotective agents with demonstrated efficacy in preclinical models of Parkinson's disease. Their multimodal mechanism of action, targeting both excitotoxicity and protein aggregation, suggests broad therapeutic potential across various neurodegenerative disorders. The protocols provided herein offer a framework for researchers to investigate the efficacy of R18 in various experimental settings. Further research is warranted to fully elucidate the therapeutic potential of R18 in Alzheimer's and Huntington's disease and to translate these promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

R18 Peptide Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the R18 peptide in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Loss of Peptide Activity Peptide Degradation: R18, being a peptide, is susceptible to degradation through hydrolysis, oxidation, or proteolysis.[1][2] Repeated freeze-thaw cycles can also contribute to degradation.[3][4]- Storage: Store lyophilized R18 at -20°C or -80°C for long-term stability.[3][5] Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C or colder.[3][4] - pH: Maintain the pH of the solution between 5 and 7, as most peptides exhibit optimal stability in slightly acidic conditions.[6] Avoid pH >8.[3][6] - Protease Contamination: Use sterile buffers and handle the peptide solution under aseptic conditions to prevent microbial growth and protease contamination.[6] - Consider R18D: For applications requiring high resistance to proteolytic degradation, consider using the D-enantiomer, R18D, which has been shown to be more stable.[7][8][9]
Precipitation or Aggregation Poor Solubility: The highly cationic nature of R18 (poly-arginine) can sometimes lead to solubility issues or aggregation, especially at high concentrations or in certain buffers.[10]- Solubilization: Initially, dissolve the lyophilized this compound in sterile, purified water.[11][12] If solubility is an issue, a small amount of an organic solvent like acetonitrile (B52724) or DMSO can be used initially, followed by dilution with the aqueous buffer.[3] - Buffer Choice: Use a buffer system appropriate for the experimental conditions. Phosphate-buffered saline (PBS) is commonly used, but it's essential to ensure compatibility with downstream assays. - Concentration: Prepare stock solutions at a higher concentration and then dilute to the final working concentration to minimize aggregation.
Inconsistent Experimental Results Inaccurate Peptide Concentration: The net peptide content of a lyophilized powder can be lower than the gross weight due to the presence of counter-ions (e.g., TFA) and water.[13]- Quantification: Determine the precise peptide concentration using methods like amino acid analysis or UV-Vis spectroscopy at 280 nm if the peptide contains tryptophan or tyrosine (Note: R18 is poly-arginine and lacks these residues, so alternative quantification methods are necessary). A colorimetric assay like the bicinchoninic acid (BCA) assay can be used. - Accurate Weighing: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[6][14] Weigh the required amount quickly and reseal the vial tightly.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution, sterile, purified water is recommended.[11][12] Some studies have also used 0.9% sodium chloride for injection.[12] The choice of solvent may depend on the final application.

Q2: How should I store the this compound solution?

A2: To ensure stability, it is crucial to aliquot the reconstituted this compound solution into single-use volumes and store them at -20°C or, for longer-term storage, at -80°C.[3][5] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3][4]

Q3: What is the expected shelf-life of R18 in solution?

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness may indicate precipitation or aggregation. This can sometimes be resolved by gentle vortexing or sonication.[3] If the issue persists, it might be due to the buffer composition or pH. Consider preparing a fresh solution in a different, validated buffer system.

Q5: Are there any chemical modifications that can improve R18 stability?

A5: Yes, several strategies can enhance peptide stability. One of the most effective for increasing resistance to proteases is the use of D-amino acids. The D-enantiomer of R18, known as R18D, has been shown to have superior stability against proteolytic degradation while retaining its neuroprotective effects.[7][8][9][15] Other general strategies for improving peptide stability include PEGylation and cyclization, although these have not been specifically reported for R18 in the provided context.[16][17][18]

Q6: What is the primary degradation pathway for a poly-arginine peptide like R18?

A6: While R18 is a cationic arginine-rich peptide, it is still susceptible to general peptide degradation pathways.[11] The most relevant for a peptide in solution are hydrolysis of the peptide bonds and potential degradation by contaminating proteases.[1][2] Since arginine itself is not particularly prone to oxidation or deamidation, these pathways are less of a concern compared to peptides containing residues like methionine, cysteine, asparagine, or glutamine.[4][19]

R18 Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the neuroprotective signaling pathway of R18 and a general workflow for assessing its stability.

R18_Signaling_Pathway Glutamate Excessive Glutamate iGluR Ionotropic Glutamate Receptors (e.g., NMDA) Glutamate->iGluR Ca_Influx Excessive Ca2+ Influx iGluR->Ca_Influx Mitochondria Mitochondria Ca_Influx->Mitochondria Overload Neuronal_Death Excitotoxic Neuronal Death Ca_Influx->Neuronal_Death ROS Increased ROS Production Mitochondria->ROS ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ROS->Neuronal_Death ATP_Depletion->Neuronal_Death R18 This compound R18->iGluR Modulates R18->Mitochondria Preserves Function

Caption: Neuroprotective signaling pathway of the this compound.

Peptide_Stability_Workflow start Start: Lyophilized This compound reconstitute Reconstitute in Selected Buffer start->reconstitute aliquot Aliquot into Multiple Vials reconstitute->aliquot storage Store under Different Conditions (e.g., Temp, pH) aliquot->storage time_points Incubate for Defined Time Points storage->time_points analysis Analyze Peptide Integrity (e.g., HPLC, MS) time_points->analysis activity_assay Assess Biological Activity (e.g., Neuroprotection Assay) time_points->activity_assay end End: Determine Optimal Conditions analysis->end activity_assay->end

Caption: Experimental workflow for assessing this compound stability.

Experimental Protocol: General Peptide Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in solution. Researchers should adapt this protocol to their specific experimental needs.

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • Lyophilized this compound

  • Sterile, purified water or desired buffer (e.g., PBS, pH 7.4)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) (optional, for degradation product identification)

  • Biological activity assay relevant to R18 (e.g., a neuronal cell culture model of excitotoxicity)[11][20]

Procedure:

  • Reconstitution: Carefully weigh the lyophilized this compound and reconstitute it in the chosen sterile buffer to a known stock concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into multiple sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Divide the aliquots into different groups to be stored under various conditions.

    • Temperature: Store aliquots at different temperatures, such as -20°C, 4°C, and room temperature (approximately 25°C).

    • pH (Optional): Prepare solutions in buffers with different pH values (e.g., pH 5, 6, 7.4) to assess pH-dependent stability.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition for analysis.

  • Analysis of Peptide Integrity (HPLC):

    • Analyze the retrieved samples by reverse-phase HPLC (RP-HPLC).

    • The primary outcome is the percentage of the intact this compound peak area relative to the total peak area at each time point.

    • A decrease in the main peak area and the appearance of new peaks indicate degradation.

  • Analysis of Biological Activity:

    • In parallel with the HPLC analysis, test the biological activity of the stored R18 samples using a relevant assay. For R18, this could involve assessing its neuroprotective effect against glutamate-induced excitotoxicity in neuronal cell cultures.[11][20]

    • Compare the activity of the stored samples to a freshly prepared standard to determine any loss of function.

  • Data Analysis:

    • Plot the percentage of intact this compound and the relative biological activity as a function of time for each storage condition.

    • This will allow for the determination of the optimal storage conditions for maintaining this compound stability and activity.

References

overcoming poor cell penetration of R18 peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the R18 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the cellular penetration of the this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its primary applications?

A1: The this compound is a poly-arginine peptide composed of 18 arginine residues. It is classified as a cationic arginine-rich peptide (CARP) and is known for its neuroprotective properties. Its primary applications are in preclinical research for acute and chronic neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. R18 has been shown to confer neuroprotection by modulating glutamate (B1630785) receptors, reducing intracellular calcium influx, and preserving mitochondrial function.

Q2: Is the this compound considered a cell-penetrating peptide (CPP)?

A2: Yes, due to its high positive charge from the arginine residues, R18 is considered a cell-penetrating peptide. CARPs, including R18, are recognized for their intrinsic cell-penetrating properties which contribute to their therapeutic effects.

Q3: I am observing lower than expected intracellular concentrations of the this compound. What could be the cause?

A3: While R18 has cell-penetrating capabilities, several factors can influence its uptake efficiency. These can include the cell type being used, the concentration of the peptide, incubation time, and potential degradation of the peptide. For instance, at higher concentrations (e.g., 5 µM), R18 has been observed to have reduced efficacy, possibly due to adverse effects on neuronal metabolism rather than cell death.

Q4: Can the stability of the this compound in my experimental system affect its cell penetration?

A4: Yes, peptide stability is a critical factor. Like other peptides, R18 can be susceptible to degradation by proteases present in serum or within cells. The use of the D-enantiomer of R18, known as R18D, has been shown to have superior proteolytic stability while retaining neuroprotective efficacy.

Q5: What are the known mechanisms of cellular uptake for cationic arginine-rich peptides like R18?

A5: Cationic CPPs like R18 typically enter cells through endocytosis. However, a significant challenge with this pathway is the potential for the peptides to become trapped in endosomes, which prevents them from reaching their cytosolic targets. Strategies to enhance endosomal escape are therefore crucial for improving the efficacy of CPPs.

Troubleshooting Guide

Problem: Low or inconsistent intracellular delivery of this compound.

Possible Cause Suggested Solution
Peptide Degradation Consider using the D-enantiomer, R18D, which is more resistant to proteolytic degradation. Alternatively, minimize incubation times with proteases or use protease-free media where possible.
Endosomal Entrapment Co-administer R18 with an endosomal escape-enhancing agent. Examples of such agents include pH-dependent membrane-active peptides (PMAPs) that disrupt the endosomal membrane in the acidic environment of the endosome.
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Studies have shown R18 to be effective in the low micromolar range (1-5 µM), with peak efficacy sometimes observed at concentrations around 2 µM.
Cell Type Variability The efficiency of CPP uptake can vary significantly between different cell types. It is advisable to initially test R18 uptake in a well-characterized cell line before moving to primary cells or more complex systems.
Issues with Peptide Formulation Ensure the peptide is fully solubilized in a suitable buffer before administration. For in vivo studies, R18 has been successfully administered intravenously after being resuspended in 0.9% sodium chloride.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of the this compound, demonstrating its efficacy at various concentrations.

Table 1: In Vitro Neuroprotective Efficacy of R18 Against Glutamate Receptor Agonists

Glutamate Receptor AgonistR18 Concentration (µM)% Neuroprotection
Glutamic Acid1Almost complete
Glutamic Acid2Almost complete
NMDA1Almost complete
NMDA2Almost complete
KA5Almost complete

Data adapted from a study on cortical neuronal cultures.

Table 2: In Vivo Efficacy of R18 in a Rat Model of Stroke (Permanent MCAO)

R18 Dose (nmol/kg)Reduction in Infarct Volume (%)
100Statistically significant
300Not statistically significant
1000Statistically significant

MCAO: Middle Cerebral Artery Occlusion. Data reflects outcomes 24 hours after MCAO.

Experimental Protocols

Protocol 1: In Vitro Assessment of R18 Neuroprotection

This protocol is adapted from studies assessing the neuroprotective effects of R18 in primary cortical neuronal cultures.

  • Cell Culture: Plate primary cortical neurons at an appropriate density in multi-well plates.

  • Peptide Preparation: Prepare stock solutions of this compound in sterile, nuclease-free water or an appropriate buffer. Further dilute to working concentrations in the cell culture medium.

  • Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of R18 (e.g., 1, 2, and 5 µM) for a specified period (e.g., 10 minutes) before inducing excitotoxicity.

  • Induction of Excitotoxicity: Expose the neurons to an excitotoxic agent such as glutamic acid, NMDA, or KA at a predetermined concentration.

  • Incubation: Incubate the cells for 24 hours under standard cell culture conditions.

  • Assessment of Cell Viability: Measure neuronal viability using standard assays such as the MTS assay (for cell metabolism) and the LDH assay (for cytotoxicity).

  • Data Analysis: Normalize the viability data to untreated controls and express the results as a percentage of neuroprotection.

Protocol 2: In Vivo Administration of R18 in a Rodent Stroke Model

This protocol is based on methodologies used in preclinical stroke studies with R18.

troubleshooting R18 peptide aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the R18 peptide. The information is presented in a question-and-answer format to directly address common issues, particularly those related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation in your this compound solution is a strong indication of aggregation. R18 is a poly-arginine peptide, and while it is generally soluble in aqueous solutions, aggregation can occur due to several factors including high concentration, improper pH, or incorrect storage conditions. The self-association of peptide chains can lead to the formation of insoluble aggregates.[1][2]

Q2: What are the primary causes of this compound aggregation?

A2: The primary causes of this compound aggregation are rooted in its physicochemical properties:

  • High Peptide Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[3]

  • pH Approaching the Isoelectric Point (pI): R18 is composed of 18 arginine residues, making it a highly basic peptide. Its theoretical isoelectric point (pI) is very high (around 12-13). Peptides are least soluble at their pI because they have a net neutral charge, which minimizes electrostatic repulsion between molecules.[4][5] If the pH of your solution is close to this pI, aggregation is more likely.

  • Improper Storage and Handling: Lyophilized this compound is stable when stored at -20°C or lower.[6] However, once in solution, it is more susceptible to degradation and aggregation. Repeated freeze-thaw cycles can also promote aggregation.[3][6]

  • Ionic Strength of the Buffer: The presence of salts can influence peptide solubility. While salts can sometimes shield electrostatic interactions and prevent aggregation, in other cases, they can promote it.[1]

Q3: How should I properly store and handle this compound to minimize aggregation?

A3: Proper storage and handling are crucial for maintaining the stability and solubility of this compound:

  • Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccator.[6][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as the peptide can be hygroscopic.[8]

  • Peptide in Solution: It is best to prepare fresh solutions for each experiment. If you must store the peptide in solution, use a sterile, slightly acidic buffer (pH 5-7) and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[6][8] Some studies have prepared R18 stock solutions in Baxter water or 0.9% sodium chloride and stored them at -20°C.[9][10]

Troubleshooting Guides

Issue: this compound Fails to Dissolve or Forms Aggregates During Reconstitution

This is a common challenge, especially when preparing high-concentration stock solutions. The following step-by-step guide can help you troubleshoot solubility issues.

Experimental Protocol: Stepwise Solubilization of this compound

  • Initial Assessment: Before dissolving the entire sample, test the solubility with a small amount of the peptide.[3][11]

  • Primary Solvent Selection: R18 is a highly basic peptide due to its poly-arginine nature. Therefore, it should be most soluble in an acidic solution.

    • Start by attempting to dissolve the peptide in sterile, distilled water.[1][12]

    • If solubility is poor, try a dilute acidic solution, such as 10% acetic acid.[1][12]

  • Sonication: If the peptide does not readily dissolve, brief sonication in a water bath can help break up aggregates.[13] Use short bursts of sonication (e.g., 10-15 seconds) and cool the sample on ice in between to prevent heating.[11]

  • Organic Solvents (for very difficult cases): If the peptide remains insoluble, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by slow dilution with an aqueous buffer. However, for a highly charged peptide like R18, this is less likely to be necessary unless it has formed very stable aggregates.

  • Final Dilution: Once the peptide is dissolved in the initial solvent, slowly add this stock solution to your final aqueous buffer with gentle stirring. This helps to avoid localized high concentrations that can lead to precipitation.[3]

Data on Anti-Aggregation Properties of Poly-Arginine Peptides

While data on the self-aggregation of R18 is limited, its D-enantiomer, R18D, has been shown to inhibit the aggregation of other proteins, such as α-synuclein. This highlights the potential for poly-arginine peptides to interact with and modulate aggregation processes.

Table 1: Inhibition of α-Synuclein Aggregation by R18D Peptide

R18D Concentration (µM)Inhibition of Cell-Free α-Synuclein Aggregation (%)Inhibition of Intracellular α-Synuclein Aggregation in Cortical Neurons (%)
0.0528.6%Not Tested
0.0625Not Tested33.5%
0.151.0%Not Tested
0.125Not Tested37.8%
0.262.1%Not Tested
0.2561.2%26.9%
0.5Not Tested17.3%
Data summarized from a study on the effect of R18D on α-synuclein aggregation.[14]

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Troubleshooting Workflow for this compound Aggregation

G start Start: R18 Aggregation Issue check_storage Verify Storage Conditions (-20°C, desiccated) start->check_storage solubility_test Perform Small-Scale Solubility Test check_storage->solubility_test use_water Attempt to Dissolve in Sterile Water solubility_test->use_water use_acid Use Dilute Acidic Solution (e.g., 10% Acetic Acid) use_water->use_acid If not soluble sonicate Apply Brief Sonication use_acid->sonicate If still not soluble slow_dilution Slowly Dilute into Final Buffer sonicate->slow_dilution success Peptide Solubilized slow_dilution->success If clear solution fail Aggregation Persists (Consider alternative batch or consult supplier) slow_dilution->fail If cloudy/precipitate

Caption: A stepwise guide to resolving this compound aggregation.

Diagram 2: Neuroprotective Signaling Pathway of this compound

G cluster_0 Excitotoxicity cluster_1 R18 Intervention cluster_2 Cellular Response glutamate Glutamate receptors NMDA/AMPA/KA Receptor Overactivation glutamate->receptors r18 This compound r18->receptors Inhibits neuron_survival Neuronal Survival r18->neuron_survival ca_influx Increased Intracellular Ca2+ Influx receptors->ca_influx mito_dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ ROS) ca_influx->mito_dysfunction neuron_death Neuronal Death ca_influx->neuron_death mito_dysfunction->neuron_death

Caption: R18's mechanism in preventing excitotoxic neuronal death.

References

Technical Support Center: Optimizing R18 Peptide Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the R18 peptide in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, ensuring optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound in in vitro neuroprotection studies?

A1: The this compound, a poly-arginine peptide, exerts its neuroprotective effects through a multi-faceted mechanism. Primarily, it has been shown to be a potent anti-excitotoxic agent. It works by reducing the overactivation of ionotropic glutamate (B1630785) receptors (iGluRs), which in turn decreases the excessive influx of intracellular calcium that leads to neuronal cell death.[1] Furthermore, R18 helps in the preservation of mitochondrial membrane potential and ATP production while reducing the generation of reactive oxygen species (ROS).[1]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published studies, a broad concentration range from 0.0625 µM to 25.6 µM has been explored. For initial dose-response experiments, it is advisable to test a wide range of concentrations. A common starting point for neuroprotection assays is often in the low micromolar range (e.g., 1-5 µM).[1][2]

Q3: How should I prepare and store the this compound?

A3: this compound is typically synthesized to a high purity (e.g., 98%) and can be prepared as a concentrated stock solution (e.g., 500 µM) in sterile water. It is recommended to store the stock solution at -20°C. For experimental use, the stock solution can be diluted to the desired final concentration in the appropriate cell culture medium. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Troubleshooting Guides

Peptide Solubility and Stability

Q: I am observing precipitation after adding the this compound to my cell culture medium. What should I do?

A: Precipitation of peptides in culture media can be caused by several factors, including interactions with media components or poor solubility at the working concentration.

  • Possible Cause 1: Interaction with Serum Proteins. Positively charged peptides like R18 can interact with negatively charged proteins in fetal bovine serum (FBS), leading to precipitation.

    • Solution: Try reducing the serum concentration in your culture medium during the peptide treatment period. Alternatively, you can perform the initial incubation with R18 in a serum-free medium for a short duration before adding serum-containing medium.

  • Possible Cause 2: High Peptide Concentration. The peptide may be precipitating due to reaching its solubility limit in the culture medium.

    • Solution: Prepare a fresh dilution from your stock solution and ensure it is thoroughly mixed before adding to the culture. Consider testing a lower concentration range. You can also briefly sonicate the diluted peptide solution before adding it to the cells to aid dissolution.

  • Possible Cause 3: Media Composition. Certain salts or other components in the culture medium could be contributing to the precipitation.

    • Solution: If possible, test the solubility of R18 in a simpler, serum-free basal medium (e.g., DMEM) to identify if specific supplements are causing the issue.

Cytotoxicity and Cell Viability

Q: My cells are showing unexpected toxicity even at low concentrations of this compound. What are the possible reasons?

A: While R18 is generally well-tolerated at effective neuroprotective concentrations, unexpected cytotoxicity can occur.

  • Possible Cause 1: Cell Type Sensitivity. Different cell lines and primary cells can have varying sensitivities to cationic peptides.

    • Solution: It is crucial to perform a thorough dose-response cytotoxicity assay (e.g., MTS or LDH assay) for your specific cell type to determine the optimal non-toxic concentration range.

  • Possible Cause 2: Contaminants in the Peptide Preparation. Residual substances from the synthesis process, such as trifluoroacetic acid (TFA), can sometimes contribute to cytotoxicity.

    • Solution: Ensure you are using a high-purity grade of this compound. If you suspect contaminants, you can inquire about the purification methods used by the supplier.

  • Possible Cause 3: Assay Interference. The cationic nature of the this compound may interfere with the reagents used in certain viability assays (e.g., direct reduction of MTT or MTS tetrazolium salts).

    • Solution: Run a cell-free control where the this compound is added to the culture medium without cells to check for any direct reaction with your assay reagents. If interference is observed, consider using an alternative cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.

Q: I am not observing any neuroprotective effect with the this compound. What should I check?

A: A lack of effect could be due to several experimental factors.

  • Possible Cause 1: Suboptimal Concentration. The concentration of R18 used may be too low to elicit a protective effect in your specific experimental model.

    • Solution: Perform a dose-response curve for neuroprotection to identify the optimal effective concentration.

  • Possible Cause 2: Timing of Treatment. The timing of this compound addition relative to the insult (e.g., excitotoxic agent) is critical.

    • Solution: In most published protocols, R18 is added as a pre-treatment, typically 10 minutes before inducing excitotoxicity.[3] Review and optimize the timing of your treatment.

  • Possible Cause 3: Peptide Degradation. The peptide may be degrading in the culture medium over the course of the experiment.

    • Solution: Ensure proper storage of the peptide stock solution. For longer-term experiments, the stability of the peptide in your specific culture conditions should be considered. Using the D-enantiomer of R18 (R18D) may offer increased stability against proteolytic degradation.[4]

Data Presentation

Table 1: Summary of this compound Concentrations Used in In Vitro Studies

ApplicationCell TypeConcentration RangeOutcomeReference
Neuroprotection against Glutamic Acid ExcitotoxicityPrimary Cortical Neurons1, 2, and 5 µMSignificant reduction in neuronal death and intracellular calcium influx.[1]
Inhibition of α-synuclein AggregationPrimary Cortical Neurons0.0625, 0.125, 0.25, 0.5 µMSignificant reduction in intracellular α-synuclein aggregation.[2]
Assessment of CytotoxicityPrimary Cortical Neurons, Astrocytes, HEK293, bEND.3 cells0.4 to 25.6 µMToxicity observed at higher concentrations and with longer exposure times (24 hours).[5]
Thrombolysis AssayWhole Blood Clots0.25, 0.5, 1, 2, 4, 8, and 16 µMMinimal impact on the thrombolytic activity of alteplase (B1167726) and tenecteplase (B1169815).[6]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTS Assay

This protocol is adapted for assessing the cytotoxicity of the this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Allow cells to adhere and stabilize for 24 hours.

  • Peptide Preparation: Prepare a serial dilution of the this compound in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of the solvent used for the peptide stock, e.g., sterile water).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the peptide concentration to generate a dose-response curve and determine the IC₅₀ value, if applicable.

Protocol 2: Assessing Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol outlines a typical in vitro neuroprotection assay using primary cortical neurons.

  • Cell Culture: Culture primary cortical neurons in appropriate media and conditions until they are mature and suitable for excitotoxicity experiments.

  • R18 Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Incubate for 10 minutes at 37°C.

  • Induction of Excitotoxicity: Add a concentrated solution of L-glutamic acid to the culture wells to achieve a final concentration known to induce excitotoxicity in your cell type (e.g., 100 µM).

  • Incubation with Glutamate: Incubate the cells with glutamate for a short period (e.g., 5 minutes) at 37°C.

  • Wash and Recovery: Carefully remove the medium containing glutamate and R18, and replace it with fresh, glutamate-free culture medium.

  • Incubation: Return the cells to the incubator for 24 hours.

  • Assessment of Cell Viability/Death: Quantify neuronal survival using a suitable assay. This can be done by measuring cell viability (e.g., MTS assay) or cell death (e.g., LDH release assay).

  • Data Analysis: Compare the viability of neurons treated with R18 and glutamate to those treated with glutamate alone to determine the neuroprotective effect of the peptide.

Visualizations

Signaling_Pathway Glutamate Glutamic Acid (Excitotoxic Insult) iGluR Ionotropic Glutamate Receptor (iGluR) Glutamate->iGluR Activates Ca_Influx Excessive Ca²⁺ Influx iGluR->Ca_Influx R18 This compound R18->iGluR Inhibits Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP Cell_Death Neuronal Cell Death ROS->Cell_Death ATP->Cell_Death Experimental_Workflow start Start: Prepare this compound Stock Solution dose_response Step 1: Dose-Response Cytotoxicity Assay (MTS/LDH) start->dose_response determine_non_toxic Determine Non-Toxic Concentration Range dose_response->determine_non_toxic neuroprotection_assay Step 2: Neuroprotection Assay (Glutamate Excitotoxicity) determine_non_toxic->neuroprotection_assay pre_treat Pre-treat cells with various non-toxic R18 concentrations neuroprotection_assay->pre_treat induce_injury Induce excitotoxic injury (e.g., Glutamate) pre_treat->induce_injury assess_viability Assess cell viability/death after 24h induce_injury->assess_viability analyze_data Step 3: Analyze Data and Determine Optimal Concentration assess_viability->analyze_data end End: Optimal R18 Concentration Identified analyze_data->end Troubleshooting_Workflow rect_node rect_node start Problem Encountered is_precipitation Precipitation in media? start->is_precipitation is_toxicity Unexpected cytotoxicity? is_precipitation->is_toxicity No reduce_serum Reduce serum concentration or use serum-free media is_precipitation->reduce_serum Yes no_effect No neuroprotective effect? is_toxicity->no_effect No dose_response_tox Perform dose-response cytotoxicity assay is_toxicity->dose_response_tox Yes dose_response_effect Perform dose-response neuroprotection assay no_effect->dose_response_effect Yes check_concentration Check peptide concentration and ensure proper dissolution reduce_serum->check_concentration test_media Test in different media check_concentration->test_media check_purity Verify peptide purity dose_response_tox->check_purity cell_free_control Run cell-free assay control check_purity->cell_free_control optimize_timing Optimize pre-treatment time dose_response_effect->optimize_timing check_stability Consider peptide stability (R18D) optimize_timing->check_stability

References

Technical Support Center: Minimizing Off-Target Effects of Poly-arginine-18 (R18)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of poly-arginine-18 (R18), a widely used cell-penetrating peptide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate safe and effective experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving R18 and its D-enantiomer, R18D.

Issue 1: Unexpectedly High Cytotoxicity or Reduced Cell Viability

You observe a significant decrease in cell viability in your R18-treated cultures that is not attributable to your intended experimental effect.

Potential CauseTroubleshooting Steps
Concentration-Dependent Toxicity High concentrations of poly-arginine peptides can induce cytotoxicity.[1][2] Solution: Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell type and experiment duration. Begin with a low concentration and titrate upwards.[1]
Peptide Aggregation Arginine-rich peptides can aggregate, and these aggregates may contribute to cytotoxic effects.[1] Solution: Visually inspect your peptide solution for precipitates. To prevent or disrupt aggregation, consider sonication of the solution or utilizing peptides synthesized with "difficult" sequence strategies.[1]
Disruption of Calcium Homeostasis Poly-arginine peptides can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), an enzyme crucial for maintaining cellular calcium balance.[3] This inhibition can lead to elevated intracellular calcium levels and subsequent cytotoxicity.[1][4] Solution: If your experimental system is sensitive to calcium dysregulation, consider measuring intracellular calcium levels using fluorescent indicators like Fura-2.[1]
Cell-Type Specific Sensitivity Different cell types exhibit varying sensitivity to R18. For instance, neurons may be more susceptible to toxicity at high concentrations compared to endothelial cells.[2] Solution: When switching to a new cell line, always perform a preliminary toxicity assessment to establish a safe working concentration range.

Issue 2: Inconsistent or Poor Cellular Uptake of R18-Cargo Conjugate

You are observing lower-than-expected intracellular delivery of your cargo molecule when conjugated to R18.

Potential CauseTroubleshooting Steps
Suboptimal Peptide Length The efficiency of cellular internalization is dependent on the number of arginine residues.[5] While R18 is generally effective, shorter or longer poly-arginine chains might be more suitable for specific cell types or cargo. Solution: Test a range of poly-arginine lengths (e.g., R9, R12, R15) to determine the optimal length for your application.[6]
Cargo Interference The physicochemical properties of the conjugated cargo can influence the uptake of the entire complex. Solution: Ensure that the conjugation strategy does not mask the arginine residues responsible for cell penetration. Consider different linker chemistries or conjugation sites.
Chemical Modifications Linear R18 may not be the most efficient configuration for your system. Solution: Explore chemical modifications such as fatty acylation or cyclization, which have been shown to enhance the cellular uptake of shorter poly-arginine peptides.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of R18?

A1: The primary off-target effects include concentration-dependent cytotoxicity, mast cell degranulation (though studies suggest this is not significant at therapeutic doses), and hemolysis (observed with R18 at high concentrations in the absence of plasma).[8][9] A key molecular off-target effect is the inhibition of SERCA2, which can disrupt intracellular calcium homeostasis.[3]

Q2: Is the D-enantiomer, R18D, a better alternative to minimize off-target effects?

A2: R18D, being composed of D-amino acids, exhibits greater resistance to proteolytic degradation, which can lead to a longer biological half-life and potentially greater efficacy.[2] Studies have shown that R18D is less likely to induce hemolysis compared to R18.[8][9] In some stroke models, R18D has demonstrated superior neuroprotective effects compared to R18.[2] Therefore, R18D is often a preferred alternative.

Q3: How does R18 exert its neuroprotective effects, and how can I distinguish these from off-target effects?

A3: R18's neuroprotective mechanisms include reducing glutamate-induced excitotoxic neuronal death by modulating ionotropic glutamate (B1630785) receptors, decreasing intracellular calcium influx, and preserving mitochondrial function.[2][4] To differentiate these intended effects from off-target cytotoxicity, it is crucial to include appropriate controls, such as vehicle-only treated cells and cells treated with a scrambled peptide sequence. A therapeutic window should be established where neuroprotective effects are observed without significant cell death.

Q4: Can I use R18 for in vivo studies?

A4: Yes, R18 and R18D have been used in various in vivo models, including for stroke and traumatic brain injury.[2][5][10][11] However, it is essential to conduct preliminary dose-escalation studies to determine a safe and effective dose for the specific animal model and administration route.[10][12] Histological analysis of major organs (kidney, liver, spleen, lung, and heart) is recommended to assess for any potential toxicity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on R18 and R18D to aid in experimental design.

Table 1: In Vitro Cytotoxicity of R18 and R18D

Cell TypePeptideExposure TimeToxic ConcentrationReference
NeuronsR18, R18D24 hoursHigh concentrations[2]
AstrocytesR18, R18D24 hoursHigh concentrations[2]
HEK293R18, R18D24 hoursHigh concentrations[2]
bEND.3R18, R18D24 hoursHigh concentrations[2]

Table 2: Hemolytic and Mast Cell Degranulation Effects

PeptideAssayConcentrationObservationReference
R18Hemolysis (in absence of plasma)16 µMModest, but significant hemolysis[8][9]
R18DHemolysis (in absence of plasma)up to 16 µMNo significant hemolysis[8][9]
R18Mast Cell Degranulationup to 16 µMNo significant degranulation[8][9]
R18DMast Cell Degranulationup to 16 µMNo significant degranulation[8][9]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used to assess peptide-induced cytotoxicity.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of R18 or R18D in the appropriate cell culture medium.

  • Remove the existing medium from the wells and replace it with the peptide-containing medium. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired duration (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-only control.

Protocol 2: Hemolysis Assay

This protocol is based on methods to evaluate the hemolytic activity of cationic peptides.[8][9]

  • Blood Collection: Obtain fresh red blood cells (RBCs).

  • RBC Preparation: Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend them in PBS.

  • Peptide Incubation: Prepare a range of R18/R18D concentrations (e.g., 1-16 µM) in PBS.

  • In a 96-well plate, mix the peptide solutions with the RBC suspension. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS only).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant.

  • Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualizations

G cluster_0 Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed Q1 Is this a new cell line or peptide batch? Start->Q1 A1_Yes Perform Dose-Response (MTT Assay) Q1->A1_Yes Yes A1_No Check for Aggregation Q1->A1_No No End Optimized Protocol A1_Yes->End Check_Sol Inspect Solution Visually A1_No->Check_Sol Q2 Precipitate Visible? Check_Sol->Q2 A2_Yes Sonicate Solution or Use New Peptide Stock Q2->A2_Yes Yes A2_No Consider Off-Target Molecular Effects Q2->A2_No No A2_Yes->End A2_No->A2_No Ca_Check Measure Intracellular Ca2+ (e.g., Fura-2) A2_No->Ca_Check Q3 Elevated Ca2+ Levels? Ca_Check->Q3 A3_Yes Lower Concentration or Switch to R18D Q3->A3_Yes Yes A3_No Investigate Other Mechanisms Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for addressing high cytotoxicity.

G cluster_1 Potential Off-Target Signaling of Poly-arginine-18 R18 Poly-arginine-18 (R18) Membrane Plasma Membrane R18->Membrane Interaction SERCA SERCA2 R18->SERCA Inhibition ER Endoplasmic Reticulum SERCA->ER Ca2+ Pumping Ca_Cytosol Increased Cytosolic Ca2+ Mitochondria Mitochondrial Ca2+ Overload Ca_Cytosol->Mitochondria Apoptosis Apoptosis / Cytotoxicity Mitochondria->Apoptosis

Caption: R18's off-target effect on SERCA2 and calcium homeostasis.

References

Technical Support Center: Preventing Enzymatic Degradation of R18 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the R18 peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its enzymatic degradation.

Troubleshooting Guide

Q1: My this compound is rapidly losing activity in my cell culture experiments. What is the likely cause and how can I fix it?

A: Rapid loss of this compound activity in cell culture is most commonly due to enzymatic degradation by proteases present in the serum of the culture medium or released by the cells themselves. The this compound, being a poly-L-arginine sequence, is particularly susceptible to cleavage by trypsin-like proteases that target the carboxyl side of arginine residues.

Troubleshooting Steps:

  • Use a Protease-Resistant Analog: The most effective solution is to switch to the D-enantiomer of R18, known as R18D . D-amino acids are not recognized by most endogenous proteases, rendering R18D significantly more resistant to degradation while retaining its neuroprotective efficacy.[1][2][3][4]

  • Reduce Serum Concentration: If possible for your experimental setup, reducing the serum concentration in your culture medium can decrease the concentration of exogenous proteases.

  • Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium if your cell line can tolerate it.

  • Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help to reduce enzymatic activity. However, be aware that this can have off-target effects on cellular processes.

Q2: I am observing poor in vivo efficacy with my this compound formulation. Could this be a stability issue?

A: Yes, poor in vivo efficacy is often linked to the rapid degradation of peptides in circulation. The free this compound has an estimated serum half-life of approximately 7-24 minutes.[5] This short half-life can prevent the peptide from reaching its target tissue at a therapeutic concentration.

Recommendations:

  • Switch to R18D: As with in vitro experiments, using the proteolytically stable R18D analog is the primary recommendation for in vivo studies.[1][2][3][4]

  • Formulation Strategies: Consider formulating the peptide in a way that protects it from degradation and enhances its pharmacokinetic profile. This can include encapsulation in liposomes or nanoparticles.

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, reducing renal clearance and sterically hindering protease access.

Q3: My this compound solution appears cloudy, or I'm having trouble dissolving it. What should I do?

A: Cloudiness or difficulty in dissolution can be due to peptide aggregation, a common issue with poly-arginine peptides.[6][7][8] Aggregation can lead to a loss of biological activity.

Troubleshooting Tips:

  • Proper Dissolution Technique: To dissolve lyophilized this compound, it is recommended to first allow the vial to equilibrate to room temperature before opening to avoid moisture condensation. Start by dissolving the peptide in a small amount of sterile, distilled water. If solubility is an issue, sonication may help.

  • Avoid Neutral pH for Stock Solutions: Peptides are often least soluble at their isoelectric point (pI). For a highly basic peptide like R18, maintaining a slightly acidic pH for the stock solution can improve solubility.

  • Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation?

A: The this compound is composed of L-arginine residues, making it a prime substrate for trypsin-like serine proteases. These enzymes cleave peptide bonds on the C-terminal side of arginine and lysine (B10760008) residues. In a biological context, this includes enzymes like trypsin, plasmin, and other proteases found in serum and tissues.

Q2: What is R18D and why is it more stable?

A: R18D is the D-enantiomer of the this compound, meaning it is synthesized using D-arginine instead of the naturally occurring L-arginine. Proteolytic enzymes are highly stereospecific and generally only recognize and cleave peptide bonds between L-amino acids. This makes R18D highly resistant to enzymatic degradation, leading to a longer half-life and improved efficacy in biological systems.[1][2][3][4]

Q3: What are the pros and cons of different this compound stabilization strategies?

A: The choice of stabilization strategy depends on the specific experimental needs and constraints.

StrategyProsCons
D-Amino Acid Substitution (R18D) Highly effective at preventing enzymatic degradation.[1][2][3][4] Often retains biological activity.Can sometimes alter peptide conformation and receptor binding.
N-terminal Acetylation Protects against aminopeptidases. Relatively simple modification.Does not protect against endopeptidases that cleave within the peptide chain.
C-terminal Amidation Protects against carboxypeptidases.Does not protect against endopeptidases.
PEGylation Increases serum half-life by reducing renal clearance and sterically hindering proteases.Can sometimes reduce biological activity due to steric hindrance at the binding site. Increases molecular weight.
Encapsulation (e.g., Liposomes) Protects the peptide from degradation and can allow for targeted delivery.More complex formulation development.

Quantitative Data Summary

The following table summarizes the available data on the stability of R18 and its protease-resistant analog, R18D.

PeptideModificationIn Vitro StabilityEstimated Serum Half-life
R18 None (L-arginine)Neuroprotective efficacy significantly reduced after 2-hour incubation with plasmin or in a neuronal cell lysate.[2][3]~7-24 minutes (free peptide)[5]
R18D D-arginine enantiomerNeuroprotective efficacy unaffected after overnight incubation with plasmin or in a neuronal cell lysate.[2][3]Free peptide is cleared very rapidly (detectable at 5 min, but not 10 min post-injection in one study). However, its functional half-life is extended by binding to serum proteins.

Experimental Protocols

Protocol: In Vitro this compound Stability Assay in Serum

This protocol provides a general method for assessing the stability of R18 or its analogs in serum.

Materials:

  • R18 or R18D peptide

  • Human or rat serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or 100% acetonitrile)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • LC-MS system for identification of degradation products (optional)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in sterile water.

  • Serum Preparation: Thaw frozen serum at 37°C and centrifuge at 10,000 x g for 10 minutes to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

    • The 0-minute time point serves as the control and should be quenched immediately after adding the peptide to the serum.

  • Quenching:

    • Immediately add the aliquot to a tube containing an equal volume of quenching solution (e.g., 50 µL of 10% TCA).

    • Vortex thoroughly to precipitate serum proteins.

  • Protein Precipitation:

    • Incubate the quenched samples on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the peptide and any degradation products.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide at each time point is compared to the peak area at time 0.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Visualizations

Enzymatic_Degradation_of_R18 R18 This compound (L-Arginine)n Fragments Degraded Peptide Fragments R18->Fragments Cleavage at Arginine residues Trypsin Trypsin-like Proteases Trypsin->R18 Peptide_Stability_Assay_Workflow start Start: Peptide Stock incubate Incubate Peptide with Serum at 37°C start->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction (e.g., with TCA) aliquot->quench precipitate Precipitate Proteins (Centrifuge) quench->precipitate analyze Analyze Supernatant by RP-HPLC precipitate->analyze end End: Calculate Half-life analyze->end Stabilization_Strategy_Decision_Tree start Experiencing R18 Degradation? in_vitro In Vitro or In Vivo? start->in_vitro Yes no_problem Continue Experiment start->no_problem No use_r18d Use R18D Analog in_vitro->use_r18d In Vivo reduce_serum Reduce Serum or Use Protease Inhibitors in_vitro->reduce_serum In Vitro in_vivo_strategy Primary Goal? in_vitro->in_vivo_strategy Both max_stability Maximize Stability in_vivo_strategy->max_stability Resistance to Proteases pk_profile Improve PK Profile in_vivo_strategy->pk_profile Longer Circulation max_stability->use_r18d pk_profile->pk_profile

References

Navigating In Vivo Studies with R18 Peptide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for refining the dosage of the neuroprotective R18 peptide in in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo model?

A1: Based on published literature, a starting dose in the range of 300-1000 nmol/kg administered intravenously is recommended for rodent models of neurological injury.[1] For non-human primate models, a dose of 1000 nmol/kg has been used effectively.[2][3] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model and endpoint.

Q2: What is the primary mechanism of action of the this compound?

A2: R18 is a cationic arginine-rich peptide (CARP) that exerts a multi-modal neuroprotective effect.[2][4] Its primary mechanism involves reducing glutamate (B1630785) excitotoxicity by modulating ionotropic glutamate receptors and subsequently decreasing intracellular calcium influx.[5] Additionally, R18 helps preserve mitochondrial function.[5]

Q3: How should the this compound be prepared and stored for in vivo use?

A3: this compound is typically synthesized to a high purity (e.g., >98%) and can be resuspended in 0.9% sodium chloride (saline) for injection.[2] For long-term storage, it is recommended to store the lyophilized peptide at -20°C or colder in an airtight and desiccated container. Once reconstituted, single-use aliquots should be stored at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is the D-enantiomer of R18 (R18D), and what are its advantages?

A4: R18D is the D-enantiomer of the this compound. Peptides synthesized with D-amino acids are known to be more resistant to proteolytic degradation, which can enhance their stability and half-life in vivo.[6] Studies have shown R18D to be effective in improving functional outcomes after stroke.[1]

Troubleshooting Guide

Issue 1: Suboptimal or No Therapeutic Effect Observed
Potential Cause Troubleshooting Steps
Inadequate Dosage Conduct a dose-escalation study to identify the optimal therapeutic dose for your specific animal model and injury paradigm. Doses ranging from 100 to 1000 nmol/kg have been explored in rodent stroke models.[1]
Timing of Administration The therapeutic window for R18 is critical. In many stroke models, administration occurs around 60 minutes after the ischemic event.[1][2][3] Optimize the timing of administration based on the pathophysiology of your disease model.
Peptide Instability Ensure proper storage and handling of the peptide. Use the D-enantiomer (R18D) for potentially increased stability against enzymatic degradation.[6] Perform quality control to confirm the integrity of your peptide stock.
Route of Administration Intravenous (IV) infusion is a common and effective route for R18.[1][2] If using other routes, such as intraperitoneal (IP), bioavailability may differ and dosage adjustments may be necessary.
Issue 2: Concerns Regarding Potential Side Effects
Potential Cause Troubleshooting Steps
Hemolysis At higher concentrations, cationic peptides can potentially induce hemolysis. While some studies have examined this, it's advisable to perform a preliminary in vitro hemolysis assay with red blood cells from your animal model to assess this risk at your intended therapeutic concentrations.
Mast Cell Degranulation Cationic peptides can also induce mast cell degranulation. If signs of anaphylactoid reactions are observed, consider reducing the dose or using a slower infusion rate.
Exacerbation of Bleeding in Hemorrhagic Models A study in a rat model of intracerebral hemorrhage found that R18 and R18D did not exacerbate bleeding when administered during the ongoing hemorrhage.[7] However, careful monitoring of hematoma volume is recommended in such models.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using the this compound.

Table 1: R18 Dosage and Efficacy in Rodent Stroke Models

Animal Model Dosage (nmol/kg) Administration Route Time of Administration Key Findings Reference
Sprague Dawley Rat (Endothelin-1 induced MCAO)100, 300, 1000Intravenous60 minutes post-MCAO300 and 1000 nmol/kg doses were most effective in improving functional outcomes.[1]
Rat (Transient MCAO)1000Not SpecifiedNot SpecifiedR18 reduced infarct volume by 35.1%.[2]

Table 2: R18 Dosage and Efficacy in a Non-Human Primate Stroke Model

Animal Model Dosage (nmol/kg) Administration Route Time of Administration Key Findings Reference
Cynomolgus Macaque (MCAO)1000Intravenous60 minutes post-MCAOReduced infarct lesion volume by up to 65.2% at 24h and 69.7% at 28 days.[2][3]

Experimental Protocols

Protocol 1: Intravenous Administration of R18 in a Rodent Model of Stroke
  • Peptide Preparation: Reconstitute lyophilized this compound in sterile 0.9% saline to the desired stock concentration. Further dilute with saline to the final injection concentration.

  • Animal Model: Induce middle cerebral artery occlusion (MCAO) in the chosen rodent strain.

  • Administration: At 60 minutes following the onset of MCAO, administer the prepared R18 solution intravenously via the tail vein. A typical infusion volume is 1 mL/kg over 10 minutes.[2]

  • Dose Groups: Include a vehicle control group (saline only) and at least three R18 dose groups (e.g., 100, 300, and 1000 nmol/kg) to assess dose-dependency.

  • Outcome Assessment: Evaluate neurological deficits, infarct volume, and other relevant endpoints at predetermined time points (e.g., 24 hours, 7 days, 28 days).

Visualizations

R18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate iGluR Ionotropic Glutamate Receptor Glutamate->iGluR Activates R18 R18 R18->iGluR Modulates/ Inhibits Mitochondria Mitochondria R18->Mitochondria Preserves Function Neuroprotection Neuroprotection R18->Neuroprotection Ca2_influx Ca2+ Influx iGluR->Ca2_influx Mediates Ca2_influx->Mitochondria Impacts Function Mitochondria->Neuroprotection

Caption: Simplified signaling pathway of R18-mediated neuroprotection.

experimental_workflow start Start: In Vivo Experiment model Induce Neurological Injury (e.g., MCAO) start->model treatment Administer this compound or Vehicle (e.g., 60 min post-injury) model->treatment assessment Assess Outcomes (Neurological Score, Infarct Volume) treatment->assessment analysis Data Analysis and Comparison assessment->analysis end End analysis->end

Caption: General experimental workflow for in vivo this compound studies.

References

addressing variability in R18 peptide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the R18 peptide. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results and provide guidance for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its primary mechanisms of action?

A: R18, or poly-arginine-18, is a cationic arginine-rich peptide (CARP) composed of 18 arginine residues.[1][2] It is recognized for its potent neuroprotective properties.[2][3][4] Its mechanisms of action are multimodal, meaning it acts through several pathways:

  • Anti-Excitotoxicity: R18 reduces the overactivation of ionotropic glutamate (B1630785) receptors (iGluRs), which in turn decreases the excessive influx of intracellular calcium that leads to neuronal death.[1][4][5][6]

  • Mitochondrial Preservation: The peptide helps maintain mitochondrial membrane potential (ΔΨm) and ATP production while reducing the generation of reactive oxygen species (ROS) in neurons under excitotoxic stress.[1][5][7]

  • Inhibition of Protein Aggregation: R18 and its D-enantiomer, R18D, have been shown to inhibit the aggregation of proteins like lysozyme (B549824) and α-synuclein, which is a key pathological feature in some neurodegenerative diseases.[8][9][10]

  • Cell Penetration: As a cell-penetrating peptide (CPP), R18 can traverse cell membranes to engage with intracellular targets.[6][8][11]

Q2: How should I properly store and handle lyophilized this compound?

A: Proper storage is critical for maintaining peptide integrity and ensuring reproducible results.

  • Long-Term Storage: For storage longer than four weeks, lyophilized R18 should be kept at -20°C or, preferably, -80°C.[12][13]

  • Short-Term Storage: The lyophilized powder is stable at room temperature for several days to weeks, but refrigerated storage at 4°C or colder is recommended.[12]

  • Handling: R18 is hygroscopic and can absorb moisture from the air.[12] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[13] The vial should be tightly capped when not in use.[13]

Q3: What is the best way to reconstitute R18 and how stable are the solutions?

A: Peptide solutions are significantly less stable than their lyophilized form.

  • Reconstitution: For initial reconstitution, use a sterile, high-purity solvent. Sterile distilled water or a dilute acid like 0.1% sterile acetic acid can be effective.[13] To ensure complete dissolution for stock solutions, especially for hydrophobic peptides, a solvent containing 5-30% acetonitrile (B52724) with 0.1% formic acid can be used.[14]

  • Solution Stability: Once in solution, stability depends on the sequence and storage conditions. Generally, peptide solutions are stable for 1-2 weeks at 4°C.[12] For longer storage, it is crucial to prepare single-use aliquots and store them at -20°C (for months) or -80°C (up to a year).[12][13]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and aggregation. Aliquoting is the most effective way to prevent this.[13]

Q4: What should I know about peptide purity and the presence of counterions like TFA?

A: The quality of your peptide stock is a primary source of experimental variability.

  • Purity: Most synthetic peptides are supplied with a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC).[8][15] It is important to be aware that the remaining percentage consists of impurities that could potentially interfere with your assay.

  • Counterions (TFA): Trifluoroacetic acid (TFA) is a common counterion remaining from the HPLC purification process.[16] It can affect the net weight of the peptide, as it contributes to the total mass.[16] While TFA salts can enhance solubility, their presence is generally not a concern for most standard in vitro assays.[16] However, for highly sensitive cellular studies, you may consider ordering a TFA-removed version of the peptide.[16]

Troubleshooting Guide

Q5: My dose-response curve for R18 is not linear or is biphasic. Is this normal?

A: Yes, this is a documented phenomenon for R18. In some in vitro excitotoxicity studies, a 5 µM concentration of R18 was observed to be less effective than a 2 µM concentration.[1] This was hypothesized to be due to an adverse effect on neuronal metabolism at the higher concentration, rather than increased cell death, as LDH release was not elevated.[1] Similarly, in studies of α-synuclein uptake, the inhibitory effect of R18D did not increase with concentration.[10]

Troubleshooting Steps:

  • Perform a Wide Dose-Response: Test a broad range of concentrations (e.g., from low nanomolar to mid-micromolar) to fully characterize the peptide's effect in your specific model.

  • Use Orthogonal Assays: Employ at least two different methods to measure your primary outcome. For example, when assessing cell viability, use both a metabolic assay (like MTS) and a membrane integrity assay (like LDH release) to get a more complete picture.[1][6]

Q6: I'm observing unexpected toxicity in my control group treated only with R18. What could be the cause?

A: While R18 is generally cytoprotective, toxicity can occur under certain conditions.

Potential Causes & Solutions:

  • High Concentration/Long Incubation: The D-enantiomer, R18D, has shown some toxicity at concentrations of 1 µM and higher when incubated with cortical neurons for 48 hours.[10]

    • Solution: Determine the toxicity profile in your specific cell type and for your experimental duration. Run a toxicity control curve with the peptide alone before beginning efficacy experiments.

  • Peptide Aggregation: Aggregated peptides can sometimes exhibit different, and potentially toxic, properties. While R18 is known to inhibit the aggregation of other proteins, poor handling can cause any peptide to self-aggregate.[9][17]

    • Solution: Ensure proper reconstitution and storage. Visually inspect the solution for precipitation. If aggregation is suspected, consider brief sonication or using a different reconstitution solvent.[17]

  • Contaminants: Impurities from synthesis or contamination in the solvent could be a source of toxicity.

    • Solution: Use high-purity, sterile solvents for reconstitution. If the problem persists across multiple experiments, consider obtaining a new batch of the peptide.

Q7: I am not observing the expected neuroprotective effect of R18. What are common issues?

A: Failure to see an effect can stem from issues with the peptide itself or with the experimental setup.

Troubleshooting Checklist:

  • Peptide Integrity: Has the peptide been stored and handled correctly? Improper storage can lead to degradation.[13]

  • Experimental Timing: In excitotoxicity models, R18 is typically administered as a pre-treatment, often just 10 minutes before the insult.[18] The timing of administration can be critical.

  • Binding Equilibration: For assays measuring binding affinity (e.g., to 14-3-3 proteins), ensure the incubation time is sufficient to reach equilibrium.[19] Short incubation times can drastically underestimate binding.[19]

  • Cellular Uptake: R18 must enter the cells to act on intracellular targets.[2] Verify that the peptide is being taken up by your cells, for example by using a fluorescently-labeled version (e.g., FITC-R18).[2] Note that CPP uptake efficiency can be cell-type dependent.[20]

Q8: How can I confirm that R18 is actually entering my cells?

A: Verifying cellular penetration is a key step in validating your experimental system.

Recommended Method: Direct Visualization

  • Protocol: Use a fluorescently labeled version of the peptide, such as FITC-R18.[2]

    • Seed your cells of interest on a suitable imaging dish or plate.

    • Incubate the cells with FITC-R18 at the desired concentration and for various time points.

    • Wash the cells thoroughly with PBS or media to remove non-internalized peptide.

    • Visualize cellular uptake using fluorescence or confocal microscopy. A nuclear stain like DAPI can be used to help visualize the cell body.[8]

  • Interpreting Results: Uptake often appears as diffuse cytoplasmic signal and/or punctate nuclear localization.[6][8] A punctate pattern can sometimes indicate endosomal entrapment, a common challenge with cell-penetrating peptides.[11][21]

Data Summary Tables

Table 1: Dose-Dependent Neuroprotection of R18 Against Excitotoxicity in Cortical Neurons

Data summarized from in vitro experiments measuring neuronal viability.[1]

Excitotoxic AgentR18 ConcentrationOutcome
Glutamic Acid1-2 µMAlmost complete protection
NMDA1-2 µMAlmost complete protection
Kainic Acid (KA)5 µMSignificant protection
Glutamic Acid / NMDA5 µMLess effective than 2 µM dose
Table 2: Effect of R18 on Mitochondrial Function During Glutamic Acid Insult

Data summarized from in vitro experiments in cortical neurons.[1]

ParameterR18 ConcentrationResult
Mitochondrial Potential (ΔΨm)2 µM & 5 µMSignificantly preserved
ATP Levels2 µM & 5 µMSignificantly preserved
ROS Levels2 µM & 5 µMSignificantly reduced
Table 3: Efficacy of R18 in In Vivo Stroke Models

Data summarized from studies using Middle Cerebral Artery Occlusion (MCAO) models.

Animal ModelR18 DoseAdministration TimeInfarct Volume ReductionReference
Rat (permanent MCAO)100 nmol/kg60 min post-MCAO19.7%[22]
Rat (permanent MCAO)1000 nmol/kg60 min post-MCAO24.0%[22]
Rat (transient MCAO)1000 nmol/kg60 min post-MCAO35.1%[23]
Non-human Primate1000 nmol/kg60 min post-MCAO65.2% (at 24h)[4][24]
Table 4: R18D Inhibition of α-Synuclein Pathologies

Data summarized from studies using the D-enantiomer, R18D.[10]

Assay TypeR18D Concentration% Inhibition / Reduction
Cell-Free Aggregation0.1 µM51.0%
Cell-Free Aggregation0.2 µM62.1%
Intracellular Aggregation0.125 µM37.8%
Cellular Uptake of Seeds0.125 µM77.7%

Key Experimental Protocols

Protocol: In Vitro Glutamic Acid Excitotoxicity Assay

This protocol is adapted from methodologies used to assess the neuroprotective effects of R18 in primary cortical neuronal cultures.[18]

1. Cell Preparation:

  • Plate primary cortical neurons in appropriate culture plates and allow them to mature for the recommended time (e.g., 7-10 days).

2. R18 Pre-Treatment:

  • Prepare a 2X working solution of this compound in culture media (e.g., 4 µM R18 in MEM/2% B27).

  • Aspirate the existing media from the neurons.

  • Add a volume of the 2X R18 solution equal to half the final well volume (e.g., add 50 µL to a well with a final volume of 100 µL).

  • Incubate for 10 minutes at 37°C in a CO₂ incubator.

3. Excitotoxic Insult:

  • Prepare a 2X working solution of L-glutamic acid in culture media (e.g., 200 µM in MEM/2% B27).

  • Add a volume of the 2X glutamic acid solution equal to the volume of R18 solution already in the well (e.g., add 50 µL). This will dilute both the peptide and the glutamic acid to their final 1X concentrations (e.g., 2 µM R18 and 100 µM glutamic acid).

  • Incubate for 5 minutes at 37°C.

4. Wash and Recovery:

  • After the 5-minute incubation, gently aspirate the media containing R18 and glutamic acid.

  • Wash the cells carefully with fresh, pre-warmed media.

  • Replace with fresh culture media and return the plate to the incubator.

5. Endpoint Analysis:

  • After a recovery period (e.g., 24 hours), assess neuronal viability using an appropriate assay, such as the MTS assay for metabolic activity or the LDH assay for membrane integrity.

Visualizations

Signaling Pathways and Workflows

R18_Neuroprotection_Pathway Glut Glutamate Receptor Overactivation Ca_Influx Excessive Ca2+ Influx Glut->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ ROS Mito_Dys->ROS ATP ↓ ATP Mito_Dys->ATP Death Neuronal Death ROS->Death ATP->Death R18 This compound R18->Ca_Influx Inhibits R18->Mito_Dys Preserves

Caption: R18's neuroprotective mechanism against excitotoxicity.

R18_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Storage Peptide Storage (-80°C Lyophilized) Recon Reconstitution (Sterile Solvent) Storage->Recon Pretreat Pre-treatment (Add R18) Recon->Pretreat Cells Cell Culture (Seeding & Maturation) Cells->Pretreat Insult Apply Insult (e.g., Glutamate) Pretreat->Insult Incubate Incubation (e.g., 24h) Insult->Incubate Assay Endpoint Assay (e.g., Viability, Ca2+) Incubate->Assay Data Data Analysis Assay->Data

Caption: General experimental workflow for an R18 in vitro assay.

R18_Troubleshooting cluster_peptide cluster_protocol cluster_assay Start Inconsistent or Unexpected Results CheckPeptide Step 1: Verify Peptide Quality Start->CheckPeptide CheckProtocol Step 2: Review Protocol CheckPeptide->CheckProtocol If peptide OK Storage Proper Storage? CheckPeptide->Storage Handling Correct Handling? CheckPeptide->Handling NewBatch Test New Batch? CheckPeptide->NewBatch CheckAssay Step 3: Validate Assay CheckProtocol->CheckAssay If protocol OK Dose Dose-Response Curve Run? CheckProtocol->Dose Timing Correct Timing? CheckProtocol->Timing Toxicity Toxicity Controls Done? CheckProtocol->Toxicity Resolve Results Stabilized CheckAssay->Resolve If assay OK Controls Controls OK? CheckAssay->Controls Orthogonal Use Orthogonal Assay? CheckAssay->Orthogonal

References

optimizing incubation time for R18 peptide treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the R18 peptide, with a specific focus on optimizing incubation time and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary mechanism of action?

A1: R18 is a cell-penetrating, cationic arginine-rich peptide (CARP) composed of 18 L-arginine residues.[1][2] It was originally identified as a high-affinity antagonist of 14-3-3 proteins, which are key regulators in various signaling pathways.[3] However, its more recently characterized and potent effects are in neuroprotection. R18 has been shown to protect neurons by reducing excitotoxicity-induced intracellular calcium influx, preserving mitochondrial function, and modulating autophagy.[1][4][5]

Q2: What is the difference between R18 and R18D?

A2: R18 is the L-enantiomer of the peptide. R18D is the D-enantiomer, composed of 18 D-arginine residues. A key difference is that R18D is highly resistant to degradation by proteases, such as trypsin, which can degrade the native this compound.[6] This makes R18D more stable in biological systems.

Q3: What are the typical concentrations and incubation times for R18 treatment?

A3: The optimal concentration and incubation time are highly dependent on the cell type and experimental model. For in vitro neuroprotection studies, a short pre-incubation period is common. For example, treating cortical neurons with R18 for 10 minutes prior to inducing excitotoxicity has been shown to be effective.[1][2] The peptide concentration for these types of studies typically ranges from 1 µM to 5 µM.[1][7] Long-term incubations (e.g., 24 hours) have also been used in different experimental contexts.[1]

Q4: How should I prepare and store the this compound?

A4: this compound is typically synthesized to a high purity (e.g., >98%).[2] It is recommended to prepare stock solutions (e.g., 500 µM) in sterile water and store them at -20°C.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Optimizing Incubation Time

Optimizing the incubation time is critical for achieving the desired biological effect while minimizing potential cytotoxicity. The ideal duration depends on the specific research question and experimental setup.

  • Short Pre-incubation (5-15 minutes): This is often sufficient for neuroprotection assays where the peptide needs to be present just before an acute insult, such as glutamate-induced excitotoxicity.[1][2] The rationale is to allow the peptide to enter the cells and be available to counteract the immediate downstream effects of the insult.

  • Co-incubation (minutes to hours): In this approach, R18 is added simultaneously with the stimulus or stressor. The duration should match the time course of the biological process being investigated.

  • Long-term Incubation (12-48 hours): Longer incubations may be necessary when studying effects on processes like protein expression, cell differentiation, or chronic toxicity. However, it is crucial to assess potential R18-induced cytotoxicity over these extended periods.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting concentrations and incubation times for common applications. Researchers should perform a dose-response and time-course experiment to determine the optimal conditions for their specific model.

ApplicationCell TypeR18 Concentration (µM)Pre-Incubation TimeInsult DurationPost-Insult IncubationReference(s)
Neuroprotection (Glutamate Excitotoxicity)Primary Cortical Neurons1 - 510 minutes5 minutes24 hours[1][2]
Neuroprotection (Thapsigargin ER Stress)Primary Cortical Neurons1 - 5Co-incubation24 hoursN/A[1]
α-Synuclein Uptake InhibitionSTC-1 Enteroendocrine CellsNot specified10 minutes2 hoursN/A[8]
In vivo Stroke Model (Rat)MCAO Model1000 nmol/kg (IV)60 minutes post-occlusion90 minutes occlusionUp to 28 days[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect or low efficacy Suboptimal Incubation Time/Concentration: The peptide may not be present at the right time or concentration to exert its effect.Perform a time-course (e.g., 10 min, 30 min, 1 hr, 24 hr) and dose-response (e.g., 0.5 µM to 10 µM) experiment to find the optimal parameters.
Peptide Degradation: The L-enantiomer (R18) can be degraded by proteases in serum-containing media or released from cells.Use the more stable D-enantiomer (R18D).[6] Reduce serum concentration during treatment, if possible.
Incorrect Experimental Readout: The chosen assay may not be sensitive to the effects of R18.Confirm the mechanism of action in your system. Use multiple assays to measure outcomes (e.g., cell viability, calcium imaging, mitochondrial membrane potential).[1]
High cell toxicity or off-target effects Concentration Too High: Cationic peptides can be toxic at high concentrations. R18 has been observed to cause modest hemolysis at 16 µM.[10]Lower the R18 concentration. Determine the IC50 for your cell line.
Contaminants in Peptide Preparation: Impurities from synthesis (e.g., TFA) can be cytotoxic.Ensure you are using a high-purity (>95%) peptide. If issues persist, consider a different salt form of the peptide.
Prolonged Incubation: Continuous exposure can lead to cytotoxicity.Reduce the incubation time. For long-term experiments, consider a "pulse" treatment where the peptide is washed out after a shorter incubation period.
Peptide precipitation in media Solubility Issues: Arginine-rich peptides can aggregate, especially at neutral or basic pH or high concentrations.[11]Prepare fresh dilutions from a low-pH stock solution (e.g., dissolved in water, not buffer) just before use. Ensure thorough mixing when adding to media. Avoid high concentrations.
Interaction with Media Components: Peptides may interact with proteins or other components in complex media like those containing serum.Test solubility in your specific basal media first. If using serum, add the peptide to the serum-free media before adding serum.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol is adapted from studies using primary cortical neurons.[1][2]

  • Cell Plating: Plate primary cortical neurons at an appropriate density in 96-well plates and allow them to mature.

  • Peptide Preparation: Prepare fresh dilutions of this compound in serum-free culture medium (e.g., Minimal Essential Medium with B27 supplement) to 2x the final desired concentration (e.g., prepare a 4 µM solution for a 2 µM final concentration during pre-treatment).

  • Pre-treatment:

    • Carefully remove the existing culture medium from the wells.

    • Add 50 µL of the 2x this compound solution to the appropriate wells.

    • Add 50 µL of vehicle control (medium without peptide) to control wells.

    • Incubate the plate for 10 minutes in a CO2 incubator at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a 2x solution of glutamic acid (e.g., 200 µM) in the same serum-free medium.

    • Add 50 µL of the 2x glutamic acid solution to the R18-treated and glutamate-control wells. (Note: This dilutes the R18 concentration to its final 1x value).

    • Add 50 µL of medium to the untreated control wells.

    • Incubate the plate for 5 minutes in the CO2 incubator.

  • Wash and Recovery:

    • Gently remove the medium containing the peptide and glutamate.

    • Replace it with 100 µL of fresh, pre-warmed culture medium.

    • Return the plate to the incubator for 24 hours .

  • Assessment of Viability: Measure neuronal viability using a standard assay such as MTS or LDH release.[7]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol provides a general workflow to assess how R18 treatment affects protein phosphorylation or expression levels.

  • Cell Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with the optimized R18 concentration and for the optimal incubation time. Include appropriate positive and negative controls.

  • Cell Lysis:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., phospho-Akt, total-Akt, cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Reconstitute R18 (e.g., 500 µM stock in H₂O) P2 Aliquot & Store (-20°C) P1->P2 P3 Prepare Fresh Dilutions in Serum-Free Media P2->P3 E1 Pre-incubate Cells with R18 (e.g., 10 min) P3->E1 E2 Introduce Stimulus (e.g., Glutamate) E1->E2 E3 Incubate (e.g., 5 min stimulus, 24 hr recovery) E2->E3 A1 Perform Assay (e.g., MTS, LDH, Western Blot) E3->A1 A2 Data Acquisition A1->A2 A3 Statistical Analysis A2->A3

Caption: General experimental workflow for this compound treatment.

G cluster_survival Survival Pathways cluster_apoptosis Apoptotic Factors PI3K PI3K Akt Akt PI3K->Akt Hub 14-3-3 Protein Hub Akt->Hub phosphorylates targets Raf Raf-1 MEK MEK Raf->MEK ERK ERK MEK->ERK BAD BAD BAX BAX FOXO FOXO Hub->Raf activates Hub->BAD sequesters & inactivates Hub->BAX Hub->FOXO R18 This compound (Antagonist) R18->Hub inhibits binding

Caption: The 14-3-3 protein as a central signaling hub.

G Insult Excitotoxic Insult (e.g., Glutamate) iGluR iGluR Overactivation Insult->iGluR Ca_Influx ↑ Intracellular Ca²⁺ iGluR->Ca_Influx Mito_Dys Mitochondrial Dysfunction (↓ ATP, ↑ ROS) Ca_Influx->Mito_Dys Death Neuronal Death Mito_Dys->Death R18 This compound R18->iGluR suppresses R18->Ca_Influx reduces R18->Mito_Dys preserves function

Caption: R18's neuroprotective mechanism of action.

G Start Experiment Yields Unexpected Results Q1 Is there high cell toxicity? Start->Q1 A1_Yes Reduce Concentration &/or Incubation Time Q1->A1_Yes Yes Q2 Is there no observable effect? Q1->Q2 No A2_Yes_1 Optimize Time & Dose (Time-course, Dose-response) Q2->A2_Yes_1 Yes Q3 Is the peptide precipitating? Q2->Q3 No A2_Yes_2 Check Peptide Stability (Consider R18D) A2_Yes_1->A2_Yes_2 A3_Yes Prepare Fresh Dilutions from Low-pH Stock Q3->A3_Yes Yes

Caption: A logical troubleshooting guide for R18 experiments.

References

R18 Peptide High-Concentration Toxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity of high concentrations of the R18 peptide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: Is the this compound toxic at high concentrations?

A1: Yes, in vitro studies have demonstrated that the this compound and its D-enantiomer, R18D, can exhibit toxicity at high concentrations and/or with prolonged exposure.[1] Neurons are the most susceptible cell type, followed by astrocytes, human embryonic kidney cells (HEK293), and brain endothelial cells (bEND.3).[1] However, at neuroprotective concentrations, R18 is generally considered to have a good safety profile.

Q2: What are the observed toxic effects of high concentrations of R18?

A2: At high concentrations, R18 has been observed to cause:

  • Reduced cell viability: In cultured cortical neurons, astrocytes, HEK293, and bEND.3 cells.[1]

  • Adverse effects on neuronal metabolism: A study noted that a 5 µM concentration of R18, while not increasing lactate (B86563) dehydrogenase (LDH) release (a marker of cell death), did show reduced efficacy in an MTS assay, suggesting a potential adverse effect on neuronal metabolism.[2]

  • Hemolysis: A modest but statistically significant level of hemolysis was induced by R18 at a concentration of 16 µM, but this effect was only observed in the absence of plasma.[3][4]

Q3: Does R18 cause inflammation or an immune response at high concentrations?

A3: Studies have shown that R18 and R18D, at concentrations up to 16 µM, do not cause significant degranulation of human cultured mast cells, either in their naive state or when sensitized with IgE.[3][4] This suggests that R18 is unlikely to induce histamine-mediated anaphylactoid reactions when administered intravenously.[3][4][5]

Q4: How does the toxicity of R18 compare to other similar peptides?

A4: The safety profile of R18 has been compared to other cationic arginine-rich peptides (CARPs) such as TAT-NR2B9c (NA-1) and protamine. In ex vivo models, R18, R18D, TAT-NR2B9c, and protamine all demonstrated a low likelihood of inducing histamine-mediated anaphylactoid reactions or red blood cell hemolysis.[3][4][5]

Troubleshooting Guide

Issue: I am observing decreased cell viability in my neuronal cultures after treatment with R18.

Possible Causes and Solutions:

  • High Peptide Concentration: You may be using a concentration of R18 that is toxic to your specific cell type.

    • Recommendation: Perform a dose-response experiment to determine the optimal non-toxic concentration for your experimental setup. Based on existing literature, neuroprotective effects are observed at concentrations as low as 1-2 µM, while toxicity becomes more apparent at higher concentrations.[2]

  • Prolonged Exposure Time: The duration of exposure to R18 can influence its toxicity.[1]

    • Recommendation: Consider reducing the incubation time of the peptide with your cells. Toxicity has been noted to be more significant after a 24-hour exposure compared to a 10-minute exposure.[1]

  • Cell Type Sensitivity: Neurons are more sensitive to R18 toxicity than other cell types like astrocytes or endothelial cells.[1]

    • Recommendation: If your protocol allows, consider using a less sensitive cell line for initial screening experiments. For neuronal cultures, it is crucial to carefully titrate the R18 concentration.

  • Assay Interference: The MTS assay, which measures metabolic activity, may show reduced values at higher R18 concentrations (e.g., 5 µM) that may not correlate with increased cell death as measured by an LDH assay.[2] This suggests a potential impact on cellular metabolism.

    • Recommendation: Use multiple assays to assess cell viability and toxicity. Complementing a metabolic assay like MTS with a membrane integrity assay like LDH release can provide a more comprehensive picture of the peptide's effect.

Issue: I am concerned about the potential for hemolysis in my in vivo experiments.

Clarification:

  • While R18 did show a modest but significant hemolytic effect at 16 µM, this was observed in an ex vivo setting and importantly, only in the absence of plasma.[3][4] The presence of plasma appears to mitigate this effect.

  • In vivo studies in rats with intravenous administration of R18 did not reveal any abnormal histological findings in major organs, including the spleen, which is involved in red blood cell clearance.[1]

Quantitative Data Summary

Table 1: In Vitro Toxicity of R18 and R18D

Cell TypePeptideConcentrationExposure TimeObserved EffectReference
Cortical NeuronsR18, R18DHigh24 hoursMost toxic[1]
AstrocytesR18, R18DHigh24 hoursLess toxic than in neurons[1]
HEK293R18, R18DHigh24 hoursLess toxic than in astrocytes[1]
bEND.3R18, R18DHigh24 hoursLeast toxic[1]
Cortical NeuronsR185 µMNot specifiedReduced efficacy in MTS assay, no increase in LDH release[2]

Table 2: Ex Vivo Hemolysis and Mast Cell Degranulation

PeptideMax ConcentrationAssayKey FindingReference
R1816 µMRed Blood Cell HemolysisModest, significant hemolysis in the absence of plasma[3][4]
R18, R18D16 µMMast Cell DegranulationNo significant degranulation[3][4]

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity

This protocol is a generalized procedure based on methodologies described in the cited literature.[1]

  • Cell Culture: Plate cortical neurons, astrocytes, bEND.3 cells, or HEK293 cells in appropriate culture vessels and media. Allow cells to adhere and grow to the desired confluency.

  • Peptide Preparation: Prepare stock solutions of R18 and R18D in a suitable vehicle (e.g., sterile water or PBS).

  • Treatment:

    • For short exposure (10 minutes): Replace the culture medium with a serum-free medium containing the desired concentrations of the peptide. After 10 minutes, remove the peptide-containing medium and replace it with fresh, complete culture medium.

    • For long exposure (24 hours): Add the desired concentrations of the peptide directly to the complete culture medium and incubate for 24 hours.

  • Viability Assessment:

    • MTS Assay: At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions. Incubate and then measure the absorbance to determine cell metabolic activity.

    • LDH Assay: Collect the culture supernatant and lyse the remaining cells. Measure LDH activity in both fractions using a commercially available kit to determine the percentage of LDH release, indicative of cell membrane damage.

Protocol 2: Ex Vivo Hemolysis Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.[4]

  • Blood Collection: Obtain fresh human red blood cells (RBCs).

  • RBC Preparation: Wash the RBCs multiple times with saline solution to remove plasma and other blood components. Resuspend the washed RBCs to a desired concentration (e.g., 2% hematocrit).

  • Treatment: Incubate the RBC suspension with various concentrations of the this compound (e.g., 1-16 µM) in the presence or absence of 2% plasma.

  • Incubation: Incubate the samples for a specified time (e.g., 1 hour) at 37°C.

  • Hemolysis Measurement: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Controls: Use a positive control for 100% hemolysis (e.g., RBCs lysed with water) and a negative control (RBCs in buffer only).

  • Calculation: Express the hemolytic activity as a percentage of the positive control.

Visualizations

Experimental_Workflow_for_In_Vitro_Toxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cell_culture Cell Culture (Neurons, Astrocytes, etc.) short_exp Short Exposure (10 min) cell_culture->short_exp Expose cells long_exp Long Exposure (24 hours) cell_culture->long_exp Expose cells peptide_prep Peptide Preparation (R18/R18D Stocks) peptide_prep->short_exp Add peptide peptide_prep->long_exp Add peptide mts_assay MTS Assay (Metabolic Activity) short_exp->mts_assay Assess viability ldh_assay LDH Assay (Membrane Integrity) short_exp->ldh_assay Assess viability long_exp->mts_assay Assess viability long_exp->ldh_assay Assess viability

Caption: Workflow for in vitro R18 toxicity assessment.

R18_Signaling_Pathway_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate High Glutamate (Excitotoxicity) iglu_receptor iGluR (e.g., NMDA Receptor) glutamate->iglu_receptor Over-activates r18 This compound r18->iglu_receptor Modulates/Inhibits ca_influx Ca2+ Influx iglu_receptor->ca_influx Increases mitochondria Mitochondrial Dysfunction ca_influx->mitochondria Induces caspase_calpain Caspase/Calpain Activation ca_influx->caspase_calpain Activates cell_death Neuronal Cell Death mitochondria->cell_death caspase_calpain->cell_death

Caption: R18's neuroprotective signaling pathway.

References

Technical Support Center: Improving R18 Peptide Interaction Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of R18 peptide interactions in experimental settings.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound?

A1: The this compound is a high-affinity, unphosphorylated peptide antagonist for 14-3-3 proteins.[1][2] It was identified from a phage display library and functions by binding to the conserved amphipathic groove on 14-3-3 proteins, which is the same site where many phosphorylated client proteins interact.[1][3] By occupying this groove, R18 effectively displaces client proteins and inhibits 14-3-3 protein-protein interactions (PPIs).[1][4] The interaction relies on specific polar and hydrophobic contacts between R18's residues and the 14-3-3 binding groove.[3][5]

Q2: What are the main drivers of non-specific binding for peptides like R18?

A2: Non-specific binding for highly cationic peptides such as R18 (a poly-arginine 18-mer) is primarily driven by electrostatic and hydrophobic interactions.[6] The peptide's strong positive charge can lead to unwanted binding to negatively charged surfaces, such as plastic microplates, membranes, or cellular components like nucleic acids and acidic proteins.[6] Additionally, hydrophobic regions of the peptide can adhere to plastic surfaces.[6] In a cellular context, its cell-penetrating properties mean it can interact with various intracellular components beyond its intended 14-3-3 target.[7]

Q3: How does R18's binding mode differ from native 14-3-3 client proteins?

A3: R18 binds in a reversed orientation compared to canonical phosphorylated peptides that interact with 14-3-3 proteins.[5] While most client proteins require phosphorylation (typically on a serine residue) to bind, R18's interaction is phosphorylation-independent.[4] Its binding is stabilized by sequence-specific side-chain interactions rather than a primary reliance on a phosphate (B84403) group.[5] Specifically, negatively charged residues within the R18 sequence, such as Aspartic Acid (Asp) and Glutamic Acid (Glu), establish contacts similar to those of the phosphoserine in native targets.[4]

Q4: Besides 14-3-3 inhibition, what other biological activities has R18 been shown to have?

A4: R18, as a representative cationic arginine-rich peptide (CARP), has demonstrated several other biological effects, primarily in the context of neuroprotection. Studies have shown it can reduce glutamate-induced excitotoxic neuronal death by modulating ionotropic glutamate (B1630785) receptors (iGluRs) and reducing intracellular calcium influx.[8][9] It also helps preserve mitochondrial function and can inhibit the aggregation of proteins like α-synuclein.[7][8] These multimodal actions are important to consider as they may contribute to off-target effects in certain experimental systems.[10]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section addresses specific problems that may arise during experiments designed to measure R18 specificity.

Issue 1: High Background Signal in Binding Assays (ELISA, SPR)

High background can obscure the specific binding signal, leading to inaccurate affinity measurements. It suggests significant non-specific binding of the this compound to the assay surface or other components.[6][11]

Troubleshooting Workflow:

G cluster_1 Blocking Optimization cluster_2 Wash Optimization cluster_3 Buffer Modification cluster_4 Assay & Control Review Start High Background Detected Step1 Step 1: Optimize Blocking Start->Step1 Begin Troubleshooting A1 Increase blocker concentration (e.g., 1% to 3% BSA) Step1->A1 Step2 Step 2: Modify Wash Steps B1 Increase number of wash cycles (e.g., 3 to 5 times) Step2->B1 Step3 Step 3: Adjust Buffer Composition C1 Increase salt concentration (e.g., 150mM to 300mM NaCl) to disrupt ionic interactions Step3->C1 Step4 Step 4: Re-evaluate Assay Surface & Controls D1 Use low-binding plates Step4->D1 End Signal Optimized A2 Extend blocking incubation time (e.g., 1 hr to overnight) A1->A2 A3 Change blocking agent (e.g., BSA to non-fat milk or commercial blocker) A2->A3 A3->Step2 B2 Add detergent to wash buffer (e.g., 0.05% Tween-20) B1->B2 B3 Introduce soak time (1-2 min per wash) B2->B3 B3->Step3 C2 Include a non-ionic detergent in binding buffer C1->C2 C2->Step4 D2 Run control with a scrambled peptide D1->D2 D2->End

Caption: Troubleshooting workflow for high non-specific binding.

Quantitative Recommendations:

ParameterStandard ConditionRecommended ChangeRationale
Blocking Agent 1% BSA in PBSIncrease to 2-5% BSA or use a commercial protein-free blocker.Insufficient blocking is a primary cause of high background.[6][12]
Wash Buffer PBSAdd 0.05% - 0.1% Tween-20.Detergents help disrupt weak, non-specific hydrophobic interactions.[12][13]
Ionic Strength 150 mM NaClIncrease to 250-500 mM NaCl.Higher salt concentration weakens non-specific electrostatic interactions.[6][13]
Wash Cycles 3 cyclesIncrease to 5-6 cycles with a 1-minute soak time for each.Inadequate washing can leave unbound peptide behind.[6][11]
Issue 2: Poor Reproducibility in Kinetic Analysis (Surface Plasmon Resonance - SPR)

Inconsistent kinetic constants (ka, kd) from SPR experiments can result from mass transport limitations, improper surface preparation, or analyte issues.

Troubleshooting Logic:

G Start Poor SPR Reproducibility CheckMassTransport Mass Transport Effects? Start->CheckMassTransport CheckSurface Surface Activity Stable? CheckMassTransport->CheckSurface No FixMassTransport Increase flow rate (e.g., 60-100 µL/min). Use lower ligand density. CheckMassTransport->FixMassTransport Yes CheckAnalyte Analyte Quality OK? CheckSurface->CheckAnalyte Yes FixSurface Optimize regeneration conditions. Perform surface performance test. CheckSurface->FixSurface No FixAnalyte Confirm peptide purity (MS). Check for aggregation (DLS). Prepare fresh dilutions. CheckAnalyte->FixAnalyte No Result Reproducible Kinetics CheckAnalyte->Result Yes FixMassTransport->CheckSurface FixSurface->CheckAnalyte FixAnalyte->Result

Caption: Decision tree for troubleshooting SPR reproducibility.

Key Experimental Parameters for Peptide SPR:

ParameterRecommended SettingRationale & Citation
Flow Rate > 60 µL/minFast flow rates are required to minimize diffusion-controlled (mass transport) kinetics, especially for small molecule analytes like peptides.[14][15]
Ligand Density (14-3-3) As low as possible while maintaining a measurable signalLower density reduces steric hindrance and potential rebinding events that can distort kinetic data.
Analyte (R18) Purity > 95% (Verified by MS)Impurities can contribute to the binding signal and affect kinetic calculations.[16]
Analyte Dilution Freshly prepared in running buffer for each experimentPeptides can degrade or aggregate upon storage, affecting the active concentration.

Part 3: Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate R18's Target Engagement

This protocol verifies that R18 can disrupt the interaction between a 14-3-3 protein and a known binding partner in a cell lysate.

Experimental Workflow:

G P1 1. Prepare Cell Lysate P2 2. Pre-clear Lysate (with Protein A/G beads) P1->P2 P3 3. Incubate Lysate with R18 or Control P2->P3 P4 4. Add anti-14-3-3 Antibody P3->P4 P5 5. Immunoprecipitate (add Protein A/G beads) P4->P5 P6 6. Wash Beads P5->P6 P7 7. Elute Proteins P6->P7 P8 8. Analyze by Western Blot P7->P8

Caption: Workflow for Co-Immunoprecipitation with a peptide inhibitor.

Detailed Steps:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.[17]

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[17]

    • Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C to pellet debris.[18] Collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G agarose (B213101) bead slurry to ~1 mg of cell lysate.[19]

    • Incubate with rotation for 1 hour at 4°C to reduce non-specific binding to the beads.[19]

    • Centrifuge and transfer the supernatant to a fresh tube.

  • Peptide Incubation:

    • Divide the pre-cleared lysate into three tubes: (1) No peptide control, (2) Scrambled peptide control (e.g., 5-10 µM), (3) this compound (e.g., 5-10 µM).

    • Incubate with rotation for 1-2 hours at 4°C.

  • Immunoprecipitation:

    • Add 2-4 µg of an antibody against the specific 14-3-3 isoform to each tube.

    • Incubate with rotation for 4 hours to overnight at 4°C.

    • Add 40 µL of fresh Protein A/G bead slurry to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[20]

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min).[20]

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of cold lysis buffer. Thorough washing is critical to remove non-specifically bound proteins.[19]

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by resuspending the beads in 40 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Analyze the eluates by Western blot, probing for the known 14-3-3 binding partner. A successful experiment will show a reduced amount of the binding partner in the R18-treated sample compared to controls.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the key steps for measuring the binding kinetics of R18 to an immobilized 14-3-3 protein.

Methodology:

  • Surface Preparation:

    • Immobilize a purified 14-3-3 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS activation).[21]

    • Aim for a low immobilization level (e.g., 500-2000 RU) to minimize mass transport effects.

    • Deactivate remaining active esters with ethanolamine.[21]

    • Use a reference flow cell, either left blank or with an immobilized control protein, to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should bracket the expected dissociation constant (Kd), typically ranging from low nM to low µM.

    • Inject the R18 dilutions over the 14-3-3 and reference surfaces at a high flow rate (e.g., 60-100 µL/min).[14][15]

    • Include several buffer-only (zero concentration) injections for double referencing.

    • The binding phase (association) is followed by a buffer-only flow to monitor the dissociation phase.

  • Regeneration:

    • If the peptide does not fully dissociate, a regeneration step is needed. Scout for a mild regeneration solution (e.g., a low pH glycine (B1666218) buffer or a short pulse of high salt) that removes the bound peptide without denaturing the immobilized 14-3-3 protein.

  • Data Analysis:

    • After subtracting the reference channel and buffer-only runs, fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[21]

Affinity Data for R18 (Literature Values):

14-3-3 IsoformMethodKd (nM)Citation
14-3-3 (General)Phage Display / BIAcore~70-90[1]
14-3-3εBiophysical Methods(Used as a high-affinity antagonist for comparison)[4]

Note: Specific Kd values can vary depending on the 14-3-3 isoform, buffer conditions, and experimental technique.

References

best practices for long-term storage of R18 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and quality control of the R18 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For long-term storage, it is highly recommended to store the this compound in its lyophilized (powder) form at -20°C or preferably at -80°C.[1] Proper storage as a lyophilized powder is the most effective way to minimize degradation and ensure the peptide's stability for an extended period.

Q2: How should I store this compound for short-term use?

For short-term storage, lyophilized this compound can be kept at 4°C for a few weeks to months. If reconstituted, the peptide solution should be used as soon as possible. For short-term storage of a solution, it is recommended to keep it at 4°C for no longer than a week. To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted peptide into single-use volumes before freezing.

Q3: Can I store the reconstituted this compound at room temperature?

Storing reconstituted peptides at room temperature is not recommended due to the increased risk of degradation.[1] If temporary storage at room temperature is unavoidable, it should be for the shortest possible duration.

Q4: What is the best solvent for reconstituting this compound?

Sterile, purified water or a buffer solution at a slightly acidic pH (pH 5-6) is generally recommended for reconstituting peptides. For in vivo studies, sterile 0.9% sodium chloride for injection has been used to resuspend the this compound. The choice of solvent may depend on the specific experimental requirements.

Q5: How can I prevent moisture contamination when handling lyophilized this compound?

Lyophilized peptides are often hygroscopic. To prevent moisture absorption, allow the vial of lyophilized this compound to equilibrate to room temperature before opening it. It is also advisable to handle the peptide in a low-humidity environment.

Q6: My this compound solution appears cloudy. What should I do?

Cloudiness in a peptide solution may indicate aggregation or poor solubility. Sonication can sometimes help to dissolve the peptide. If the problem persists, it may be necessary to try a different solvent system. Peptides with a high content of hydrophobic residues are more prone to aggregation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity Peptide degradation due to improper storage.Ensure the peptide has been stored at the recommended temperature in its lyophilized form. Avoid repeated freeze-thaw cycles of reconstituted solutions. Prepare fresh solutions for critical experiments.
Inaccurate peptide concentration.Verify the peptide concentration using a reliable quantification method, such as a BCA or Bradford assay, or by measuring absorbance at 280 nm if the peptide contains aromatic amino acids.
Difficulty dissolving the peptide The peptide has formed aggregates.Try gentle warming or brief sonication to aid dissolution. Using a small amount of a different solvent such as acetonitrile (B52724) or DMSO and then diluting with the aqueous buffer may also help.
Incorrect solvent or pH.R18 is a poly-arginine peptide and is basic. Dissolving it in a slightly acidic buffer can improve solubility.
Inconsistent experimental results Peptide instability in the experimental buffer.Assess the stability of the this compound in your specific assay buffer over the time course of your experiment. Consider using a stabilizing agent if necessary.
Variability in handling and preparation.Standardize your protocol for peptide reconstitution and handling to ensure consistency across experiments.

Long-Term Storage Recommendations

While specific quantitative stability data for the this compound is not publicly available, the following table summarizes generally accepted best practices for peptide storage, which should be applied to R18 to ensure its long-term stability.

Storage Condition Lyophilized (Powder) In Solution
Long-Term -80°C (preferred) or -20°C[1]Not Recommended
Short-Term 4°C (weeks to months)-20°C (aliquoted, for a few weeks) or 4°C (for up to one week)
Room Temperature Not Recommended (short exposure acceptable)Not Recommended

Experimental Protocols

Quality Control: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve the peptide in HPLC-grade water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Bioactivity Assay: Neuroprotection Against Glutamate-Induced Excitotoxicity (MTS Assay)

Objective: To assess the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • L-glutamic acid

  • MTS reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in a suitable sterile solvent.

    • Dilute the this compound to the desired final concentrations in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells with the this compound for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Glutamate (B1630785) Insult:

    • Prepare a stock solution of L-glutamic acid.

    • Add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity in your cell model (e.g., 100 µM). Include control wells with no glutamate and wells with glutamate but no this compound.

    • Incubate for the desired duration of the insult (e.g., 24 hours).

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the this compound concentration to determine the neuroprotective effect.

Signaling Pathway and Experimental Workflow

This compound Neuroprotective Signaling Pathway

The this compound is believed to exert its neuroprotective effects through a multi-faceted mechanism, primarily by mitigating the downstream consequences of excessive glutamate receptor activation, a key event in excitotoxic neuronal injury.

R18_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Increases AMPA_Receptor->Ca_Influx Increases Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Leads to ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Increases Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Induces ROS_Production->Apoptosis Induces R18 This compound R18->NMDA_Receptor Inhibits R18->AMPA_Receptor Inhibits R18->Mitochondrial_Dysfunction Prevents

Caption: this compound's neuroprotective mechanism against glutamate excitotoxicity.

Experimental Workflow for Assessing this compound Bioactivity

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of the this compound in a cell-based assay.

Experimental_Workflow Start Start Cell_Culture Seed and Culture Neuronal Cells Start->Cell_Culture Peptide_Prep Prepare this compound Working Solutions Cell_Culture->Peptide_Prep Pre_Treatment Pre-treat Cells with this compound Peptide_Prep->Pre_Treatment Glutamate_Insult Induce Excitotoxicity with Glutamate Pre_Treatment->Glutamate_Insult Incubation Incubate for 24 hours Glutamate_Insult->Incubation Viability_Assay Perform Cell Viability Assay (MTS) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine Neuroprotection Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound neuroprotection assay.

References

Validation & Comparative

A Comparative Guide to R18 and TAT-NR2B9c (NA-1) for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of two leading neuroprotective peptides, R18 and TAT-NR2B9c (also known as NA-1), for researchers, scientists, and professionals in drug development. The comparison is based on their mechanisms of action, and supporting experimental data from preclinical studies.

Overview and Mechanism of Action

Both R18 and TAT-NR2B9c (NA-1) are peptide-based therapeutics designed to mitigate neuronal damage following ischemic events like stroke. However, they operate through distinct molecular mechanisms.

R18: A Cationic Arginine-Rich Peptide (CARP)

R18 is an 18-mer of the amino acid arginine. Its neuroprotective effects are attributed to its highly cationic nature and its ability to modulate multiple pathways associated with excitotoxicity. The primary mechanism involves the suppression of ionotropic glutamate (B1630785) receptor (iGluR) overactivation, which is a key driver of neuronal damage after an ischemic event.[1][2] By reducing iGluR activity, R18 decreases the massive influx of intracellular calcium, thereby preserving mitochondrial function, maintaining ATP production, and reducing the generation of reactive oxygen species (ROS).[1][2] Some evidence also suggests that arginine-rich peptides can induce the internalization of NMDA receptors from the neuronal surface, further reducing excitotoxic signaling.[1]

R18_Mechanism cluster_post Postsynaptic Terminal Glutamate_release Excess Glutamate Release (Ischemic Condition) iGluR Ionotropic Glutamate Receptors (NMDA, AMPA, KA) Glutamate_release->iGluR Over-activates Ca_influx Excessive Ca2+ Influx iGluR->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria ROS ↑ ROS Production Mitochondria->ROS ATP ↓ ATP Production Mitochondria->ATP CellDeath Neuronal Cell Death ROS->CellDeath ATP->CellDeath R18 R18 Peptide R18->iGluR Suppresses Overactivation R18->Ca_influx Reduces

Caption: R18 signaling pathway in neuroprotection.
TAT-NR2B9c (NA-1): A PSD-95 Inhibitor

TAT-NR2B9c, commercially known as NA-1, is a cell-penetrating peptide that functions by disrupting a key protein-protein interaction within the postsynaptic density. It is composed of the HIV-1 Tat peptide (for cell membrane translocation) fused to the C-terminal nine amino acids of the NMDA receptor subunit NR2B.[3][4]

NA-1's primary target is the postsynaptic density-95 (PSD-95) protein.[5][6] PSD-95 acts as a scaffolding protein, linking NMDA receptors to downstream signaling molecules that mediate neurotoxicity. Specifically, NA-1 competitively binds to the PDZ domains of PSD-95, preventing it from coupling with both the NR2B subunit of the NMDA receptor and neuronal nitric oxide synthase (nNOS).[3][7] This uncoupling is critical because it selectively blocks the excitotoxic signaling cascade—including nitric oxide (NO) and superoxide (B77818) production—without interfering with the normal ion channel function of the NMDA receptor.[3][8] More recent studies show NA-1 also prevents NMDA-induced activation of neuronal NADPH oxidase, a key source of superoxide.[3][8]

NA1_Mechanism cluster_cytosol Cytosol NMDAR NMDA Receptor (NR2B Subunit) PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Couples NADPH_Ox NADPH Oxidase (NOX2) PSD95->NADPH_Ox Couples NO ↑ Nitric Oxide (NO) nNOS->NO Produces Superoxide ↑ Superoxide (O2-) NADPH_Ox->Superoxide Produces Peroxynitrite Peroxynitrite Formation (ONOO-) NO->Peroxynitrite Superoxide->Peroxynitrite CellDeath Neuronal Cell Death Peroxynitrite->CellDeath NA1 TAT-NR2B9c (NA-1) NA1->PSD95 Disrupts Binding to NR2B

Caption: TAT-NR2B9c (NA-1) signaling pathway.

Comparative Efficacy: In Vivo Experimental Data

Direct comparative studies have been conducted to evaluate the neuroprotective efficacy of R18 and TAT-NR2B9c in rodent models of ischemic stroke, primarily using middle cerebral artery occlusion (MCAO). The data consistently suggests that R18 is more effective than TAT-NR2B9c in reducing infarct volume and improving functional outcomes in these models.[9][10][11]

Table 1: Neuroprotection in a Permanent MCAO Rat Model

Data from a study where peptides were administered 60 minutes after the onset of permanent MCAO in rats.[9]

PeptideDose (nmol/kg)Mean Infarct Volume Reduction (%)Statistical Significance (p-value)
R18 10019.7%< 0.05
300Not specifiedNot significant
1000Not specified< 0.05
TAT-NR2B9c (NA-1) 1001.1%Not significant (p > 0.05)
3006.8%Not significant (p = 0.56)
10007.0%Not significant (p = 0.55)

In a direct comparison at the 100 nmol/kg dose, R18 was significantly more effective than TAT-NR2B9c in reducing infarct volume (p = 0.045).[9]

Table 2: Neuroprotection in a Transient MCAO Rat Model

Data from a comparative study using a transient (90 min) MCAO model in rats.[10]

PeptideDose (nmol/kg)Mean Infarct Volume Reduction (%)
R18 100035.1%
TAT-NR2B9c (NA-1) 100026.1%

These findings highlight the superior neuroprotective potency of R18 over TAT-NR2B9c in preclinical models of severe stroke.[9][11] The improved efficacy of R18 is consistent with in vitro findings from neuronal excitotoxicity models.[9]

Experimental Protocols

The following section details a representative experimental protocol used in the direct comparison of R18 and TAT-NR2B9c.

Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is based on the methodology described in studies directly comparing the two peptides.[9][11]

Objective: To assess and compare the neuroprotective efficacy of R18 and TAT-NR2B9c when administered after the onset of a permanent ischemic stroke.

1. Animal Model:

  • Species: Adult male Sprague-Dawley or Wistar rats.[9][12]

  • Anesthesia: Anesthesia is induced and maintained, typically with isoflurane. Core body temperature is monitored and maintained at 37°C throughout the surgical procedure.

2. MCAO Procedure:

  • An intraluminal filament method is used to occlude the middle cerebral artery.

  • A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery until it blocks the origin of the MCA.

  • Occlusion is maintained permanently (the filament is not withdrawn).

3. Peptide Administration:

  • Timing: Peptides (R18 or TAT-NR2B9c) or saline vehicle are administered 60 minutes after the onset of MCAO.[9][11]

  • Route: Intravenous (IV) injection.

  • Doses: A dose-responsiveness study is conducted with doses typically ranging from 100 to 1000 nmol/kg.[9]

4. Outcome Measures (Assessed at 24 hours post-MCAO):

  • Primary Outcome (Infarct Volume):

    • Brains are harvested and sectioned.

    • Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).

    • The volume of the infarct is calculated using image analysis software.

  • Secondary Outcomes (Functional Deficits):

    • Neurological Score: A composite score assessing motor deficits, balance, and reflexes.

    • Adhesive Tape Removal Test: Measures sensorimotor neglect by timing how long it takes for the rat to notice and remove a piece of adhesive tape from its paw.

    • Rota-rod Test: Assesses motor coordination and balance by measuring the time the animal can remain on a rotating rod.

MCAO_Workflow cluster_procedure Experimental Procedure cluster_outcomes Outcome Measures start Anesthetize Rat mcao Induce Permanent MCAO (Filament Model) start->mcao wait Wait 60 minutes mcao->wait treatment Administer Treatment (IV) - R18 - NA-1 - Saline (Vehicle) wait->treatment recover Allow 24h Recovery treatment->recover assess Assess Outcomes recover->assess infarct Infarct Volume (TTC Staining) assess->infarct neuro_score Neurological Score assess->neuro_score functional Functional Tests (Adhesive Tape, Rota-rod) assess->functional

Caption: Experimental workflow for MCAO comparative study.

Summary and Conclusion

Both R18 and TAT-NR2B9c (NA-1) are promising neuroprotective peptides that target critical pathways in ischemic neuronal injury.

  • TAT-NR2B9c (NA-1) offers a highly specific mechanism by uncoupling NMDA receptors from the PSD-95-mediated excitotoxic signaling complex. This peptide has advanced to clinical trials and has been shown to be safe in humans.[10]

  • R18 appears to have a broader, multimodal mechanism of action, primarily by suppressing glutamate receptor overactivation and preserving mitochondrial health.[1][13]

Based on available head-to-head preclinical data in rodent stroke models, R18 demonstrates superior efficacy in reducing infarct size compared to TAT-NR2B9c, particularly in models of severe, permanent ischemia.[9][11] This suggests that R18's broader mechanism may be more robust in preventing neuronal death under these conditions. These findings, along with successful tests in non-human primate models, provide strong justification for the continued clinical development of R18 as a potent neuroprotective therapeutic for stroke.[14][15]

References

R18 Peptide: A Comparative Guide to a Potent Cationic Arginine-Rich Peptide for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of therapeutic molecules into cells remains a critical challenge. Cationic Arginine-Rich Peptides (CARPs), a class of cell-penetrating peptides (CPPs), have emerged as promising vectors for intracellular delivery. This guide provides a comprehensive comparison of the R18 peptide, a poly-arginine peptide composed of 18 arginine residues, with other well-known CARPs, focusing on its efficacy, mechanism of action, and safety profile.

This compound: Mechanism of Neuroprotection

The this compound has demonstrated significant neuroprotective effects, particularly in the context of excitotoxicity, a key mechanism in neuronal cell death in conditions like stroke.[1][2][3][4][5][6][7] Its mechanism of action is multifaceted and involves:

  • Modulation of Glutamate (B1630785) Receptors: R18 can reduce the overactivation of ionotropic glutamate receptors (iGluRs), which, when excessively stimulated by the neurotransmitter glutamate, lead to a massive influx of calcium ions and subsequent neuronal damage.[1][2][4][7]

  • Reduction of Intracellular Calcium Influx: By modulating glutamate receptors, R18 effectively decreases the influx of calcium into neurons, a critical step in preventing the activation of cell death pathways.[1][2][4][8]

  • Preservation of Mitochondrial Function: R18 helps to maintain mitochondrial membrane potential and ATP production, while also reducing the generation of reactive oxygen species (ROS), thereby preserving the energy-producing capacity of the neuron and mitigating oxidative stress.[1][4][9]

Comparative Efficacy of R18 and Other CARPs

The efficacy of R18 as a neuroprotective agent and a cell-penetrating peptide has been compared to several other CARPs, including its D-enantiomer (R18D), NA-1 (also known as TAT-NR2B9c), and poly-ornithine-18 (O18).

Neuroprotective Efficacy

Quantitative data from in vivo stroke models demonstrate the potent neuroprotective effects of R18.

PeptideAnimal ModelEndpointR18 EfficacyComparator EfficacyReference
R18 vs. NA-1 Rat (transient MCAO)Infarct Volume Reduction35.1% (1000 nmol/kg)26.1% (1000 nmol/kg)(Milani et al., 2016)
R18 vs. R18D Rat (permanent MCAO)Infarct Volume Reduction12% (300 nmol/kg)33% (300 nmol/kg)(Milani et al., 2018)

MCAO: Middle Cerebral Artery Occlusion

These studies suggest that R18 is more effective than NA-1 in reducing infarct volume in a transient stroke model. Furthermore, the D-enantiomer, R18D, appears to be even more potent than R18 in a permanent stroke model, which may be attributed to its increased resistance to proteolytic degradation.

Importance of the Guanidinium (B1211019) Headgroup for Neuroprotection

A study comparing R18 with poly-ornithine-18 (O18), a peptide with a similar structure but lacking the guanidinium headgroup of arginine, highlighted the critical role of this functional group in the neuroprotective activity of R18. While both peptides demonstrated cellular uptake, only R18 was able to prevent caspase and calpain activation and was more effective at reducing neuronal intracellular calcium influx following glutamic acid-induced excitotoxicity. This indicates that while the poly-cationic nature of these peptides facilitates cell entry, the specific chemical properties of the arginine guanidinium group are essential for the neuroprotective mechanism.

In Vitro Cytotoxicity

The safety profile of a cell-penetrating peptide is a crucial factor for its therapeutic potential. In vitro toxicity studies of R18 and R18D have been conducted in various cell lines.

Cell LinePeptideExposure TimeIC50Reference
Cortical NeuronsR1810 minSignificant toxicity at 6.4 µM(Milani et al., 2018)
R18D10 minSignificant toxicity at 25.6 µM(Milani et al., 2018)
R1824 hoursToxicity starting at 3.2 µM(Milani et al., 2018)
R18D24 hoursToxicity starting at 1.6 µM(Milani et al., 2018)
AstrocytesR18/R18D10 min / 24 hoursLess sensitive than neurons(Milani et al., 2018)
HEK293R18/R18D10 min / 24 hoursLess sensitive than neurons and astrocytes(Milani et al., 2018)
bEND.3 (endothelial)R18/R18D10 min / 24 hoursLeast sensitive cell line(Milani et al., 2018)

These results indicate that the cytotoxicity of R18 and R18D is dependent on concentration, exposure duration, and cell type, with neurons being the most sensitive.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

R18_Neuroprotective_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate iGluR Ionotropic Glutamate Receptor Glutamate->iGluR Binds Ca_influx Ca2+ Influx iGluR->Ca_influx Activates Mitochondria Mitochondria Ca_influx->Mitochondria Overloads ROS ROS Production Mitochondria->ROS Increases ATP ATP Production Mitochondria->ATP Decreases Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis R18 This compound R18->iGluR Modulates R18->Ca_influx Reduces R18->Mitochondria Preserves Function

Caption: Neuroprotective signaling pathway of the this compound.

MCAO_Experimental_Workflow start Induce Middle Cerebral Artery Occlusion (MCAO) in Rodent Model treatment Administer Peptide (R18, R18D, or NA-1) or Vehicle start->treatment reperfusion Reperfusion (for transient MCAO model) treatment->reperfusion assessment Assess Neurological Deficits and Infarct Volume (e.g., TTC staining) treatment->assessment Permanent MCAO reperfusion->assessment analysis Quantitative Analysis of Infarct Size assessment->analysis

Caption: Experimental workflow for in vivo comparison of neuroprotective peptides.

Detailed Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection Assessment

Objective: To compare the neuroprotective efficacy of R18 with other CARPs in a rodent model of ischemic stroke.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Peptide solutions (R18, R18D, NA-1) and vehicle (saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Physiological monitoring equipment (temperature, blood pressure, etc.)

Procedure:

  • Anesthetize the animal and maintain body temperature at 37°C.

  • Induce MCAO using the intraluminal filament method. For transient MCAO, the filament is withdrawn after a specified period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament remains in place.

  • Administer the test peptide (e.g., R18 at a dose of 300 or 1000 nmol/kg) or vehicle intravenously at a predetermined time point post-MCAO (e.g., 30 or 60 minutes).

  • Monitor physiological parameters throughout the procedure.

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Euthanize the animal and perfuse the brain with saline.

  • Slice the brain into coronal sections (e.g., 2 mm thickness).

  • Stain the brain slices with 2% TTC solution to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Statistically compare the infarct volumes between the different treatment groups.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of R18 and other CARPs on different cell lines.

Materials:

  • Cell lines of interest (e.g., primary cortical neurons, astrocytes, HEK293, bEND.3)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Peptide solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the peptide solutions in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the peptides. Include a vehicle control (medium only).

  • Incubate the cells for a specified duration (e.g., 10 minutes or 24 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • For LDH assay:

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions to measure the LDH activity in the supernatant, which is indicative of cell membrane damage.

  • Calculate the cell viability or cytotoxicity as a percentage relative to the vehicle control.

  • Determine the IC50 value (the concentration at which 50% of cells are non-viable) for each peptide and cell line.

References

Comparative Analysis of R18 and Other 14-3-3 Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 14-3-3 Proteins and Their Modulation

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed eukaryotic adaptor proteins that play a critical role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] They function by binding to a vast network of partner proteins, often in a phosphorylation-dependent manner, thereby modulating the partner's activity, stability, or subcellular localization.[3][4] Given their central role as hub proteins in signaling networks, 14-3-3 proteins have emerged as attractive therapeutic targets for various diseases, including cancer and neurodegenerative disorders.[4][5]

Modulation of 14-3-3 protein-protein interactions (PPIs) can be achieved through two primary strategies: inhibition, which disrupts the interaction, and stabilization, which enhances it.[1][2] This guide provides a comparative analysis of R18, a well-characterized peptide inhibitor, against other classes of 14-3-3 ligands, offering researchers a comprehensive overview of the tools available to probe and manipulate 14-3-3 functions.

R18: A High-Affinity Pan-14-3-3 Peptide Inhibitor

R18 is a 20-amino-acid peptide (PHCVPRDLSWLDLEANMCLP) that was first identified through phage display screening.[6][7][8] It is one of the most potent and widely used antagonists of 14-3-3 proteins.[9]

  • Mechanism of Action : R18 functions as a competitive inhibitor by binding directly to the conserved amphipathic ligand-binding groove on 14-3-3 proteins.[7][10] Its central 'WLDLE' motif mimics a phosphopeptide, with the acidic residues (Asp and Glu) interacting with the basic cluster in the binding pocket, effectively blocking the binding of natural, phosphorylated partner proteins like Raf-1 kinase.[8][10][11] This inhibitory action can abolish the protective role of 14-3-3, for instance, by leaving Raf-1 susceptible to inactivation by phosphatases.[6][7][12]

  • Binding Affinity and Specificity : R18 exhibits high affinity for multiple 14-3-3 isoforms, with reported dissociation constants (Kd) in the nanomolar range.[6][7][12] Specific studies have reported Kd values of 7.1 nM for 14-3-3τ, 7.0 nM for 14-3-3β, and 8.9 nM for 14-3-3ζ.[13] Its ability to bind broadly across isoforms makes it a potent pan-14-3-3 inhibitor.[7] A dimeric form of R18, known as difopein, has been developed to be a potent, non-isoform-specific inhibitor in vivo.[9][11]

Comparative Overview of 14-3-3 Ligands

While R18 is a foundational tool, a diverse array of other ligands with different chemical properties and mechanisms of action have been discovered. These can be broadly categorized as peptide-based modulators, natural products, and synthetic small molecules.

  • Other Peptide-Based Ligands : Building on the principles of R18, other peptide-based inhibitors have been developed. These often incorporate a phosphorylated serine or threonine to mimic the natural binding motif of 14-3-3 partners.[14] For example, macrocyclic peptides based on the structure of the ExoS peptide have been synthesized as potent inhibitors.[5]

  • Natural Product Modulators : Several natural products have been identified that modulate 14-3-3 PPIs, most notably as stabilizers.

    • Fusicoccin-A (FC-A) : This fungal phytotoxin is the first-in-class and best-known stabilizer of 14-3-3 interactions.[5] It acts as a "molecular glue," fitting into a cavity at the protein-protein interface and enhancing the binding affinity.[15] For instance, FC-A was found to increase the affinity between 14-3-3 and the plasma membrane H+-ATPase by 90-fold.[5]

    • Cotylenin A (CN-A) : A natural product structurally related to FC-A, CN-A also functions as a PPI stabilizer and has shown efficacy in stabilizing the cancer-relevant 14-3-3/C-Raf complex.[5]

    • Blapsins A and B : Isolated from the stink beetle, these natural products act as inhibitors of the 14-3-3γ interaction with Raf.[14]

  • Synthetic Small-Molecule Modulators : High-throughput screening has led to the discovery of non-peptidic, small-molecule inhibitors.

    • FOBISIN101 : Identified from a fluorescence polarization-based screen, FOBISIN101 is a pan-14-3-3 inhibitor that disrupts the interaction of 14-3-3 with partners like Raf-1 and PRAS40 in a dose-dependent manner.[16]

Data Presentation: Quantitative Comparison of 14-3-3 Ligands

The following table summarizes the binding affinities and activities of R18 and other selected 14-3-3 ligands. This data allows for a direct comparison of their potency.

LigandTypeTarget Isoform(s)Binding Affinity / ActivityCitation(s)
R18 Peptide InhibitorPan-isoformKd: 70-90 nM (general)[6][7][12]
14-3-3τKd: 7.1 nM[13]
14-3-3βKd: 7.0 nM[13]
14-3-3ζKd: 8.9 nM[13]
FOBISIN101 Small Molecule Inhibitor14-3-3ζIC50: 9.3 µM (vs. PRAS40)[16]
14-3-3γIC50: 16.4 µM (vs. PRAS40)[16]
Blapsin A Natural Product Inhibitor14-3-3γIC50: 2.0 - 2.5 µM (vs. Raf)[14]
Blapsin B Natural Product Inhibitor14-3-3γIC50: 9.2 - 10 µM (vs. Raf)[14]
Fusicoccin-A Natural Product StabilizerPan-isoform~90-fold affinity enhancement[5]

Signaling Pathway and Experimental Workflow Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

14-3-3 in the Raf-MAPK Signaling Pathway

The Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade controlling cell proliferation and survival. 14-3-3 proteins play a key regulatory role by binding to phosphorylated Raf-1, holding it in an inactive conformation and protecting it from dephosphorylation. Inhibitors like R18 disrupt this interaction.

Raf_MAPK_Pathway cluster_activation Activation Cascade cluster_inhibition 14-3-3 Regulation Ras Active Ras-GTP Raf Raf-1 Ras->Raf Recruits & Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation pRaf Phosphorylated Raf-1 (pS259) pRaf->Raf Dephosphorylation Inactive_Complex Inactive pRaf / 14-3-3 Complex pRaf->Inactive_Complex Protein_1433 14-3-3 Dimer Protein_1433->Inactive_Complex Inactive_Complex->pRaf Dissociation R18 R18 Inhibitor R18->Protein_1433 Binds & Blocks Phosphatase Phosphatase Phosphatase->pRaf

Caption: Regulation of the Raf-MAPK pathway by 14-3-3 and its inhibition by R18.

Experimental Protocols & Methodologies

The characterization of 14-3-3 ligands relies on various biophysical techniques to quantify binding affinity and kinetics.

Fluorescence Polarization (FP) Assay

FP is a solution-based method ideal for high-throughput screening of inhibitors.[17] It measures the change in the tumbling rate of a small, fluorescently labeled peptide upon binding to a larger protein.

Principle : A fluorescently labeled peptide (e.g., a known 14-3-3 binding motif) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger 14-3-3 protein, its tumbling slows, increasing the polarization. A competitive inhibitor like R18 will displace the labeled peptide, causing a decrease in polarization.

General Protocol :

  • A fluorescently labeled peptide probe is incubated with a purified 14-3-3 protein isoform.

  • Test compounds (potential inhibitors) are added to the mixture in a multi-well plate format.[16]

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates that the test compound has displaced the fluorescent probe, signifying inhibitory activity.[16][18]

FP_Workflow start Start reagents Prepare Reagents: 1. 14-3-3 Protein 2. Fluorescent Peptide Probe 3. Test Compound (e.g., R18) start->reagents mix Mix Reagents in 384-well Plate reagents->mix incubate Incubate at Room Temperature mix->incubate measure Measure Fluorescence Polarization (mP) incubate->measure analyze Analyze Data: Calculate IC50 Values measure->analyze end End analyze->end

Caption: Generalized workflow for a Fluorescence Polarization (FP) competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) in addition to binding affinity.[19][20]

Principle : One binding partner (e.g., 14-3-3 protein) is immobilized on a sensor chip. A solution containing the other partner (the analyte, e.g., R18) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

General Protocol :

  • Immobilization : A purified 14-3-3 protein is covalently attached to the surface of a sensor chip.

  • Binding : A solution containing the ligand (analyte) at a specific concentration is injected and flows over the chip surface, allowing for association.

  • Dissociation : Buffer is flowed over the chip to measure the dissociation of the ligand from the immobilized protein.

  • Regeneration : The surface is treated with a solution to remove the bound analyte, preparing it for the next cycle.

  • Analysis : The resulting sensorgrams are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).[21][22]

SPR_Workflow start Start immobilize Immobilize 14-3-3 Protein on Sensor Chip start->immobilize inject Inject Ligand (Analyte) at Various Concentrations immobilize->inject measure_assoc Measure Association Phase (Real-time RU change) inject->measure_assoc inject_buffer Inject Running Buffer measure_assoc->inject_buffer measure_dissoc Measure Dissociation Phase inject_buffer->measure_dissoc regenerate Regenerate Chip Surface measure_dissoc->regenerate analyze Fit Sensorgrams to Kinetic Models (kon, koff, Kd) regenerate->analyze end End analyze->end

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment for kinetic analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free solution-based technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[23]

Principle : One binding partner (e.g., a 14-3-3 protein) is placed in a sample cell, and the other (the ligand) is incrementally injected from a syringe. The instrument measures the minute temperature changes that occur upon binding. An exothermic (heat-releasing) or endothermic (heat-absorbing) reaction is recorded.[24]

General Protocol :

  • Preparation : Purified, buffer-matched solutions of the 14-3-3 protein and the ligand are prepared and thoroughly degassed.

  • Loading : The 14-3-3 solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

  • Titration : A series of small, precise injections of the ligand into the sample cell is performed at a constant temperature.

  • Measurement : The heat change after each injection is measured relative to a reference cell.

  • Analysis : The integrated heat data is plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a model to determine the binding affinity (Kd), stoichiometry of binding (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[23][25]

ITC_Workflow start Start prepare Prepare & Degas Buffer-Matched Samples (Protein & Ligand) start->prepare load Load 14-3-3 into Sample Cell Load Ligand into Syringe prepare->load titrate Perform Sequential Injections of Ligand into Cell load->titrate measure Measure Heat Change After Each Injection titrate->measure plot Plot Integrated Heat vs. Molar Ratio measure->plot fit Fit Binding Isotherm to Determine Kd, n, ΔH plot->fit end End fit->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding thermodynamics.

Conclusion

The study of 14-3-3 protein-protein interactions has been greatly advanced by the development of diverse chemical probes. R18 remains a cornerstone tool, serving as a high-affinity, pan-isoform peptide inhibitor that is invaluable for elucidating the biological roles of 14-3-3 proteins. However, the expanding toolkit of modulators—including natural product stabilizers like Fusicoccin-A and small-molecule inhibitors like FOBISIN101—offers new avenues for research and therapeutic development. Stabilizers, in particular, represent a promising strategy as they can offer greater specificity by targeting the unique interface of a specific 14-3-3/partner complex.[1] The choice of ligand will depend on the specific research question, whether it is to achieve broad inhibition or to selectively modulate a single 14-3-3-mediated pathway. The robust biophysical methods outlined here are essential for the continued characterization and development of the next generation of 14-3-3 modulators.

References

R18 Peptide vs. Other Glutamate Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective therapeutics, glutamate (B1630785) receptor antagonists play a pivotal role in mitigating the excitotoxic damage prevalent in various neurological disorders. This guide provides a detailed comparison of the poly-arginine-18 (R18) peptide with other notable glutamate receptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and experimental data to inform future research and development.

Overview of R18 Peptide and Comparator Antagonists

The this compound is a member of the cationic arginine-rich peptides (CARPs) class, which has demonstrated significant neuroprotective effects.[1][2] Its mechanism of action is multimodal, involving the modulation of ionotropic glutamate receptors (iGluRs), reduction of intracellular calcium influx, and preservation of mitochondrial function.[1][2] This guide compares R18 primarily with NA-1 (TAT-NR2B9c), another peptide-based NMDA receptor antagonist, as well as with traditional small-molecule antagonists like MK-801 (Dizocilpine) and Perampanel, which target NMDA and AMPA receptors, respectively.

Comparative Efficacy and Mechanism of Action

The following tables summarize the key characteristics and quantitative data derived from preclinical studies.

Table 1: General Characteristics of Glutamate Receptor Antagonists
AntagonistTarget Receptor(s)Mechanism of ActionAdministration Route
This compound NMDA, AMPA, KainateModulates iGluR overactivation, reduces Ca2+ influx, preserves mitochondrial function, may induce endocytic internalization of receptors.[1]Intravenous[3][4]
NA-1 (TAT-NR2B9c) NMDA (specifically NR2B subunit)Disrupts the link between the NR2B subunit and the postsynaptic density protein 95 (PSD-95), reducing downstream excitotoxic signaling.[4]Intravenous[3]
MK-801 (Dizocilpine) NMDANon-competitive, open-channel blocker that binds to the PCP site within the ion channel.[5][6]Intraperitoneal[5]
Perampanel AMPANon-competitive antagonist that allosterically modulates the AMPA receptor.[7][8]Oral
Table 2: Comparative Neuroprotective Efficacy in Stroke Models
AntagonistAnimal ModelDoseReduction in Infarct VolumeFunctional Outcome ImprovementReference
This compound Rat (transient MCAO)1000 nmol/kg35.1%Significant improvement in adhesive tape test.[3]
This compound Rat (permanent MCAO)1000 nmol/kg24%Trend towards improvement in neurological score.[9][10]
This compound Cynomolgus Macaque (transient MCAO)1000 nmol/kgup to 65.2% (at 24h)Reduced functional deficits (NHPSS scores).[4][11]
NA-1 (TAT-NR2B9c) Rat (transient MCAO)1000 nmol/kg26.1%Significant improvement in adhesive tape test.[3]
NA-1 (TAT-NR2B9c) Rat (permanent MCAO)1000 nmol/kg7% (not statistically significant)Improvement in neurological score at highest dose.[9][10]
MK-801 Rat (prolonged status epilepticus)2 mg/kgN/A (terminated seizures in 6/10 animals)N/A[5]

Signaling Pathways and Mechanisms of Action

Glutamate receptors, broadly classified into ionotropic (iGluR) and metabotropic (mGluR) receptors, are central to excitatory neurotransmission.[12][13][14][15] Excitotoxicity is primarily mediated by the overactivation of iGluRs, namely NMDA, AMPA, and kainate receptors, leading to excessive calcium influx and subsequent neuronal death.[16]

G cluster_presynaptic Presynaptic Terminal cluster_antagonists Antagonist Intervention Glutamate Glutamate NMDA_R NMDA_R Glutamate->NMDA_R Binds AMPA_R AMPA_R Glutamate->AMPA_R Binds R18 This compound R18->NMDA_R Modulates R18->AMPA_R Modulates NA1 NA-1 NA1->NMDA_R Inhibits NR2B MK801 MK-801 MK801->NMDA_R Blocks Channel Perampanel Perampanel Perampanel->AMPA_R Allosteric Inhibition

Caption: Glutamate receptor signaling pathway and points of antagonist intervention.

Experimental Protocols

The data presented in this guide are derived from established experimental models of neurological injury. Below are summaries of the key methodologies used.

In Vitro Excitotoxicity Assay

This assay is used to assess the neuroprotective effects of a compound against glutamate-induced cell death in neuronal cultures.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.

  • Treatment: Neuronal cultures are pre-treated with the antagonist (e.g., this compound at 1, 2, and 5 µM) for a short duration (e.g., 10 minutes).[1]

  • Induction of Excitotoxicity: Excitotoxicity is induced by exposing the neurons to a high concentration of a glutamate receptor agonist (e.g., 100 µM glutamate, NMDA, or kainic acid) for a brief period (e.g., 5 minutes).[1]

  • Assessment of Viability: After 24 hours, neuronal viability is measured using assays such as the MTS assay (measuring mitochondrial activity) and the LDH assay (measuring lactate (B86563) dehydrogenase release from damaged cells).[1]

In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model to simulate ischemic stroke in rodents and non-human primates.

  • Animal Model: The model is induced in animals such as Sprague-Dawley rats or cynomolgus macaques.[4][9]

  • Surgical Procedure: The middle cerebral artery is temporarily or permanently occluded to induce focal cerebral ischemia. For transient MCAO, a filament is inserted to block the artery for a defined period (e.g., 90 minutes) before being withdrawn to allow reperfusion.[3][4]

  • Drug Administration: The antagonist (e.g., R18 or NA-1) or a vehicle is administered intravenously at a specific time point relative to the onset of MCAO (e.g., 60 minutes after onset).[3][4]

  • Outcome Measures:

    • Infarct Volume: At a set time post-MCAO (e.g., 24 hours or 28 days), the brain is sectioned and stained (e.g., with TTC) to quantify the volume of infarcted tissue.[3][4]

    • Functional Assessment: Neurological deficits are assessed using a battery of behavioral tests, such as a neurological score, the adhesive tape removal test for sensory-motor function, and rotarod tests for motor coordination.[3][9]

G start Start: Animal Model (e.g., Rat) mcao Induce MCAO (90 min occlusion) start->mcao treatment Administer Drug IV (60 min post-MCAO onset) - this compound - Comparator - Vehicle mcao->treatment reperfusion Reperfusion treatment->reperfusion assessment 24h Post-MCAO Assessment reperfusion->assessment infarct Measure Infarct Volume (TTC Staining) assessment->infarct Histological functional Functional Outcome Tests (Neurological Score, etc.) assessment->functional Behavioral end End: Data Analysis infarct->end functional->end

Caption: Experimental workflow for the in vivo MCAO stroke model.

Conclusion

The this compound represents a promising neuroprotective agent with a broad-spectrum antagonistic effect on ionotropic glutamate receptors. Preclinical data indicates that R18 is not only effective in reducing ischemic brain injury but may also offer a superior efficacy profile compared to other antagonists like NA-1 in certain stroke models.[9][10] Its multimodal mechanism of action, which includes the preservation of mitochondrial bioenergetics, distinguishes it from traditional channel blockers and receptor-specific antagonists.[1][2] Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications for acute and chronic neurological disorders.[2]

References

Cross-Species Validation of R18 Peptide Efficacy: A Comparative Guide for Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective peptide R18's performance across different species, with a focus on preclinical stroke models. We will delve into supporting experimental data, compare its efficacy with its D-enantiomer (R18D) and another clinical-stage neuroprotective peptide, NA-1 (Tat-NR2B9c), and provide detailed experimental methodologies.

Introduction to R18 and its Neuroprotective Mechanism

R18, a poly-arginine peptide, has emerged as a promising neuroprotective agent. Its mechanism of action is multifaceted, primarily targeting the excitotoxicity cascade initiated by ischemic events such as stroke. Key neuroprotective actions of R18 include:

  • Modulation of Glutamate (B1630785) Receptors: R18 has been shown to reduce the overactivation of ionotropic glutamate receptors, which is a primary driver of neuronal damage during a stroke.

  • Reduction of Intracellular Calcium Influx: By modulating glutamate receptors, R18 significantly decreases the influx of calcium into neurons, a critical step in preventing the activation of cell death pathways.

  • Preservation of Mitochondrial Function: The peptide helps in maintaining the mitochondrial membrane potential and ATP production while reducing the generation of reactive oxygen species (ROS), thereby preserving cellular energy metabolism and reducing oxidative stress.

Cross-Species Efficacy of R18

The neuroprotective effects of R18 have been validated in various animal models, demonstrating its potential for translation from bench to bedside. Efficacy has been consistently observed across different species, including rodents (mice and rats) and non-human primates.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the key quantitative data from various preclinical studies, comparing the efficacy of R18, R18D, and NA-1 in reducing infarct volume and improving functional outcomes in stroke models.

Table 1: Reduction in Infarct Volume (%) in Rodent Models of Stroke

PeptideSpeciesStroke ModelDose (nmol/kg)Administration Time (post-MCAO)Infarct Volume Reduction (%)Reference
R18 Rat (Sprague-Dawley)Permanent MCAO10060 min19.7[1]
Rat (Sprague-Dawley)Permanent MCAO100060 min24.0[1]
Rat (Wistar)Permanent MCAO30030 min12.0[2]
RatTransient MCAO (90 min)100060 min35.1[3][4]
R18D Rat (Wistar)Permanent MCAO30030 min33.0[2]
NA-1 RatPermanent MCAO30060 min6.8[1]
RatPermanent MCAO100060 min7.0[1]
RatTransient MCAO (90 min)100060 min26.1[3][4]
MouseTransient MCAO (60 min)10 (nmol/g)-26.0[5]

Table 2: Efficacy of R18 in a Non-Human Primate Stroke Model

PeptideSpeciesStroke ModelDose (nmol/kg)Administration Time (post-MCAO)Infarct Volume Reduction (%) at 24hInfarct Volume Reduction (%) at 28 daysReference
R18 Cynomolgus MacaqueTransient MCAO (90 min)100060 minup to 65.2up to 69.7[3][6]

Table 3: Improvement in Functional Outcomes

PeptideSpeciesStroke ModelKey FindingsReference
R18 Rat (Sprague-Dawley)Endothelin-1 induced MCAOMost effective at improving functional outcomes at doses of 300 and 1000 nmol/kg.[7][8][9]
Rat (Sprague-Dawley)Permanent MCAOShowed improvements in neurological score, adhesive tape removal, and rota-rod tests (not statistically significant).[1]
Cynomolgus MacaqueTransient MCAO (90 min)Reduced functional deficits based on the NHP stroke scale (NHPSS).[3][6]
R18D Rat (Sprague-Dawley)Endothelin-1 induced MCAOEffective at improving functional outcomes at doses of 300 and 1000 nmol/kg.[7][8][9]
NA-1 Rat (Sprague-Dawley)Endothelin-1 induced MCAOShowed improvement in functional outcomes at doses of 100 and 300 nmol/kg.[7][8][9]

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in the validation of R18, the following diagrams are provided.

R18_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glutamate Glutamate (Excess) iGluR Ionotropic Glutamate Receptor Glutamate->iGluR Binds & Overactivates Ca_Influx Ca2+ Influx (Excessive) iGluR->Ca_Influx Mediates Mitochondria Mitochondrial Dysfunction (↓ATP, ↑ROS) Ca_Influx->Mitochondria Triggers Apoptosis Neuronal Apoptosis & Death Mitochondria->Apoptosis Leads to R18 R18 Peptide R18->iGluR Inhibits Overactivation R18->Ca_Influx Reduces R18->Mitochondria Preserves Function

This compound's Neuroprotective Signaling Pathway

MCAO_Experimental_Workflow cluster_AnimalModel Animal Model Preparation cluster_Surgery Surgical Procedure cluster_Treatment Treatment Administration cluster_Assessment Outcome Assessment Animal Rodent / Non-Human Primate Anesthesia Anesthesia Animal->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., intraluminal filament) Anesthesia->MCAO Reperfusion Reperfusion (for transient models) MCAO->Reperfusion Peptide_Admin Intravenous Administration (R18, R18D, NA-1, or Vehicle) MCAO->Peptide_Admin Permanent MCAO Reperfusion->Peptide_Admin Infarct_Volume Infarct Volume Measurement (e.g., TTC staining, MRI) Peptide_Admin->Infarct_Volume Functional_Tests Functional Outcome Tests (e.g., NHPSS, Neurological Score) Peptide_Admin->Functional_Tests Histology Histological Analysis Infarct_Volume->Histology

Typical Experimental Workflow for MCAO Stroke Models

Detailed Experimental Protocols

A common and clinically relevant model used in the cited studies is the Middle Cerebral Artery Occlusion (MCAO) model.

Middle Cerebral Artery Occlusion (MCAO) Protocol (Rodent)
  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, often with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected distally.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • For permanent MCAO, the filament is left in place.

    • For transient MCAO (e.g., 90 minutes), the filament is withdrawn after the specified occlusion period to allow for reperfusion.

  • Peptide Administration: R18, R18D, NA-1, or a vehicle control is administered intravenously at a predetermined time point after the onset of MCAO (e.g., 30 or 60 minutes).

  • Outcome Assessment (24 hours or later):

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted tissue remains white. Infarct volume is then quantified.

    • Functional Tests: A battery of behavioral tests is conducted, including neurological deficit scoring, adhesive tape removal test, and rotarod performance, to assess sensorimotor function.

Non-Human Primate MCAO Protocol

A similar principle is applied in non-human primate models, such as the cynomolgus macaque, with necessary adjustments for anatomical differences and the use of advanced imaging techniques.

  • Procedure: A transient MCAO of 90 minutes is induced.

  • Peptide Administration: R18 (1000 nmol/kg) or saline is administered intravenously 60 minutes after the onset of MCAO.[6]

  • Outcome Assessment:

    • MRI Imaging: Perfusion-weighted, diffusion-weighted, and T2-weighted imaging is performed at multiple time points (e.g., 15 minutes, 24 hours, and 28 days post-MCAO) to assess the ischemic lesion and infarct volume.[6]

    • Functional Assessment: Neurological outcome is evaluated using the Non-Human Primate Stroke Scale (NHPSS).[6]

Comparison with Alternatives

R18 vs. R18D

R18D, the D-enantiomer of R18, has also demonstrated potent neuroprotective effects. In a direct comparison in a rat model of permanent MCAO, R18D (300 nmol/kg) showed a greater reduction in infarct volume (33%) compared to R18 (12%) at the same dose.[2] This suggests that the D-enantiomer may have enhanced stability and bioavailability.

R18 vs. NA-1 (Tat-NR2B9c)

NA-1 is a neuroprotective peptide that has progressed to clinical trials. It acts by disrupting the interaction between the NMDA receptor subunit GluN2B and the postsynaptic density protein-95 (PSD-95).[10][11] In comparative studies in a rat transient MCAO model, R18 at a dose of 1000 nmol/kg resulted in a more substantial reduction in infarct volume (35.1%) compared to NA-1 at the same dose (26.1%).[3][4] Furthermore, in a long-term functional outcome study in rats, R18 was found to be more effective than NA-1 in improving functional recovery.[7][8][9]

Conclusion

The available preclinical data strongly support the cross-species efficacy of the this compound as a neuroprotective agent in ischemic stroke. It has consistently demonstrated the ability to reduce brain injury and improve functional outcomes in both rodent and non-human primate models. Comparative studies suggest that R18, and its D-enantiomer R18D, may offer a more potent neuroprotective effect than other peptides in development, such as NA-1. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and build upon these findings, paving the way for further clinical development of R18 as a potential therapeutic for stroke.

References

A Comparative Analysis of the Therapeutic Windows of R18 and Other Neuroprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke remains a critical area of research. A key determinant of a neuroprotectant's clinical utility is its therapeutic window—the time frame after the onset of ischemia during which its administration can still confer a significant therapeutic benefit. This guide provides a comparative analysis of the therapeutic window of the novel neuroprotectant R18 against other prominent neuroprotective agents, Edaravone and Nerinetide (NA-1), supported by experimental data.

Comparative Efficacy and Therapeutic Window

The following tables summarize the quantitative data on the therapeutic windows and efficacy of R18, Edaravone, and Nerinetide in preclinical and clinical studies.

Table 1: Preclinical Efficacy of Neuroprotectants in Animal Models of Ischemic Stroke

NeuroprotectantAnimal ModelDosing and AdministrationTherapeutic WindowEfficacy (Infarct Volume Reduction)Functional Outcome ImprovementCitation(s)
R18 Rat (transient MCAO)1000 nmol/kg, IV60 minutes post-MCAO35.1%Significant improvement in adhesive tape test[1]
R18 Non-human primate (Cynomolgus macaque, transient MCAO)1000 nmol/kg, IV60 minutes post-MCAOUp to 69.7% at 28 daysReduced functional deficits (NHPSS scores)[2]
R18D (D-enantiomer) Rat (permanent MCAO)300 nmol/kg, IV30 minutes post-MCAO33%Not specified[3]
Nerinetide (NA-1) Rat (transient MCAO)1000 nmol/kg, IV60 minutes post-MCAO26.1%Significant improvement in adhesive tape test[1]

Table 2: Clinical Therapeutic Window of Neuroprotectants in Ischemic Stroke Patients

NeuroprotectantClinical Trial PhaseTherapeutic WindowEfficacyCitation(s)
Edaravone Phase III / Post-marketUp to 72 hours post-stroke onset (most effective within 24 hours)Improved functional outcome (modified Rankin Scale)[4][5]
Nerinetide (NA-1) Phase III (ESCAPE-NA1)Up to 12 hours post-stroke onsetNo overall improvement in functional outcome. Post-hoc analysis suggested benefit in patients treated within 3 hours who did not receive alteplase.[6][7]

Experimental Protocols

A standardized experimental model is crucial for the comparative evaluation of neuroprotective agents. The most common preclinical model is the transient Middle Cerebral Artery Occlusion (MCAO) model, which mimics the ischemia-reperfusion injury seen in human stroke.

Transient Middle Cerebral Artery Occlusion (MCAO) Protocol in Rats

This protocol outlines the intraluminal filament method for inducing transient focal cerebral ischemia in rats.[8][9]

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane). Place the animal in a supine position and maintain body temperature at 37°C.

  • Surgical Exposure: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Temporarily clamp the CCA and ICA.

  • Filament Insertion: Introduce a silicon-coated monofilament (e.g., 4-0 nylon) into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

  • Ischemia and Reperfusion: Maintain the filament in place for the desired duration of ischemia (e.g., 90 minutes). To initiate reperfusion, carefully withdraw the filament.

  • Wound Closure and Recovery: Suture the incision and allow the animal to recover.

  • Outcome Assessment: Assess neurological deficits and infarct volume at specified time points post-MCAO (e.g., 24 hours, 7 days).

Transient Middle Cerebral Artery Occlusion (MCAO) Protocol in Non-Human Primates (Cynomolgus Macaques)

This protocol describes a method for inducing transient MCAO in cynomolgus macaques, providing a more translationally relevant model.[10][11][12]

  • Anesthesia and Monitoring: Anesthetize the macaque (e.g., with isoflurane) and maintain physiological parameters (heart rate, blood pressure, temperature).

  • Surgical Approach: Perform a pterional craniotomy to expose the MCA.

  • Vessel Occlusion: Temporarily clip the M1 segment of the MCA with a micro-aneurysm clip for a predetermined duration (e.g., 90 minutes).

  • Reperfusion: Remove the clip to allow reperfusion of the MCA territory.

  • Closure and Recovery: Close the craniotomy and soft tissues. Monitor the animal during recovery.

  • Outcome Assessment: Evaluate neurological function using a primate-specific stroke scale (e.g., NHPSS) and measure infarct volume with magnetic resonance imaging (MRI) at various time points.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of R18, Edaravone, and Nerinetide are mediated through distinct signaling pathways.

R18: Multimodal Neuroprotection

R18, a poly-arginine peptide, exerts its neuroprotective effects through a multimodal mechanism. A key action is the modulation of glutamate (B1630785) receptor activity, leading to a reduction in excitotoxicity-induced intracellular calcium influx.[2][13][14] This helps to preserve mitochondrial function and reduce the production of reactive oxygen species (ROS).

R18_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx opens AMPA_Receptor->Ca_Influx opens Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Neuronal_Death Neuronal Death ROS_Production->Neuronal_Death R18 R18 R18->NMDA_Receptor inhibits R18->AMPA_Receptor inhibits Edaravone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Edaravone Edaravone Edaravone->Keap1 inhibits ROS Reactive Oxygen Species (ROS) Edaravone->ROS scavenges ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes upregulates expression Antioxidant_Enzymes->ROS neutralizes Nerinetide_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 binds nNOS nNOS PSD95->nNOS binds NO_Production Nitric Oxide (NO) Production nNOS->NO_Production catalyzes Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Nerinetide Nerinetide (NA-1) Nerinetide->PSD95 binds & disrupts NMDA-R interaction

References

A Head-to-Head Comparison of R18 and Memantine in Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders. Consequently, the development of neuroprotective agents that can mitigate excitotoxicity is a major focus of neuroscience research. This guide provides a detailed, data-driven comparison of two such agents: the novel cationic arginine-rich peptide, R18, and the established NMDA receptor antagonist, memantine (B1676192).

Mechanisms of Action: A Tale of Two Strategies

While both R18 and memantine offer neuroprotection against excitotoxic insults, they employ distinct molecular mechanisms. Memantine acts as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its genius lies in its use-dependent nature; it preferentially blocks the NMDA receptor channel when it is excessively open during excitotoxic conditions, thereby preventing the massive influx of calcium (Ca2+) that triggers cell death pathways.[1] Under normal physiological conditions, its low affinity and rapid off-rate ensure that it does not interfere with the normal synaptic transmission crucial for learning and memory.[1]

R18, a poly-arginine peptide, appears to employ a multi-pronged approach. Evidence suggests that R18 reduces excitotoxicity by suppressing the overactivation of ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors.[2] This is potentially achieved by inducing the internalization of these receptors from the cell surface.[2] Furthermore, R18 demonstrates a capacity to preserve mitochondrial function, a critical downstream target of excitotoxic cascades.[2] It helps maintain the mitochondrial membrane potential (ΔΨm), sustains ATP production, and reduces the generation of reactive oxygen species (ROS).[2] R18 has also been shown to protect neurons from neurotoxicity induced by thapsigargin, which elevates intracellular calcium independently of glutamate receptor activation, suggesting a broader protective effect against calcium dysregulation.[2]

Quantitative Comparison of Neuroprotective Efficacy

Direct comparative studies of R18 and memantine in the same experimental models of excitotoxicity are not yet available in the published literature. However, by examining data from separate in vitro studies, we can construct a comparative overview of their neuroprotective potential. The following tables summarize key quantitative findings for each compound. It is crucial to consider the differences in experimental protocols when interpreting these data.

Table 1: Neuroprotective Efficacy of R18 in In Vitro Excitotoxicity Models

Excitotoxic InsultCell TypeR18 ConcentrationEndpoint AssessedResultReference
Glutamate (100 µM)Primary Cortical Neurons2 µMCell Viability (MTS)Significant increase in viability compared to glutamate control[3]
Glutamate (100 µM)Primary Cortical Neurons1, 2, 5 µMCell Viability (MTS) & Cell Death (LDH)Dose-dependent increase in viability and decrease in LDH release[2]
NMDA (100 µM)Primary Cortical Neurons1, 2, 5 µMCell Viability (MTS) & Cell Death (LDH)Dose-dependent increase in viability and decrease in LDH release[2]
Kainic Acid (100 µM)Primary Cortical Neurons1, 2, 5 µMCell Viability (MTS) & Cell Death (LDH)Dose-dependent increase in viability and decrease in LDH release[2]
AMPA (100 µM)Primary Cortical Neurons1, 2, 5 µMCell Viability (MTS) & Cell Death (LDH)Dose-dependent increase in viability and decrease in LDH release[2]
GlutamatePrimary Cortical Neurons2, 5 µMIntracellular Ca2+ InfluxSignificant reduction in calcium influx[2]
NMDAPrimary Cortical Neurons2, 5 µMIntracellular Ca2+ InfluxComplete attenuation of calcium influx[2]
GlutamatePrimary Cortical Neurons2 µMMitochondrial Membrane Potential (ΔΨm)Preservation of ΔΨm[2]
GlutamatePrimary Cortical Neurons2 µMATP ProductionPreservation of ATP levels[2]

Table 2: Neuroprotective Efficacy of Memantine in In Vitro Excitotoxicity Models

Excitotoxic InsultCell TypeMemantine ConcentrationEndpoint AssessedResultReference
NMDA (100 µM)Rat Cortical Neurons0.1 - 5 µmol/LCell Viability (MTT) & Cell Death (LDH)Dose-dependent increase in viability and decrease in LDH release[4]
NMDARat Hippocampal NeuronsNot specifiedCell ViabilityIncreased number of living cells[5]
GlutamateDissociated Cortical NeuronsNot specifiedNeuronal ActivityPrevention of changes in neuronal network activity[1]
Aβ1-42 (3 µM)Rat Primary Neurons1, 2, 5 µMCell Death (LDH)Dose-dependent inhibition of LDH release[6]
GSNOCerebellar Granule Cells~2.5 µM (EC50)Cell Viability (MTT)Concentration-dependent protection from cell loss[7]
MPP+Cerebellar Granule Cells~5 µM (EC50)Cell Viability (MTT)Concentration-dependent protection from cell loss[7]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies from the cited studies are provided below.

R18 Experimental Protocol (Summarized from MacDougall et al., 2020)[2]
  • Cell Culture: Primary cortical neurons were isolated from embryonic day 15-17 C57BL/6J mice and cultured for 12-14 days in vitro.

  • Excitotoxicity Induction: Neuronal cultures were pre-treated with R18 (1, 2, or 5 µM) for 10 minutes. Subsequently, excitotoxicity was induced by a 5-minute exposure to 100 µM of either glutamate, NMDA, kainic acid, or AMPA.

  • Assessment of Neuroprotection:

    • Cell Viability and Death: 24 hours post-insult, cell viability was measured using the MTS assay, and cell death was quantified by measuring lactate (B86563) dehydrogenase (LDH) release.

    • Intracellular Calcium Imaging: Neurons were loaded with the calcium indicator Fura-2 AM. Intracellular calcium levels were monitored before and after the addition of glutamate receptor agonists in the presence or absence of R18.

    • Mitochondrial Function: Mitochondrial membrane potential was assessed using the fluorescent probe TMRE. ATP levels were measured using a commercial ATP assay kit. ROS production was quantified using the CellROX Green reagent.

Memantine Experimental Protocol (Summarized from Caprioli et al., 2013)[4]
  • Cell Culture: Primary cultures of rat cortical neurons were prepared from embryonic day 18 Wistar rats and used after 14 days in vitro.

  • Excitotoxicity Induction: Neuronal cultures were exposed to 100 µmol/L NMDA for 3 hours. Memantine (at various concentrations) was administered simultaneously with NMDA.

  • Assessment of Neuroprotection:

    • Cell Viability: Cell viability was assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay.

    • Cell Death: Cell death was quantified by measuring the release of LDH into the culture medium.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways, a typical experimental workflow, and the distinct mechanisms of R18 and memantine.

Excitotoxicity_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA/Kainate Receptors Glutamate->AMPA_R Ca_influx Massive Ca2+ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Enzyme_activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_influx->Enzyme_activation Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction Apoptosis Apoptosis Enzyme_activation->Apoptosis Necrosis Necrosis Enzyme_activation->Necrosis ROS ↑ ROS Production Mito_dysfunction->ROS Mito_dysfunction->Apoptosis Mito_dysfunction->Necrosis ROS->Apoptosis

Caption: The excitotoxicity cascade initiated by excessive glutamate.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment (24h post-insult) Culture Neuronal Cell Culture Pre_treat Pre-treatment with R18 or Memantine Culture->Pre_treat Induce Induce Excitotoxicity (e.g., Glutamate, NMDA) Pre_treat->Induce Viability Cell Viability Assays (MTS, MTT) Induce->Viability Death Cell Death Assays (LDH) Induce->Death Calcium Intracellular Ca2+ Imaging Induce->Calcium Mito Mitochondrial Function (ΔΨm, ATP, ROS) Induce->Mito

Caption: A generalized experimental workflow for assessing neuroprotection.

Mechanisms_Comparison cluster_R18 R18 Mechanism cluster_Memantine Memantine Mechanism R18 R18 Receptor_internalization Induces Glutamate Receptor Internalization R18->Receptor_internalization Mito_protection Preserves Mitochondrial Function (ΔΨm, ATP) R18->Mito_protection Ca_reduction Reduces Ca2+ Influx Receptor_internalization->Ca_reduction ROS_reduction Reduces ROS Production Mito_protection->ROS_reduction Neuroprotection Neuroprotection ROS_reduction->Neuroprotection Ca_reduction->Neuroprotection Memantine Memantine NMDA_block Uncompetitive, Use-Dependent NMDA Receptor Block Memantine->NMDA_block Ca_block Blocks Excessive Ca2+ Influx NMDA_block->Ca_block Ca_block->Neuroprotection Excitotoxicity Excitotoxic Insult

Caption: Distinct neuroprotective mechanisms of R18 and memantine.

Conclusion

Both R18 and memantine demonstrate significant neuroprotective effects against excitotoxicity in vitro. Memantine's well-defined mechanism as a use-dependent NMDA receptor antagonist has established its clinical utility. R18, on the other hand, presents a promising multi-target approach, not only modulating glutamate receptor activity but also directly supporting mitochondrial health. The lack of direct comparative studies makes it difficult to definitively state which compound is more potent. However, the broader mechanism of R18, targeting multiple iGluRs and mitochondrial function, suggests it may offer a wider therapeutic window and potentially greater efficacy in complex excitotoxic conditions. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the comparative therapeutic potential of these two neuroprotective agents.

References

R18 Peptide's Efficacy in Preserving Mitochondrial Membrane Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a key pathological feature in a host of neurological disorders, making the preservation of mitochondrial integrity a critical therapeutic goal. The cationic arginine-rich peptide, R18, has emerged as a promising neuroprotective agent with demonstrated efficacy in maintaining mitochondrial membrane potential (ΔΨm) under cellular stress. This guide provides a comparative analysis of R18's performance against other relevant compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

R18 Peptide and Mitochondrial Membrane Potential

Under conditions of glutamate-induced excitotoxicity in primary cortical neurons, the this compound has been shown to significantly preserve mitochondrial membrane potential.[1] Excitotoxicity, a process involving the overstimulation of glutamate (B1630785) receptors, leads to excessive intracellular calcium influx, which in turn triggers mitochondrial calcium overload and the collapse of ΔΨm.[2][3] R18 mitigates this by modulating ionotropic glutamate receptors, thereby reducing the initial calcium surge and protecting mitochondrial function.[2][4][5]

Comparative Performance Data

The following table summarizes the quantitative data on the effect of R18 and alternative molecules on mitochondrial membrane potential. It is important to note that the experimental conditions for each compound may vary, and direct comparisons should be made with this in consideration.

CompoundModel SystemInjury/Stress ModelAssayConcentration(s)Outcome on Mitochondrial Membrane Potential (ΔΨm)Reference
This compound Primary Cortical Neurons (Rat)Glutamate-induced excitotoxicityTMRE2 µM, 5 µMSignificantly preserved ΔΨm compared to glutamate treatment alone.[1]
SS-31 (Elamipretide) Primary Spinal Cord Neurons (Mouse)Rotenone-induced mitochondrial dysfunctionJC-11 µM, 10 µM, 100 µMDose-dependently reversed the reduction in ΔΨm.[6]
Cyclosporin A Cortical Neurons (Rat)N-methyl-D-aspartate (NMDA)-induced excitotoxicityTMRM0.2 µM, 1 µMDelayed mitochondrial depolarization in a dose-dependent manner.[7]

Note: The data presented for SS-31 and Cyclosporin A were obtained from different experimental models and assays compared to the this compound. The SS-31 data is from a rotenone-induced mitochondrial dysfunction model in spinal cord neurons using the JC-1 assay, while the Cyclosporin A data is from an NMDA-induced excitotoxicity model in cortical neurons using the TMRM assay. These differences should be considered when interpreting the comparative efficacy.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol is adapted from studies investigating the effect of R18 on ΔΨm in primary cortical neurons.[1][8]

Materials:

  • Primary cortical neuron culture

  • This compound

  • Glutamate

  • Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (in DMSO)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Culture: Plate primary cortical neurons at a suitable density in a multi-well plate.

  • Treatment:

    • Pre-treat the neurons with the desired concentrations of this compound (e.g., 2 µM, 5 µM) for a specified period (e.g., 10 minutes).

    • Induce excitotoxicity by adding glutamate (e.g., 100 µM) for a short duration (e.g., 5 minutes).

    • For a negative control (depolarized mitochondria), treat a set of wells with FCCP (e.g., 20 µM).

  • TMRE Staining:

    • Following treatment, wash the cells with pre-warmed buffer.

    • Incubate the cells with TMRE staining solution (e.g., 200 nM in buffer) at 37°C for 20-30 minutes, protected from light.

  • Measurement:

    • After incubation, wash the cells to remove excess TMRE.

    • Measure the fluorescence intensity using a fluorescence microplate reader (e.g., Ex/Em = 549/575 nm). Alternatively, visualize and quantify fluorescence using a fluorescence microscope or flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of control (untreated) cells.

    • Compare the TMRE fluorescence of R18-treated cells to cells treated with glutamate alone to determine the extent of ΔΨm preservation.

Signaling Pathways and Mechanisms of Action

This compound's Neuroprotective Pathway

The primary neuroprotective mechanism of the this compound in the context of excitotoxicity involves the modulation of glutamate receptors, leading to a reduction in intracellular calcium influx and subsequent preservation of mitochondrial function.

R18_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate Glutamate_Receptor Ionotropic Glutamate Receptor Glutamate->Glutamate_Receptor Activates Ca_Influx Ca2+ Influx Glutamate_Receptor->Ca_Influx Mitochondrion Mitochondrion Ca_Influx->Mitochondrion Enters Ca_Overload Mitochondrial Ca2+ Overload Mitochondrion->Ca_Overload Leads to MMP_Collapse ΔΨm Collapse Ca_Overload->MMP_Collapse Induces R18 This compound R18->Glutamate_Receptor Modulates R18->Ca_Influx Reduces

Caption: R18's neuroprotective mechanism in excitotoxicity.

Experimental Workflow for Assessing R18's Effect on ΔΨm

The following diagram outlines the key steps in an experiment designed to validate the effect of the this compound on mitochondrial membrane potential.

Experimental_Workflow Start Start Cell_Culture 1. Culture Primary Cortical Neurons Start->Cell_Culture Treatment 2. Pre-treat with R18 & Induce Excitotoxicity Cell_Culture->Treatment Staining 3. Stain with TMRE Treatment->Staining Measurement 4. Measure Fluorescence Staining->Measurement Analysis 5. Analyze Data (Compare Treated vs. Control) Measurement->Analysis End End Analysis->End

Caption: Workflow for R18's effect on ΔΨm.

Conclusion

The this compound demonstrates a significant protective effect on mitochondrial membrane potential in the face of excitotoxic insults. Its mechanism of action, centered on the modulation of glutamate receptors and the reduction of intracellular calcium, presents a compelling strategy for neuroprotection. While direct quantitative comparisons with other agents like SS-31 and Cyclosporin A are challenging due to differing experimental paradigms, the available data collectively highlight the therapeutic potential of targeting mitochondrial stability in neurological disorders. Further research involving head-to-head comparisons under identical experimental conditions will be invaluable in elucidating the relative potencies and specific applications of these promising neuroprotective peptides.

References

Unveiling the Cellular Response to R18: A Comparative Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive proteomic analysis of cortical neuronal cells treated with the neuroprotective peptide, poly-arginine-18 (R18), reveals distinct alterations in protein expression profiles compared to untreated control cells. This guide provides an in-depth comparison, presenting quantitative data, detailed experimental protocols, and visualizations of the affected cellular pathways to inform researchers, scientists, and drug development professionals.

A recent study delved into the molecular effects of R18, a promising neuroprotective agent, on primary cortical neuronal cultures.[1][2] The research employed quantitative proteomics to meticulously compare the protein landscape of neurons treated with R18 against a control group. The findings pinpoint a select group of proteins that are differentially expressed, offering crucial insights into the peptide's mechanism of action.

Quantitative Proteomic Data Summary

The comparative proteomic analysis identified five proteins that were differentially expressed in cortical neuronal cultures treated with R18 when compared to the control group. The following table summarizes the quantitative data for these proteins.

Protein NameGene SymbolAccession NumberFold Change (R18 vs. Control)p-value
Ras-related protein Rab-3ARAB3AP630791.320.03
Tubulin beta-2A chainTUBB2AQ71U361.310.04
Synaptosomal-associated protein 25SNAP25P60880-1.310.03
14-3-3 protein zeta/deltaYWHAZP63104-1.330.04
Peptidyl-prolyl cis-trans isomerase APPIAP62937-1.410.02

Experimental Protocols

To ensure the reproducibility and transparency of these findings, the detailed experimental methodology is provided below.

Cell Culture and R18 Treatment

Primary cortical neuronal cultures were prepared from embryonic day 18 Wistar rat cortices. Neurons were seeded at a density of 2 x 10^5 cells/well in 96-well plates pre-coated with poly-D-lysine. The cultures were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the experimental group, the neuronal cultures were treated with 1 µM of R18 peptide for 24 hours. The control group received no treatment.

Protein Extraction and Digestion

Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates were then sonicated and centrifuged to pellet cellular debris. The supernatant containing the total protein was collected, and the protein concentration was determined using a BCA protein assay. For each sample, 100 µg of protein was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight at 37°C with sequencing-grade trypsin.

iTRAQ Labeling and Mass Spectrometry

The resulting peptide mixtures were labeled with iTRAQ 8-plex reagents according to the manufacturer's protocol. The control samples were labeled with iTRAQ tags 113 and 114, while the R18-treated samples were labeled with tags 115 and 116. After labeling, the samples were pooled, desalted, and fractionated using strong cation exchange (SCX) chromatography. Each fraction was then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a Q Exactive HF mass spectrometer.

Data Analysis

The raw mass spectrometry data was processed using Proteome Discoverer 2.2 software. The data was searched against the UniProt Rattus norvegicus database. Peptide and protein identification were performed with a false discovery rate (FDR) of less than 1%. Protein quantification was based on the reporter ion intensities from the iTRAQ tags. A protein was considered differentially expressed if the fold change was >1.3 or <-1.3 and the p-value was <0.05.

Visualization of Experimental Workflow and Cellular Pathways

To further elucidate the experimental process and the potential biological implications of the observed protein changes, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis C1 Primary Cortical Neuronal Cultures T1 R18 Treatment (1 µM, 24h) C1->T1 C2 Control (Untreated) C1->C2 P1 Protein Extraction & Digestion T1->P1 C2->P1 P2 iTRAQ Labeling P1->P2 P3 LC-MS/MS Analysis P2->P3 D1 Protein Identification & Quantification P3->D1 D2 Identification of Differentially Expressed Proteins D1->D2

A flowchart of the experimental workflow.

Signaling_Pathways cluster_upregulated Upregulated Proteins cluster_downregulated Downregulated Proteins cluster_cellular_processes Affected Cellular Processes R18 R18 Treatment RAB3A RAB3A R18->RAB3A TUBB2A TUBB2A R18->TUBB2A SNAP25 SNAP25 R18->SNAP25 YWHAZ 14-3-3 zeta/delta R18->YWHAZ PPIA PPIA R18->PPIA Vesicle_Trafficking Synaptic Vesicle Trafficking RAB3A->Vesicle_Trafficking Cytoskeleton Cytoskeletal Dynamics TUBB2A->Cytoskeleton SNAP25->Vesicle_Trafficking Signal_Transduction Signal Transduction YWHAZ->Signal_Transduction Protein_Folding Protein Folding PPIA->Protein_Folding

Affected proteins and cellular processes.

The observed changes in protein expression suggest that R18 treatment modulates key cellular functions. The upregulation of Ras-related protein Rab-3A, a key regulator of synaptic vesicle trafficking, and Tubulin beta-2A chain, a component of microtubules, points towards an influence on neuronal structure and communication. Conversely, the downregulation of Synaptosomal-associated protein 25 (SNAP25), another protein involved in synaptic vesicle fusion, the signaling scaffold protein 14-3-3 zeta/delta, and the protein folding catalyst Peptidyl-prolyl cis-trans isomerase A (PPIA), suggests a multifaceted impact of R18 on neuronal processes.

This comparative proteomic guide provides a foundational dataset for further investigation into the therapeutic potential of R18. The identified protein expression changes offer valuable targets for future studies aimed at unraveling the precise molecular mechanisms underlying the neuroprotective effects of this promising peptide.

References

Comparative Analysis of R18 and R18D Poly-Arginine Peptides for Long-Term Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the long-term functional outcomes associated with R18 and R18D, two poly-arginine peptides investigated for their neuroprotective properties. R18 is a peptide comprised of 18 L-isoform arginine amino acids, while R18D is its D-enantiomer, synthesized with D-isoform amino acids.[1][2] This structural difference is significant, as D-isoform peptides exhibit greater resistance to proteolytic degradation, potentially leading to enhanced stability and therapeutic efficacy.[3]

The data presented herein is collated from preclinical studies, primarily in rat models of ischemic stroke and other neurological injuries. These studies evaluate the peptides' capacity to reduce brain injury and improve functional recovery over extended periods.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies assessing the long-term functional and histological outcomes of R18 and R18D treatments in rodent models of neurological injury.

Outcome MeasureR18 Treatment GroupR18D Treatment GroupVehicle/ControlKey FindingsCitations
Infarct Volume Reduction (%) 12% (at 300 nmol/kg)33% (at 300 nmol/kg)0%R18D was significantly more effective at reducing infarct volume at the same dose in a permanent MCAO model.[3][4][1][3][4]
Cerebral Hemisphere Swelling Reduction (%) ~30%~27%0%Both peptides reduced swelling to a comparable degree.[3][4]
Neurological Assessment Score Improved to ~2.0Improved to ~1.53.0 (most severe)Both peptides improved neurological scores, with R18D showing a greater improvement.[3][5]
Long-Term Functional Recovery (up to 56 days post-stroke) Significant improvement at 300 & 1000 nmol/kgSignificant improvement at 300 & 1000 nmol/kgMinimal recoveryR18 (300 & 1000 nmol/kg) was the most effective in improving functional outcomes, followed by R18D.[6][6]
Axonal Injury Reduction (Traumatic Brain Injury Model) N/AModest reduction (at 1000 nmol/kg)No reductionR18D modestly decreased axonal injury at the highest dose tested.[7][8][7][8][9]
In Vitro Neuronal Survival (%) (Glutamic Acid Excitotoxicity) Up to 89%Up to 100%~5%Both peptides offered high levels of neuroprotection, with R18D achieving complete protection at 2µM.[10]

MCAO: Middle Cerebral Artery Occlusion

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in the comparison of R18 and R18D.

1. Permanent Middle Cerebral Artery Occlusion (MCAO) Model

  • Objective: To induce a focal ischemic stroke in rats to evaluate the neuroprotective efficacy of R18 and R18D.

  • Animal Model: Male Wistar rats.[4]

  • Procedure:

    • Anesthesia is induced and maintained throughout the surgical procedure.

    • A midline incision is made in the neck to expose the common carotid artery.

    • The distal middle cerebral artery is permanently occluded using electrocoagulation.

    • Thirty minutes post-MCAO, animals receive intravenous administration of either vehicle (0.9% saline), R18 (300 nmol/kg), or R18D (300 nmol/kg).[4] All treatments are randomized and administered in a blinded fashion.[1][2][4]

    • Animals are monitored for 24 hours post-surgery.

  • Outcome Assessment:

    • Infarct Volume: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is then calculated.

    • Functional Outcomes: Neurological deficit scores are assessed using a standardized scale. Sensorimotor function is evaluated using tests such as the adhesive tape removal test.[5]

2. Long-Term Functional Assessment after Endothelin-1 Induced Stroke

  • Objective: To assess long-term functional recovery for up to 56 days following an induced stroke.[6]

  • Animal Model: Male Sprague Dawley rats.[6]

  • Procedure:

    • A minimally invasive procedure is used to induce a stroke by injecting Endothelin-1 to the middle cerebral artery.

    • Peptides (R18 or R18D) are administered intravenously at doses of 100, 300, or 1000 nmol/kg, 60 minutes after MCAO.[6]

    • A benchmark neuroprotective agent, NA-1, is used for comparison.[6]

  • Outcome Assessment:

    • Forelimb Placing Tests: Multiple tests are used to assess sensorimotor function of the forelimbs at regular intervals over 56 days.

    • Horizontal Ladder Test: This test evaluates skilled walking and forelimb coordination.[6]

    • Body Weight and General Health: Animal body weight is monitored, and the need for supportive care (e.g., hand feeding) is recorded as a general health marker.[6]

3. In Vitro Glutamic Acid Excitotoxicity Assay

  • Objective: To determine the direct neuroprotective effects of the peptides against excitotoxic neuronal death.

  • Cell Model: Primary cortical neuronal cultures.[10]

  • Procedure:

    • Cortical neurons are cultured in vitro.

    • Cultures are exposed to glutamic acid to induce excitotoxicity.

    • R18 or R18D peptides are added to the cultures at varying concentrations (e.g., 1 µM and 2 µM).[10]

    • Cell viability is assessed after 24 hours.

  • Outcome Assessment:

    • Neuronal Survival: The percentage of surviving neurons is quantified using methods such as MTS and LDH assays.[5]

    • Calcium Influx: Intracellular calcium levels are measured to assess the peptides' ability to inhibit excitotoxic calcium influx, a key mechanism of neuronal death.[10]

Visualizations: Pathways and Workflows

Hypothesized Neuroprotective Mechanism

The precise signaling pathways for R18 and R18D are still under investigation, but their cationic nature suggests a mechanism involving interaction with negatively charged cell membranes and subsequent modulation of intracellular processes. One proposed mechanism is the inhibition of excitotoxic neuronal calcium influx.[10] Another possibility involves interference with the internalization of pathogenic protein aggregates, such as α-synuclein.[11]

Neuroprotective_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular R18D R18 / R18D Membrane Neuronal Membrane (Electrostatic Interaction) R18D->Membrane Binds Ca_Channel Ca2+ Channel Membrane->Ca_Channel Stabilizes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Inhibits Excitotoxicity Excitotoxicity Cascade Ca_Influx->Excitotoxicity Survival Neuronal Survival Excitotoxicity->Survival

Caption: Hypothesized mechanism of R18/R18D neuroprotection via membrane interaction and calcium influx inhibition.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of neuroprotective agents like R18 and R18D in a stroke model.

Experimental_Workflow cluster_outcomes Outcome Assessment start Animal Model (e.g., Rat) stroke Stroke Induction (e.g., MCAO) start->stroke treatment Randomized Treatment (Vehicle, R18, R18D) stroke->treatment behavior Long-Term Behavioral Tests (Days 1-56) treatment->behavior Follow-up histology Histological Analysis (24h or Endpoint) treatment->histology Endpoint data Data Analysis & Comparison behavior->data histology->data

Caption: Preclinical workflow for evaluating R18 and R18D in an animal model of ischemic stroke.

References

A Researcher's Guide to 14-3-3 Interaction Modulators: A Performance Comparison of the R18 Peptide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of key research tools for the modulation of 14-3-3 protein-protein interactions, providing researchers with the data and protocols needed to make informed decisions for their experimental designs.

The 14-3-3 protein family represents a class of highly conserved, ubiquitously expressed regulatory proteins in all eukaryotic organisms. These proteins act as central hubs in cellular signaling networks, binding to hundreds of partner proteins to regulate a vast array of biological processes, including cell cycle control, apoptosis, and signal transduction.[1][2] Given their critical roles, the ability to modulate 14-3-3 protein-protein interactions (PPIs) is invaluable for both basic research and therapeutic development.

This guide provides a detailed comparison of the R18 peptide, a widely used tool for inhibiting 14-3-3 interactions, with other prominent modulators. We present quantitative binding data, detailed experimental protocols, and visual guides to the underlying biological and experimental frameworks.

The Gold Standard Inhibitor: this compound

Identified through phage display, the this compound is a potent, non-phosphorylated antagonist of 14-3-3 proteins.[1][3] Its central WLDLE motif mimics phosphoserine/threonine residues, allowing it to bind with high affinity to the conserved amphipathic groove of 14-3-3 proteins.[1][4] This competitive binding effectively displaces natural client proteins, making R18 an essential tool for dissecting 14-3-3 functions.[3][5]

The Landscape of 14-3-3 Modulators: Beyond R18

While R18 is a powerful inhibitor, the field has expanded to include a variety of alternative tools, each with unique properties. These can be broadly categorized as:

  • Peptidic Inhibitors: These, like R18, are derived from peptide sequences. Difopein, a dimeric version of R18, was engineered to enhance potency by leveraging the dimeric nature of 14-3-3 proteins.[6][7]

  • Small-Molecule Inhibitors: Offering potential advantages in cell permeability and stability, small molecules like BV02 and FOBISIN101 have been developed to disrupt 14-3-3 PPIs.[8][9] They typically target the same ligand-binding groove as peptide inhibitors.

  • Interaction Stabilizers: In contrast to inhibitors, stabilizers act as 'molecular glues,' enhancing the affinity between 14-3-3 and its client proteins. The natural product Fusicoccin-A is the archetypal stabilizer, locking the 14-3-3/client complex in a stable conformation.[4][10]

The diagram below illustrates the fundamental difference between competitive inhibitors and interaction stabilizers.

G cluster_0 Competitive Inhibition cluster_1 Interaction Stabilization 14-3-3_A 14-3-3 Complex_A Functional Complex 14-3-3_A->Complex_A + No_Complex Interaction Blocked Client_A Client Protein Client_A->Complex_A Inhibitor Inhibitor (e.g., R18) Inhibitor->14-3-3_A binds 14-3-3_B 14-3-3 Stable_Complex Stabilized Complex 14-3-3_B->Stable_Complex + Client_B Client Protein Client_B->Stable_Complex Stabilizer Stabilizer (e.g., Fusicoccin-A) Stabilizer->Stable_Complex binds G start Start: Prepare Reagents reagents 1. Mix 14-3-3 Protein + Fluorescent Peptide Tracer start->reagents add_inhibitor 2. Add Serial Dilution of this compound reagents->add_inhibitor incubate 3. Incubate at RT (30-60 min) add_inhibitor->incubate measure 4. Measure Fluorescence Polarization (mP) incubate->measure analyze 5. Plot mP vs. [R18] & Calculate IC50 measure->analyze end End analyze->end G cluster_inhibition 14-3-3 Regulation Ras Active Ras-GTP Raf Raf-1 Ras->Raf activates P_Raf p-Raf-1 Raf->P_Raf is phosphorylated MEK MEK Raf->MEK Inactive_Complex Inactive Complex P_Raf->Inactive_Complex p1433 14-3-3 p1433->Inactive_Complex Inactive_Complex->MEK inhibition ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription R18 This compound R18->p1433 inhibits binding

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for R18 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of synthetic peptides, such as the R18 peptide, are critical components of laboratory safety and environmental responsibility. As the toxicological properties of many research peptides are not fully characterized, they should be handled as potentially hazardous materials. This guide provides a comprehensive, step-by-step procedure for the safe disposal of the this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to employ appropriate Personal Protective Equipment (PPE).[1][2] This serves as the primary barrier against accidental exposure.[1]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1]

  • Eye Protection: Use safety glasses or goggles to protect against splashes.[1]

  • Lab Coat: A lab coat or protective gown is mandatory to protect skin and clothing.[1]

  • Respiratory Protection: When handling lyophilized peptide powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]

This compound Waste Classification

All waste generated from the handling and use of the this compound should be classified as chemical waste.[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures, as local regulations may vary.[1][2][3] Never dispose of peptide waste in the regular trash or down the drain.[1][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, containment, and documentation.

Step 1: Waste Segregation

At the point of generation, waste must be segregated into appropriate streams to ensure safe and compliant disposal.[5]

Waste TypeDescription
Solid Waste Includes contaminated items such as gloves, pipette tips, weighing papers, and empty vials.[3][4][5]
Liquid Waste Comprises unused or expired this compound solutions and contaminated buffers.[3][5]
Sharps Waste Encompasses any contaminated items that can puncture the skin, such as needles and syringes.[5]

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and exposure.

  • Solid and Liquid Waste: Use designated, leak-proof, and chemically compatible containers for solid and liquid chemical waste.[2][3][5] High-density polyethylene (B3416737) (HDPE) containers are often suitable.[5]

  • Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[2][5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.[1][4][6] The date when waste accumulation began should also be noted.[2]

Step 3: Waste Collection and Storage

Securely seal all waste containers when not in use and store them in a designated, safe location within the laboratory, away from general work areas. Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Final Disposal

Coordinate with your institution's EHS department for the collection and final disposal of the peptide waste.[1][3] EHS will work with licensed hazardous waste disposal contractors to ensure the waste is managed in compliance with all local, state, and federal regulations.[1]

Emergency Procedures for Spills

In the event of an accidental spill of this compound, immediate and appropriate action is necessary to mitigate risks.[2]

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including gloves, eye protection, a lab coat, and respiratory protection for powders.[3][7]

  • Contain the Spill:

    • For liquid spills , absorb the material with sand, vermiculite, or other inert absorbent material.[5][7]

    • For solid powder spills , gently cover the material with absorbent paper to avoid raising dust, then wet the paper before cleaning.[5]

  • Clean-Up: Carefully collect all contaminated materials and place them in a sealed, labeled container for hazardous waste disposal.[3][5][7]

  • Decontaminate: Ventilate the area and thoroughly wash the spill site after the material has been removed.[5][7]

  • Report: Notify your laboratory supervisor and EHS department about the incident.[2]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_contain Containment & Labeling cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) GenerateWaste This compound Waste Generated FumeHood Work in a Ventilated Area (Fume Hood for Powders) Segregate Segregate Waste Streams GenerateWaste->Segregate Solid Solid Waste (Gloves, Vials, Tips) Segregate->Solid Liquid Liquid Waste (Solutions, Buffers) Segregate->Liquid Sharps Sharps Waste (Needles, Syringes) Segregate->Sharps SolidContainer Seal in Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Seal in Labeled Liquid Waste Container Liquid->LiquidContainer SharpsContainer Place in Puncture-Proof Sharps Container Sharps->SharpsContainer Store Store Waste Securely in Designated Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store EHS Contact Institutional EHS for Pickup Store->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling R18 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of experimental compounds are paramount. This guide provides essential, immediate safety and logistical information for the handling of R18 peptide, a known antagonist of 14-3-3 proteins.[1] Adherence to these procedural steps will minimize risk and ensure the safe and effective use of this research chemical.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2] Must meet appropriate national standards (e.g., ANSI Z87.1).[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[2] Gloves should be inspected before use and changed immediately after contact with the peptide.[2]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]

Operational Plan: From Receipt to Use

Proper handling and storage are critical to maintain the integrity of the this compound and to ensure the safety of laboratory personnel.

Storage of Lyophilized and Solubilized Peptide
FormStorage TemperatureConditions
Lyophilized Powder -20°C or colderFor long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[2] Lyophilized peptides are stable at room temperature for short periods, but cold storage is safer for long-term stability.
In Solution -20°C to -80°CStoring peptides in solution for long periods is not recommended.[2] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4] Solutions stored at -20°C should generally be used within a month, while those at -80°C may be stable for longer periods.[2]
Experimental Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receipt & Initial Inspection B Equilibrate to Room Temp A->B Store at -20°C C Weighing in Fume Hood B->C In desiccator D Reconstitution C->D Use appropriate PPE E Experimental Use D->E F Short-term Storage (Aliquots) E->F If not all used G Segregate Waste E->G F->G After use H Label Waste Containers G->H I Dispose via EHS H->I

Safe handling workflow for this compound.

Disposal Plan

All materials contaminated with this compound should be treated as hazardous chemical waste.[5][6] Never dispose of peptides or contaminated materials in the regular trash or down the sink.[5][6][7]

Waste Segregation and Disposal Procedures
Waste TypeContainerDisposal Protocol
Solid Waste Designated, labeled, leak-proof hazardous waste containerCollect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials.[2][5]
Liquid Waste Sealed, labeled chemical waste containerCollect all aqueous solutions containing the peptide in a separate container.[2] Do not mix with incompatible waste streams.
Sharps Dedicated sharps containerNeedles and syringes must be disposed of in a designated sharps container.

All waste containers must be clearly labeled as "Hazardous Waste" and include the identity of the material, hazard class, and the date when waste accumulation began.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][8] Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[5]

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate steps:

  • Skin Contact: Wash the affected area immediately with soap and water.[3][5]

  • Eye Contact: Flush the eyes with water for at least 15 minutes.[5]

  • Inhalation: Remove the individual to fresh air. If any ill effects occur, seek medical attention.[3][9]

  • Spill Response: Wear appropriate PPE and use a designated spill kit to absorb the material.[3][5] Place the spilled material and cleanup supplies into a sealed container for disposal.[3][10] Ventilate the area and wash the spill site thoroughly after material pickup is complete.[3]

  • Reporting: Notify laboratory management and the EHS office to document the incident.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.